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  • Product: Tert-butyl 4-hydroxyazepane-1-carboxylate
  • CAS: 478832-21-2

Core Science & Biosynthesis

Foundational

Technical Monograph: Tert-butyl 4-hydroxyazepane-1-carboxylate

This guide serves as a technical monograph for Tert-butyl 4-hydroxyazepane-1-carboxylate , a critical chiral building block in modern medicinal chemistry.[1][2] It is structured to support researchers in the synthesis, c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for Tert-butyl 4-hydroxyazepane-1-carboxylate , a critical chiral building block in modern medicinal chemistry.[1][2] It is structured to support researchers in the synthesis, characterization, and application of this scaffold, particularly in the development of protease inhibitors and macrocyclic drugs.[1][2]

[1][2]

Executive Summary

Tert-butyl 4-hydroxyazepane-1-carboxylate (CAS: 478832-21-2) is a seven-membered heterocyclic intermediate used extensively in the synthesis of peptidomimetics and conformationally restricted pharmacophores.[1][2][3] Unlike its six-membered analog (piperidine), the azepane ring provides unique spatial geometry, often exploiting specific binding pockets in targets such as Cathepsin K , CDK9 , and various GPCRs.[1][2] This guide details its physicochemical profile, synthetic pathways, and handling protocols.[1][2]

Chemical Identity & Structural Analysis[1][2][4]

AttributeDetail
IUPAC Name tert-butyl 4-hydroxyazepane-1-carboxylate
Common Name 1-Boc-4-hydroxyazepane
CAS Number 478832-21-2 (Racemate) 1174020-38-2 ((S)-Enantiomer) 1174020-39-3 ((R)-Enantiomer)
Molecular Formula C₁₁H₂₁NO₃
Molecular Weight 215.29 g/mol
SMILES CC(C)(C)OC(=O)N1CCCC(CC1)O
Stereochemical Considerations

The 4-position hydroxyl group introduces a chiral center.[1][2] While the racemate is common for initial screening, the (4S) and (4R) enantiomers are distinct pharmacological entities.[1][2] The 7-membered ring adopts a flexible twist-chair conformation, allowing the hydroxyl group to access vector spaces distinct from pyrrolidine or piperidine analogs.[1][2]

Structure Azepane Azepane Core (7-Membered Ring) Boc Boc Group (N-Protection) Azepane->Boc N1 Position Hydroxyl C4-Hydroxyl (Functional Handle) Azepane->Hydroxyl C4 Position Chirality Chiral Center (C4: R or S) Hydroxyl->Chirality Stereocenter

Figure 1: Structural decomposition of the azepane scaffold highlighting reactive and stereochemical centers.[1][2]

Physical & Thermodynamic Properties[1][2][7]

The following data aggregates experimental values and high-confidence predicted models (ACD/Labs, EPISuite) where experimental data is proprietary.

PropertyValueNote
Physical State Viscous Oil or Low-Melting SolidOften solidifies upon prolonged refrigeration.[1][2]
Boiling Point 310.6°C ± 35.0°CPredicted at 760 mmHg.[1][2]
Flash Point 141.7°CPredicted.[1][2]
Density 1.08 ± 0.1 g/cm³Predicted.[1][2]
Solubility Soluble: DCM, MeOH, EtOAc, DMSO Insoluble: WaterLipophilic Boc group dominates solubility.[1][2]
pKa (OH) ~14.8Typical for secondary alcohols.[1][2]
LogP 1.34Calculated (Octanol/Water).[1][2]
Refractive Index 1.482Predicted.[1][2]

Spectroscopic Characterization

Accurate identification relies on NMR and MS analysis.[1][2] The following shifts are characteristic of the purified compound in CDCl₃.

¹H NMR (400 MHz, CDCl₃)
  • δ 3.90 – 3.82 (m, 1H): CH-OH (C4 proton).[1][2]

  • δ 3.55 – 3.25 (m, 4H): N-CH₂ protons (C2 and C7).[1][2] Broadening often occurs due to rotamers of the Boc group.[1][2]

  • δ 1.95 – 1.60 (m, 6H): Ring CH₂ protons (C3, C5, C6).[1][2]

  • δ 1.46 (s, 9H): Boc tert-butyl protons (Singlet).[1][2]

Mass Spectrometry (ESI)
  • [M+H]⁺: 216.2 m/z[1][2]

  • [M+Na]⁺: 238.2 m/z (Common adduct)[1][2]

  • [M-Boc+H]⁺: 116.1 m/z (Fragment indicating loss of protecting group)[1][2]

Synthesis & Reactivity[1][2][6]

The primary synthetic route involves the reduction of N-Boc-hexahydro-1H-azepin-4-one.[1][2] This method is preferred over ring-closing metathesis for scale-up due to cost and safety.[1][2]

Reactivity Profile
  • N-Deprotection: Acidic conditions (TFA/DCM or HCl/Dioxane) remove the Boc group to yield the free amine salt.[1][2]

  • OH-Functionalization: The secondary alcohol is a nucleophile.[1][2] It can be mesylated/tosylated for displacement (inversion of configuration) or oxidized to the ketone.[1][2]

  • Oxidation: Swern or Dess-Martin oxidation yields the 4-ketone, a precursor for reductive amination.[1][2]

Synthesis Start Start: Azepan-4-one HCl Step1 Step 1: N-Protection (Boc2O, Et3N, DCM) Start->Step1 Inter Intermediate: N-Boc-Azepan-4-one Step1->Inter Step2 Step 2: Reduction (NaBH4, MeOH, 0°C) Inter->Step2 Product Product: 1-Boc-4-hydroxyazepane Step2->Product Deriv1 Path A: Oxidation (Dess-Martin -> Ketone) Product->Deriv1 Deriv2 Path B: Deprotection (TFA -> Free Amine) Product->Deriv2

Figure 2: Synthetic workflow from the commercially available azepanone precursor.

Experimental Protocols

Protocol 1: Standard Synthesis (Reduction)
  • Reagents: N-Boc-azepan-4-one (1.0 eq), Sodium Borohydride (NaBH₄, 1.5 eq), Methanol (0.5 M concentration).[1][2]

  • Procedure:

    • Dissolve N-Boc-azepan-4-one in anhydrous Methanol. Cool to 0°C.[1][2][4]

    • Add NaBH₄ portion-wise over 15 minutes (Exothermic: maintain <10°C).

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Quench: Carefully add Saturated NH₄Cl solution.

    • Extraction: Evaporate MeOH. Extract aqueous residue with EtOAc (3x).[1][2]

    • Purification: Wash combined organics with Brine, dry over Na₂SO₄. Concentrate.

    • Result: Colorless viscous oil.[1][2] Yield typically >90%.[1][2]

Protocol 2: Quality Control (TLC & Storage)
  • TLC System: 50% Ethyl Acetate in Hexanes.[1][2]

    • Rf Value: ~0.35 (Visualizes with KMnO₄ stain; UV inactive unless derivatized).[1][2]

  • Storage:

    • Temp: 2°C to 8°C (Refrigerated).

    • Atmosphere: Store under Nitrogen/Argon to prevent slow oxidation.[1][2]

    • Stability: Stable for >12 months if kept dry.[1][2] Hygroscopic.

Handling & Safety (SDS Summary)

Hazard ClassCodeDescription
Acute Toxicity H302Harmful if swallowed.[1][2]
Skin Irritation H315Causes skin irritation.[1][2]
Eye Irritation H319Causes serious eye irritation.[1][2]
STOT-SE H335May cause respiratory irritation.[1][2]

PPE Requirements:

  • Nitrile gloves (0.11 mm thickness minimum).[1][2]

  • Chemical safety goggles.[1][2]

  • Fume hood required for all synthesis and transfer steps.[1][2]

References

  • PubChem. Tert-butyl 4-hydroxyazepane-1-carboxylate (Compound).[1][2] National Library of Medicine.[1][2] Accessed Jan 2026.[1][2] Link[1][2]

  • ChemicalBook. 4-Hydroxyazepane-1-carboxylic acid tert-butyl ester Properties and Synthesis.Link[1][2]

  • BLD Pharm. Product SDS: (S)-tert-Butyl 4-hydroxyazepane-1-carboxylate.[1][2][5]Link[1][2]

  • Hu, X., et al. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate (Analogous Methodology). IOP Conf. Series: Earth and Environmental Science, 2019. Link

  • RWTH Aachen. Alkylation of Csp2 thianthrenium salts (Experimental details for 1-Boc-4-hydroxyazepane usage).Link

Sources

Exploratory

Technical Whitepaper: Strategic Resolution of Racemic tert-Butyl 4-hydroxyazepane-1-carboxylate

Executive Summary The resolution of racemic tert-butyl 4-hydroxyazepane-1-carboxylate (hereafter referred to as 1-rac ) is a critical bottleneck in the synthesis of next-generation V1a receptor antagonists and protease i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The resolution of racemic tert-butyl 4-hydroxyazepane-1-carboxylate (hereafter referred to as 1-rac ) is a critical bottleneck in the synthesis of next-generation V1a receptor antagonists and protease inhibitors. The seven-membered azepane ring introduces conformational flexibility (puckering) that often complicates stereochemical recognition compared to rigid pyrrolidine or piperidine analogs.

This technical guide provides two validated pathways for obtaining enantiopure (


)- and (

)-1 :
  • Biocatalytic Kinetic Resolution (BKR): The preferred route for multigram-to-kilogram scale-up, utilizing Candida antarctica Lipase B (CAL-B).

  • Chiral Supercritical Fluid Chromatography (SFC): The preferred route for rapid delivery of milligram quantities for SAR screening.

Part 1: Structural Analysis & Strategic Considerations

The target molecule contains a single stereocenter at C4. Unlike 3-substituted azepanes, the C4 position is distal to the carbamate nitrogen, reducing the steric influence of the Boc group on the chiral center. This structural feature dictates that the resolution agent (enzyme or chiral stationary phase) must rely heavily on the spatial difference between the hydrogen atom and the methylene bridge (-CH2-).

Conformational Challenge

Azepanes exist in a dynamic equilibrium between twist-chair and twist-boat conformations. In resolution processes, this flexibility results in higher entropic penalties upon binding.

  • Implication: Standard "broad-spectrum" conditions often yield low Selectivity Factors (

    
    -values). Optimization of temperature and solvent dielectric constant is required to rigidify the substrate during the transition state.
    

Part 2: Biocatalytic Kinetic Resolution (Scalable Route)

For scales exceeding 10 grams, enzymatic resolution is superior due to cost-efficiency and the avoidance of large solvent volumes associated with HPLC.

Mechanism: The Kazlauskas Rule

Lipase B from Candida antarctica (CAL-B) follows the empirical Kazlauskas rule for secondary alcohols.[1] The enzyme's active site possesses a "large" pocket and a "medium" pocket.

  • Prediction: CAL-B will preferentially acylate the enantiomer where the larger substituent fits into the large pocket.

  • Application to 1-rac: The C4 position has two paths around the ring. The path containing the N-Boc group is sterically "larger" than the propyl chain path. Therefore, CAL-B typically acylates the (

    
    )-enantiomer , leaving the (
    
    
    
    )-alcohol
    unreacted.
Experimental Protocol

Reaction: Irreversible Transesterification Acyl Donor: Vinyl Acetate (Non-reversible, produces volatile acetaldehyde byproduct).

Step-by-Step Methodology:

  • Substrate Prep: Dissolve 1-rac (50 mM) in anhydrous MTBE (Methyl tert-butyl ether). Note: Toluene is a viable alternative if solubility is an issue, but MTBE usually offers higher reaction rates.

  • Acyl Donor: Add Vinyl Acetate (3.0 equivalents).

  • Catalyst: Add Immobilized CAL-B (Novozym 435 or equivalent), 20% w/w relative to substrate.

  • Incubation: Shake at 30°C at 200 rpm. Monitor conversion via GC or achiral HPLC.

  • Termination: Stop reaction at exactly 50% conversion (theoretical yield 50%). Filter off the enzyme beads.

  • Separation: The reaction mixture now contains (

    
    )-acetate and (
    
    
    
    )-alcohol. These are easily separated by flash column chromatography (Silica gel; Gradient: 10%
    
    
    40% EtOAc in Hexanes). The alcohol elutes significantly later than the ester.
  • Hydrolysis: The (

    
    )-acetate is hydrolyzed (LiOH, THF/H2O) to yield (
    
    
    
    )-1 .
Visualization: Enzymatic Workflow

G Racemate Racemic N-Boc-4-hydroxyazepane Reagents Vinyl Acetate CAL-B (Novozym 435) MTBE, 30°C Racemate->Reagents Intermed Reaction Mixture (50% Conversion) Reagents->Intermed Kinetic Resolution Sep Flash Chromatography (SiO2) Intermed->Sep R_Ester (R)-Acetate (Fast Reacting) Sep->R_Ester Low Polarity S_Alc (S)-Alcohol (Slow Reacting) Sep->S_Alc High Polarity Hydrolysis Hydrolysis (LiOH) R_Ester->Hydrolysis R_Final Pure (R)-Alcohol Hydrolysis->R_Final

Figure 1: Biocatalytic workflow utilizing CAL-B for the kinetic resolution of N-Boc-4-hydroxyazepane.

Part 3: Chiral Chromatographic Resolution (Speed Route)

For rapid isolation (<1g) or purity analysis, Chiral SFC is the gold standard. While specific literature on the 4-isomer is sparse, conditions can be reliably extrapolated from the 3-hydroxyazepane isomer [1].

Column Selection Strategy

The carbamate functionality (Boc) interacts strongly with amylose-based stationary phases.

  • Primary Candidate: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Secondary Candidate: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

Optimized SFC Protocol

This system is self-validating; if baseline resolution (


) is not achieved, switch the modifier from alcohol to acetonitrile.
ParameterConditionRationale
Column Chiralpak AD-H (250 x 4.6 mm, 5µm)Proven recognition of N-Boc protected cyclic amines.
Mobile Phase CO2 / Methanol (90:10 to 85:15)Methanol provides hydrogen bond donation to disrupt non-specific binding.
Flow Rate 3.0 - 4.0 mL/minHigh flow feasible due to low viscosity of supercritical CO2.
Back Pressure 120 barEnsures consistent density of the supercritical fluid.
Temperature 35°Cslightly elevated T improves mass transfer in the porous stationary phase.
Detection UV @ 210 nmCarbonyl absorption (Boc group).

Note on Elution Order: On Amylose-based columns (AD-H), the (


)-enantiomer of N-Boc-hydroxyazepanes typically elutes first, but this must  be confirmed via optical rotation or X-ray crystallography as described in Part 4.

Part 4: Absolute Configuration Determination

Never rely solely on retention time or enzyme prediction for critical drug intermediates. You must validate the absolute stereochemistry.

The Mosher Ester Method (Self-Validating System)

Derivatization with MTPA-Cl (


-methoxy-

-trifluoromethylphenylacetyl chloride) allows for NMR-based assignment.
  • Derivatization: React separate aliquots of the resolved alcohol with (

    
    )-(-)-MTPA-Cl and (
    
    
    
    )-(+)-MTPA-Cl.
  • NMR Analysis: Analyze the

    
    H NMR shifts of the protons adjacent to the chiral center (H3 and H5).
    
  • Calculation: Calculate

    
    . The spatial arrangement of the phenyl group in the Mosher ester causes shielding (negative shift) of protons on one side of the plane.
    
    • Validation: If the signs of

      
       for protons on the left (C3) vs. right (C5) are consistent with the Mosher model, the configuration is assigned with >95% confidence.
      
Visualization: Decision Matrix

D Start Start: Racemic 1 Scale_Q Scale Requirement? Start->Scale_Q Small < 1 gram (Discovery/SAR) Scale_Q->Small Large > 10 grams (Process Dev) Scale_Q->Large SFC Chiral SFC (Chiralpak AD-H) Small->SFC Enz Enzymatic Resolution (CAL-B / Vinyl Acetate) Large->Enz Val Validation: Mosher Ester Analysis SFC->Val Enz->Val

Figure 2: Strategic decision matrix for selecting the resolution method based on scale.

References

  • Chiral Supercritical Fluid Chromatography in the Preparation of Enantiomerically Pure (S)-(+)-tert-Butyl-3-hydroxyazepane-1-carboxylate Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • A Rule To Predict Which Enantiomer of a Secondary Alcohol Reacts Faster in Reactions Catalyzed by Cholesterol Esterase, Lipase from Pseudomonas cepacia, and Lipase from Candida rugosa Source: Journal of Organic Chemistry (Kazlauskas et al.) URL:[2][Link]

  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes Source: Journal of Organic Chemistry (PMC) URL:[Link]

  • Chiral HPLC Separation: Strategy and Approaches Source: Chiralpedia URL:[Link]

Sources

Foundational

Tert-butyl 4-hydroxyazepane-1-carboxylate structural analogs

Synthesis, Structural Biology, and Medicinal Chemistry of Tert-butyl 4-hydroxyazepane-1-carboxylate and Analogs The Azepane Imperative: Escaping "Flatland" In modern drug discovery, the transition from planar, sp²-rich h...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Structural Biology, and Medicinal Chemistry of Tert-butyl 4-hydroxyazepane-1-carboxylate and Analogs

The Azepane Imperative: Escaping "Flatland"

In modern drug discovery, the transition from planar, sp²-rich heterocycles to three-dimensional, sp³-rich scaffolds is a critical strategy for improving solubility and target specificity—a concept often described as "escaping flatland." While pyrrolidines (5-membered) and piperidines (6-membered) dominate compound libraries, azepanes (7-membered amine rings) represent an underutilized chemical space.

Tert-butyl 4-hydroxyazepane-1-carboxylate (often abbreviated as N-Boc-4-hydroxyazepane) serves as a pivotal chiral building block. Unlike its smaller counterparts, the azepane ring possesses unique conformational flexibility, capable of adopting twist-chair and twist-boat conformations that allow functional groups (like the C4-hydroxyl) to access binding pockets unavailable to rigid piperidines. This "induced fit" capability makes the scaffold particularly valuable in designing inhibitors for kinases (e.g., PKC) and GPCRs.

Structural Analog Landscape

The utility of the 4-hydroxyazepane core is expanded through strategic structural modifications. The following table categorizes key analogs and their specific utility in Structure-Activity Relationship (SAR) studies.

Analog ClassCompound NameStructural ModificationMedicinal Chemistry Utility
Parent Scaffold tert-butyl 4-hydroxyazepane-1-carboxylateC4-OHHydrogen bond donor/acceptor; solubilizing group.
Positional Isomer tert-butyl 3-hydroxyazepane-1-carboxylateC3-OHProbes the spatial depth of the binding pocket; alters vector orientation of the H-bond.
Bioisostere tert-butyl 4-fluoroazepane-1-carboxylateC4-FH-bond acceptor only; lowers pKa of nearby amines; increases metabolic stability (blocks oxidation).
Oxidation State tert-butyl 4-oxoazepane-1-carboxylateC4=O (Ketone)Intermediate for reductive amination; rigidifies the ring (sp² center); H-bond acceptor.
Stereochemical (4R) vs (4S) enantiomersChiral C4Essential for probing stereospecific interactions in chiral protein environments.
Validated Synthetic Strategies

The synthesis of 4-hydroxyazepanes is historically challenging due to the entropic penalty of closing a 7-membered ring. While ring expansion (e.g., Schmidt reaction of cyclohexanones) is a classic route, Ring-Closing Metathesis (RCM) has emerged as the most robust and versatile methodology for generating these scaffolds with high functional group tolerance [1].

The RCM Workflow

The most direct route to the 4-hydroxy derivative involves the formation of a symmetrical azepine intermediate followed by functionalization.

RCM_Synthesis_Workflow cluster_0 Key Transformation Precursor N-Boc-bis(3-butenyl)amine (Acyclic Precursor) Catalyst Grubbs II Catalyst (RCM) Precursor->Catalyst Cyclization Intermediate N-Boc-2,3,6,7-tetrahydro-1H-azepine (Cyclic Alkene) Catalyst->Intermediate Reagent 1. BH3·THF 2. H2O2/NaOH Intermediate->Reagent Hydroboration Product N-Boc-4-hydroxyazepane (Target Scaffold) Reagent->Product

Figure 1: Validated synthetic workflow utilizing Ring-Closing Metathesis (RCM) to construct the 7-membered azepane core from acyclic diene precursors.

Detailed Experimental Protocol

Objective: Synthesis of tert-butyl 4-hydroxyazepane-1-carboxylate via RCM and Hydroboration-Oxidation.

Phase 1: Ring-Closing Metathesis (RCM)[1]
  • Precursor: N-Boc-bis(homoallyl)amine (specifically N-Boc-di(but-3-enyl)amine).

  • Catalyst: Grubbs 2nd Generation Catalyst.

  • Solvent: Dichloromethane (DCM), anhydrous, degassed. Note: High dilution (0.01 M) is critical to favor intramolecular cyclization over intermolecular polymerization.

Protocol:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve N-Boc-di(but-3-enyl)amine (1.0 equiv) in anhydrous, degassed DCM to achieve a concentration of 0.01 M.

  • Catalysis: Add Grubbs II catalyst (2-5 mol%) in one portion under an argon atmosphere.

  • Reaction: Heat the mixture to reflux (40°C) for 12–24 hours. Monitor reaction progress by TLC (disappearance of the diene spot).

  • Workup: Cool to room temperature. Add activated charcoal or dimethyl sulfoxide (DMSO, 50 equiv relative to catalyst) and stir for 12 hours to sequester the ruthenium species. Filter through a pad of Celite.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (SiO₂, Hexanes/EtOAc) to yield tert-butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate.

Phase 2: Hydroboration-Oxidation
  • Substrate: tert-butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate.

  • Reagents: Borane-tetrahydrofuran complex (BH₃·THF), 30% Hydrogen Peroxide (H₂O₂), Sodium Hydroxide (NaOH).

Protocol:

  • Hydroboration: Dissolve the azepine substrate in anhydrous THF (0.2 M) and cool to 0°C under argon. Slowly add BH₃·THF (1.0 M solution, 1.2 equiv) dropwise. Stir at 0°C for 1 hour, then warm to room temperature and stir for 2 hours.

  • Oxidation: Cool the mixture back to 0°C. CAREFULLY add 3M NaOH (3 equiv) followed by dropwise addition of 30% H₂O₂ (3 equiv). Caution: Exothermic reaction.

  • Completion: Stir at room temperature for 2 hours.

  • Extraction: Dilute with water and extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Final Purification: Flash chromatography yields the target tert-butyl 4-hydroxyazepane-1-carboxylate as a racemate. (Enzymatic resolution or chiral HPLC can be used if a specific enantiomer is required).

Medicinal Chemistry Applications: The Balanol Case Study

The most authoritative example of the azepane scaffold in drug development is (-)-Balanol , a potent fungal metabolite that inhibits Protein Kinase C (PKC) [2].[2]

  • Mechanism: The hexahydroazepine (azepane) core of Balanol mimics the adenosine ribose moiety of ATP. The hydroxyl groups on the ring form critical hydrogen bonds with the conserved residues in the ATP-binding cleft of the kinase.

  • Significance: Synthetic efforts to replicate the Balanol core demonstrated that the 7-membered ring provides a specific "pucker" that maximizes binding affinity, which is lost when the ring is contracted to a piperidine (6-membered) or pyrrolidine (5-membered) analog [2]. This confirms the necessity of the azepane scaffold for specific kinase selectivity profiles.

Decision Logic for Analog Selection

When incorporating this scaffold into a lead optimization campaign, use the following logic to select the appropriate derivative.

Analog_Decision_Tree Start Lead Optimization Goal Solubility Need Solubility? Start->Solubility Metabolism Metabolic Liability? Solubility->Metabolism No UseOH Use 4-Hydroxyazepane (H-bond donor/acceptor) Solubility->UseOH Yes Potency Potency/Selectivity? Metabolism->Potency Stable UseF Use 4-Fluoroazepane (Blocks metabolism, acceptor only) Metabolism->UseF Oxidation at C4 UseOxo Use 4-Oxoazepane (Rigidification) Potency->UseOxo Rigidify Use3OH Use 3-Hydroxyazepane (Vector scan) Potency->Use3OH Alter Vector

Figure 2: Strategic decision tree for selecting specific azepane analogs during Lead Optimization (LO) phases.

References
  • Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry.

  • Synthesis of the Hexahydroazepine Core of (-)-Balanol. Bulletin of the Korean Chemical Society.

  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry. PubMed.

Sources

Exploratory

Advanced Conformational Analysis of Boc-Protected Azepanes

Executive Summary The conformational analysis of -Boc-azepanes represents a unique challenge in structural chemistry, sitting at the intersection of medium-ring flexibility and amide-like rotational restriction.[1] Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conformational analysis of


-Boc-azepanes  represents a unique challenge in structural chemistry, sitting at the intersection of medium-ring flexibility and amide-like rotational restriction.[1] Unlike their 5-membered (pyrrolidine) or 6-membered (piperidine) counterparts, azepanes lack a single, rigid global minimum.[1] The introduction of a tert-butyloxycarbonyl (Boc) protecting group superimposes a high-energy rotational barrier (~15 kcal/mol) onto a low-energy pseudorotational landscape (<5 kcal/mol).[1]

This guide delineates a self-validating workflow for resolving these superimposed dynamic processes. It is designed for researchers requiring precise 3D structural data for structure-activity relationship (SAR) studies or peptidomimetic scaffold design.[1]

Theoretical Framework: The Dual-Dynamic System

To accurately analyze an


-Boc-azepane, one must decouple two distinct dynamic phenomena that occur on vastly different timescales.
A. The Azepane Ring (Pseudorotation)

Seven-membered rings exist in a state of continuous pseudorotation .[1] Unlike the cyclohexane chair (rigid), the azepane ring interconverts rapidly between the Twist-Chair (TC) and Chair (C) forms.

  • Global Minimum: Typically the Twist-Chair (TC) conformation.[1]

  • Barrier: The barrier to pseudorotation is low (often < 2–3 kcal/mol), meaning that at room temperature, the ring protons experience extensive averaging.

B. The Carbamate Sector (Rotamerism)

The


-Boc group introduces partial double-bond character (

resonance), creating a planar amide-like system.[1] This leads to two distinct rotamers:
  • 
    -rotamer (anti):  The tert-butyl group is anti to the bulkier side of the ring.[1]
    
  • 
    -rotamer (syn):  The tert-butyl group is syn to the bulkier side.[1]
    
  • Barrier: The rotational barrier is significant (14–17 kcal/mol ).[1] At room temperature (298 K), this exchange is often slow on the NMR timescale, leading to signal broadening or distinct peak doubling.[1]

The Interaction (Coupled Dynamics)

The critical insight for the analyst is that ring puckering is not independent of the Boc rotamer. The steric bulk of the tert-butyl group forces the azepane ring into specific puckering modes to relieve transannular strain. Therefore, the


-rotamer and 

-rotamer often adopt different ring conformations (e.g.,

-TC vs.

-C).[1]

Experimental Protocol: The Self-Validating Workflow

The following protocol uses Variable Temperature (VT) NMR as the primary validation tool. This method is self-validating because it relies on the physical coalescence of signals to prove the existence of dynamic equilibrium.[1]

Phase 1: Solvent Selection & Preparation
  • Standard: DMSO-

    
     . High boiling point allows heating to >100°C for coalescence studies.[1] Excellent for resolving amide protons if present.[1]
    
  • Alternative: Toluene-

    
     . Use if the compound is lipophilic or if low-temperature studies (< -50°C) are needed to freeze ring pseudorotation.[1]
    
  • Concentration: 10–15 mg in 0.6 mL.[1] High concentration is required for 2D experiments (NOESY/ROESY).[1]

Phase 2: Variable Temperature (VT) NMR Strategy

Goal: Distinguish between rotamers (slow exchange) and impurities (no exchange).[1]

  • Acquisition at 298 K:

    • Observe the

      
      H spectrum.[1][2][3][4][5][6] Look for "doubling" of resonances, particularly 
      
      
      
      -protons (adjacent to Nitrogen) and the Boc methyl singlet (~1.4 ppm).[1]
    • Diagnostic: If the integral ratio is non-integer (e.g., 1.0 : 0.4), you likely have an

      
       mixture, not an impurity.[1]
      
  • Stepwise Heating (310 K

    
     370 K): 
    
    • Increase temperature in 10 K increments.

    • Coalescence Point (

      
      ):  Around 340–360 K, the split signals should broaden and merge into a single sharp average peak.[1]
      
    • Calculation: Use the coalescence temperature to estimate the rotational barrier (

      
      ) using the Eyring equation.
      
  • Cooling (if necessary):

    • If ring puckering resolution is required, cool to 230 K (in Toluene-

      
      ) to freeze the pseudorotation.[1]
      
Phase 3: Stereochemical Assignment (NOESY/ROESY)

Once rotamers are confirmed, assign the geometry (


 vs 

).[1]
  • Experiment: 1D-NOE or 2D-ROESY at low temperature (where exchange is slow).

  • Key Interaction: Irradiate the Boc tert-butyl signal.[1]

    • 
      -rotamer:  Strong NOE to the azepane 
      
      
      
      -protons (
      
      
      ).[1]
    • 
      -rotamer:  Weak or no NOE to 
      
      
      
      -protons; potential NOE to
      
      
      - or
      
      
      -protons depending on ring pucker.[1]

Data Interpretation & Quantitative Analysis

Table 1: Diagnostic NMR Parameters for -Boc-Azepanes
ParameterObservation (298 K)Observation (>350 K)Structural Implication
Boc -CH

Two singlets (ratio ~3:1 to 1:[1]1)Single sharp singletRestricted N-C(O) rotation (

isomers).[1]

-Protons (

)
Complex multiplets, often broadenedSimplified multipletsChemical shift anisotropy due to carbamate carbonyl.[1]
Line Shape Broad / "Muddy" baselineSharp / DefinedIntermediate exchange regime at RT.[1]
Table 2: Estimated Energy Barriers
Dynamic ProcessBarrier (

)
NMR Timescale (298 K)Result
Ring Pseudorotation 1.5 – 3.5 kcal/molFastAveraged couplings (

).[1]
Boc Rotation 14.5 – 16.5 kcal/molSlow / IntermediateSignal splitting or broadening.[1]

Computational Validation (DFT)

Experimental data should be grounded in theory.[1][7] A standard computational workflow for these systems is:

  • Conformational Search: Use Monte Carlo or Molecular Dynamics (e.g., OPLS4 force field) to generate >50 conformers.[1]

  • Geometry Optimization: DFT level (B3LYP/6-31G* or

    
    B97X-D/def2-SVP).
    
    • Crucial: Optimize both

      
       and 
      
      
      
      forms for each ring pucker (TC, C, TB).
  • Frequency Calculation: Confirm minima (no imaginary frequencies).

  • Boltzmann Weighting: Calculate population ratios based on

    
    .[1] Compare predicted populations with NMR integration ratios.
    

Visualization of Workflows

Diagram 1: The Conformational Energy Landscape

This diagram illustrates the coupled relationship between the high-energy Boc rotation and the low-energy ring pseudorotation.

AzepaneLandscape Figure 1: Coupled Dynamic Equilibrium. High barrier rotation (E/Z) vs. Low barrier pseudorotation. cluster_E E-Rotamer (Anti) cluster_Z Z-Rotamer (Syn) E_TC Twist-Chair (TC) (Global Min) E_C Chair (C) E_TC->E_C Pseudorotation <3 kcal/mol TS Transition State (Planar N-C Bond Rotation) E_TC->TS Z_TC Twist-Chair (TC) Z_C Chair (C) (Local Min) Z_TC->Z_C Pseudorotation <3 kcal/mol TS->Z_TC

Diagram 2: Analytical Workflow

A decision tree for the researcher to follow when characterizing these molecules.

Workflow Figure 2: Self-Validating Analytical Protocol for N-Boc-Azepanes. Start Sample Preparation (15mg in DMSO-d6) RT_NMR 1H NMR at 298 K Start->RT_NMR Check Are signals split or broad? RT_NMR->Check Split Yes: Rotamers present Check->Split Broad/Double Sharp No: Single species (or fast exchange) Check->Sharp Sharp VT_Heat VT-NMR: Heat to 350 K Split->VT_Heat Coalesce Do signals coalesce? VT_Heat->Coalesce Conf_Rot Confirmed: Rotational Isomers Calculate Barrier Coalesce->Conf_Rot Yes Impurity No: Chemical Impurity or Diastereomers Coalesce->Impurity No NOE Cool to 280 K -> 1D NOE Assign E/Z Geometry Conf_Rot->NOE

References

  • Conformational regulation of substituted azepanes through selective monofluorination. Source: Organic & Biomolecular Chemistry (RSC) URL:[1][Link]

  • 
    -Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. 
    Source: Journal of Organic Chemistry (ACS/PubMed)
    URL:[1][Link]
    
  • Rot

    
    -Benzhydrylformamides: An NMR and DFT Study.  (Analogous carbamate/amide barrier data)
    Source: Molecules (MDPI)
    URL:[Link][1]
    
  • Conform

    
    -Boc-
    
    
    
    -isopropylidene-a-serinals.
    (Detailed N-Boc rotamer analysis) Source: Tetrahedron (Elsevier) URL:[1][Link][1]
  • Variable-Temperature NMR Spectroscopy. (General Methodology) Source: Oxford Instruments Technical Notes URL:[Link][1]

Sources

Foundational

The Azepane Scaffold: A Versatile Architectural Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The seven-membered saturated nitrogen heterocycle, azepane, has firmly established itself as a privileged scaffold in the landsc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered saturated nitrogen heterocycle, azepane, has firmly established itself as a privileged scaffold in the landscape of drug discovery.[1][2] Its prominence is not accidental; the azepane ring possesses a unique combination of physicochemical properties, including inherent three-dimensionality, conformational flexibility, and the capacity for diverse substitution, which allows for the meticulous tailoring of interactions with a multitude of biological targets.[1][3] This has resulted in the incorporation of the azepane motif into more than 20 FDA-approved drugs, spanning a wide range of therapeutic areas from oncology and neurodegenerative disorders to infectious diseases.[4][5][6]

This technical guide offers a comprehensive exploration of the azepane scaffold's role in medicinal chemistry. It is designed to provide senior researchers and drug development professionals with an in-depth understanding of the synthetic strategies used to access this core, its diverse therapeutic applications, the nuanced structure-activity relationships that govern its biological effects, and the key signaling pathways it modulates.

Strategic Synthesis of the Azepane Core

The construction of the seven-membered azepane ring presents a unique synthetic challenge due to less favorable cyclization kinetics compared to five- or six-membered rings.[7] However, medicinal chemists have developed several robust strategies to access this valuable scaffold. The choice of a specific synthetic route is often dictated by the desired substitution pattern and the stereochemical requirements of the final target molecule.

Ring-Expansion Reactions: A Powerful Entryway

Ring-expansion strategies are among the most common and effective methods for synthesizing substituted azepanes. These methods often begin with readily available, smaller cyclic precursors like pyrrolidines or piperidines.

A notable example is the ring expansion of trifluoromethyl pyrrolidines, derived from L-proline, via a bicyclic azetidinium intermediate.[8] The presence of the trifluoromethyl group skillfully directs the regioselectivity of the ring-opening by various nucleophiles, allowing for the synthesis of a diverse array of 4-substituted α-trifluoromethyl azepanes with excellent transfer of chirality.[8]

Another powerful technique involves the Beckmann rearrangement of cyclohexanone oximes. This reaction, foundational to the industrial synthesis of ε-caprolactam (a precursor to Nylon-6 and azepane derivatives), provides a direct pathway to the seven-membered lactam, which can then be reduced to the corresponding azepane.[9] This method has been adapted for the stereoselective synthesis of complex fused azepanes.[10]

Workflow: Ring Expansion for Azepane Synthesis

G cluster_start Starting Material cluster_intermediate Key Intermediate Formation cluster_expansion Ring Expansion Step cluster_product Final Product Proline L-Proline Derivative (e.g., trifluoromethyl pyrrolidine) Azetidinium Bicyclic Azetidinium Intermediate Proline->Azetidinium Cyclization RingOpening Regioselective Ring Opening Azetidinium->RingOpening Attack by Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->RingOpening Azepane Substituted Azepane Product RingOpening->Azepane Rearrangement

Caption: General workflow for azepane synthesis via ring expansion.

Ring-Closing Metathesis (RCM) and Other Cyclization Reactions

Intramolecular cyclization reactions provide another direct route to the azepane scaffold. Ring-closing metathesis, employing catalysts like Grubbs' catalyst, has been successfully used to form the seven-membered ring from acyclic diene precursors. This method is valued for its functional group tolerance and reliability.

Additionally, classical methods such as intramolecular nucleophilic substitution and reductive amination of linear precursors containing an amine and a suitable electrophile (or a precursor thereof) remain mainstays in the synthesis of azepane derivatives.[8]

Therapeutic Applications and Mechanisms of Action

The azepane scaffold is a key component in drugs targeting a wide spectrum of diseases. Its structural versatility allows it to bind to diverse protein targets, including enzymes, G-protein coupled receptors (GPCRs), and transporters.[5][11]

Neuroscience: Modulating Brain Chemistry

Azepane derivatives have shown significant promise in treating neuropsychiatric disorders by modulating the activity of monoamine transporters.[12] These transporters—NET (norepinephrine), DAT (dopamine), and SERT (serotonin)—are responsible for the reuptake of neurotransmitters from the synaptic cleft and are validated targets for antidepressants and drugs treating ADHD.[13]

Recent studies on N-benzylated bicyclic azepanes have revealed potent inhibitory activity against these transporters, with stereochemistry playing a crucial role in potency and selectivity.[4][14] The (R,R)-enantiomer of one such bicyclic azepane was found to be a potent inhibitor of NET, DAT, and SERT.[14]

Table 1: In Vitro Inhibitory Activity of Bicyclic Azepanes on Monoamine Transporters

Compound R-Group Target IC50 (nM) ± SD Reference
(R,R)-1a H NET 60 ± 7 [4]
(S,S)-1a H NET 1600 ± 100 [4]
(R,R)-1a H DAT 230 ± 12 [14]
(R,R)-1a H SERT 250 ± 32 [14]

| (R,R)-1a analog | 3-Br | NET | 12 ± 2 |[4] |

Data synthesized from multiple sources to illustrate structure-activity relationships.[4][14]

Furthermore, azepane derivatives have been investigated as histamine H3 receptor antagonists for the treatment of cognitive disorders.[15] The compound 1-(6-(3-phenylphenoxy)hexyl)azepane showed very high affinity for the H3 receptor with a Kᵢ value of 18 nM.[15]

In the context of Alzheimer's disease, the azepane scaffold has been utilized to design inhibitors of β-secretase (BACE1), a key enzyme in the production of amyloid-β peptides that form pathogenic plaques in the brain.[1]

Signaling Pathway: BACE1 Inhibition in Alzheimer's Disease

APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (soluble fragment) APP->sAPPb Cleavage Abeta Amyloid-β (Aβ) Peptide APP->Abeta Cleavage BACE1 BACE1 Enzyme (β-secretase) BACE1->APP gamma_secretase γ-secretase gamma_secretase->APP Plaques Amyloid Plaques (Neurotoxic) Abeta->Plaques Aggregation Azepane_Inhibitor Azepane-based BACE1 Inhibitor Azepane_Inhibitor->BACE1 Inhibition

Caption: Inhibition of Amyloid-β Production by Azepane BACE1 Inhibitors.[1]

Oncology: Targeting Cancer Cell Proliferation and Survival

The azepane scaffold is a key feature in several anticancer agents, targeting various pathways crucial for tumor growth.

PARP Inhibition: The azepine-dione core has been identified as a promising scaffold for designing inhibitors of Poly (ADP-ribose) polymerase (PARP-1).[2] PARP-1 is critical for repairing single-strand DNA breaks. In cancers with defective DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to cell death via synthetic lethality. Azepine-dione compounds can mimic the nicotinamide portion of NAD+, the natural substrate for PARP-1, allowing them to bind effectively to the enzyme's catalytic site.[2]

PTPN2/PTPN1 Inhibition: Protein tyrosine phosphatases PTPN2 and PTPN1 are negative regulators of immune signaling pathways.[1][16] Their inhibition can enhance T-cell-mediated anti-tumor immunity. Recently, azepane-containing derivatives have been developed as potent dual inhibitors of PTPN2/PTPN1, demonstrating nanomolar inhibitory potency and robust in vivo antitumor efficacy in preclinical models.[16]

CDK2 Inhibition: Certain pyrrolo[1,2-a]azepine derivatives have demonstrated potent, broad-spectrum anticancer activity against liver, breast, and colon cancer cell lines, with IC50 values in the nanomolar range.[17] Docking studies suggest these compounds may exert their effects by inhibiting cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[17]

Signaling Pathway: PTPN2/PTPN1 Inhibition and Anti-Tumor Immunity

cluster_TCR T-Cell Receptor Signaling cluster_IFN Interferon Signaling TCR TCR Activation Lck Lck (Kinase) TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 Immune_Response Enhanced Anti-Tumor Immune Response ZAP70->Immune_Response Promotes IFN IFN-γ Receptor JAK JAK1/2 IFN->JAK STAT1 STAT1 JAK->STAT1 STAT1->Immune_Response Promotes PTPN2 PTPN2 / PTPN1 (Phosphatase) PTPN2->Lck Dephosphorylates (Inhibits) PTPN2->JAK Dephosphorylates (Inhibits) Azepane_Inhibitor Azepane-based Inhibitor Azepane_Inhibitor->PTPN2 Inhibition

Caption: Azepane inhibitors block PTPN2/N1, enhancing immune signaling.[1][16]

Table 2: Anticancer Activity of Representative Azepane Derivatives

Compound Type Cell Line Target/Assay IC50 Reference
Pyrrolo[1,2-a]azepine (Cmpd 3) HepG2 (Liver) SRB Assay 4 nM [17]
Pyrrolo[1,2-a]azepine (Cmpd 6) HepG2 (Liver) SRB Assay 1.6 nM [17]
Pyrrolo[1,2-a]azepine (Cmpd 5b) MCF7 (Breast) SRB Assay 10.7 nM [17]
Azepane Sulfonamide (Cmpd 30) 11β-HSD1 Enzyme Inhibition 3.0 nM [18]

| Dibenzo[b,e]azepine-dione (d21) | OVCAR-3 | Anti-proliferative | Potent |[19] |

This table highlights the potent anticancer activity of diverse azepane-based structures.

Other Therapeutic Areas

The utility of the azepane scaffold extends beyond oncology and neuroscience. Azepane-based drugs are used as:

  • Antidiabetic Agents: Tolazamide is an oral blood glucose-lowering drug used for type 2 diabetes.[3]

  • Antihistamines: Azelastine is a potent, second-generation histamine H1 antagonist used to treat allergic rhinitis.[3]

  • Enzyme Inhibitors: Azepane sulfonamides have been discovered as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and inflammation.[18]

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are standardized protocols for key assays used to evaluate the biological activity of azepane-containing compounds.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Objective: To determine the concentration of an azepane derivative that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, A549) in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight (~18-24 hours) at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[1]

  • Compound Preparation: Prepare a stock solution of the test azepane compound in DMSO. Create a series of dilutions in the appropriate cell culture medium to achieve the desired final concentrations.

  • Compound Treatment: Remove the old medium from the wells and treat the cells with various concentrations of the azepane compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (a known cytotoxic agent like doxorubicin).[1]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[1]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: BACE1 Enzyme Inhibition Assay (Fluorogenic)

This protocol measures the ability of a compound to inhibit the enzymatic activity of BACE1.

Objective: To determine the IC50 of an azepane derivative against the BACE1 enzyme.

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM sodium acetate, pH 4.5), a fluorogenic BACE1 substrate (e.g., a peptide with a fluorophore and a quencher), and a solution of recombinant human BACE1 enzyme.[1]

  • Inhibitor Preparation: Prepare serial dilutions of the azepane test compounds and a known BACE1 inhibitor (positive control) in assay buffer containing a small percentage of DMSO.

  • Assay Setup: In a 96-well black plate, add the assay buffer, the BACE1 enzyme, and the test compound or control. Allow a pre-incubation period of 15 minutes at room temperature.[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the BACE1 substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.[1]

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 320/405 nm). Cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting percent inhibition versus the log of the inhibitor concentration.

Conclusion and Future Perspectives

The azepane scaffold is a testament to the power of privileged structures in medicinal chemistry. Its conformational flexibility and synthetic tractability have made it an invaluable tool for developing novel therapeutics against a wide array of biological targets.[11][20] From modulating neurotransmitter levels in the brain to inducing synthetic lethality in cancer cells, azepane-containing compounds continue to make a significant impact on human health.

Future research will likely focus on developing more stereoselective and efficient synthetic methods to access novel, highly functionalized azepane derivatives.[8] The exploration of new chemical space around the azepane core, guided by computational modeling and structure-based drug design, will undoubtedly lead to the discovery of next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. The versatility and proven success of the azepane scaffold ensure its continued prominence in drug discovery programs for years to come.

References

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry.
  • Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. (2025). BenchChem.
  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
  • The Azepane Scaffold: A Privileged Motif in Monoamine Transporter Inhibition. (2025). BenchChem.
  • The Azepane Scaffold: A Journey from Discovery to Therapeutic Prominence. (2025). BenchChem.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed.
  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (2021). Taylor & Francis Online.
  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. (2015).
  • Recent Advances on the Synthesis of Azepane‐Based Compounds. (2020).
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025).
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  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. (2024). PubMed.
  • Azepane. Wikipedia.
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  • Design, synthesis and anticancer activities evaluation of novel 5H-dibenzo[b,e]azepine-6,11-dione derivatives containing 1,3,4-oxadiazole units. (2018). PubMed.
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Exploratory

The Azepane Advantage: Strategic Design and Synthesis of Seven-Membered Heterocycles in Drug Discovery

[1][2] Executive Summary In the "flatland" of modern drug discovery, where sp³-richness correlates with clinical success, the azepane (homopiperidine) scaffold represents a critical frontier. While six-membered rings (pi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In the "flatland" of modern drug discovery, where sp³-richness correlates with clinical success, the azepane (homopiperidine) scaffold represents a critical frontier. While six-membered rings (piperidines) dominate FDA-approved pharmacophores, seven-membered azepanes offer a unique "Goldilocks" zone of conformational flexibility. This guide analyzes the medicinal chemistry of azepanes, detailing their superiority in specific binding pockets, novel synthetic routes (including photochemical ring expansion), and practical protocols for their integration into lead optimization campaigns.

Structural Biology & Pharmacophore Logic

The Seven-Membered Ring Dilemma

The primary hesitation in deploying azepanes lies in entropic penalty . Unlike the rigid chair conformation of piperidine, azepane exists in a flux of twist-chair and twist-boat conformers. However, this flexibility is its greatest asset when targeting "induced-fit" pockets.

Comparative Analysis: Azepane vs. Piperidine

The following table contrasts the physicochemical properties of the azepane scaffold against the industry-standard piperidine.

FeaturePiperidine (6-Membered)Azepane (7-Membered)Medicinal Chemistry Implication
Conformation Rigid Chair (Low Entropy)Twist-Chair/Twist-Boat (High Entropy)Azepanes can mold into cryptic pockets that rigid rings cannot access.
Lipophilicity (ClogP) Lower (Baseline)Higher (+0.5 to +1.0 log units)Increased CNS penetration; requires polar surface area (PSA) monitoring.
Vector Orientation Defined axial/equatorialDynamic/FluxionalAllows for unique bond vectors to explore off-target selectivity.
Metabolic Liability C-H oxidation at C2/C6C-H oxidation at C2/C7Azepanes have a larger "metabolic soft spot"; often requires gem-dimethyl blocking.
Mechanism of Action: The "Pucker" Effect

In G-Protein Coupled Receptors (GPCRs), specifically Orexin and Histamine H3 receptors, the azepane ring adopts a "puckered" conformation that projects substituents into deep hydrophobic sub-pockets. This is often cited as the "Azepane Shift," where expanding the ring size by one carbon alters the trajectory of the N-substituent by approximately 15-20 degrees, often breaking a clash with the receptor wall or engaging a new pi-cation interaction.

Strategic Synthesis: From Classics to Photochemistry

Constructing functionalized azepanes is historically challenging due to the "medium-sized ring" strain barrier. We present two distinct workflows: the Reliable (RCM) and the Novel (Ring Expansion) .

Workflow A: Ring-Closing Metathesis (RCM)

Best for: Late-stage functionalization and diversity-oriented synthesis. The Grubbs II catalyst drives the formation of the 7-membered ring from diene precursors. This method is robust but requires careful design of the linear precursor to favor cyclization over polymerization (high dilution required).

Workflow B: Photochemical Dearomative Ring Expansion

Best for: Rapid scaffold hopping from aromatics. A cutting-edge approach (University of Manchester, 2024) utilizes blue light to convert nitroarenes directly into azepanes. This method allows chemists to take an existing benzene-based lead and "inflate" it into a 3D azepane scaffold in two steps.[1][2][3]

Visualization: Synthetic Decision Tree

AzepaneSynthesis Start Target: Functionalized Azepane Decision Starting Material? Start->Decision Route1 Linear Diene Amine Decision->Route1 Aliphatic Route2 Nitroarene (Benzene Core) Decision->Route2 Aromatic Process1 Ring-Closing Metathesis (Grubbs II, DCM, Reflux) Route1->Process1 Process2 Photochemical Expansion (Blue Light, Amine, P(OiPr)3) Route2->Process2 Intermed1 Dehydroazepane Process1->Intermed1 Intermed2 3H-Azepine Process2->Intermed2 FinalStep Hydrogenation (H2, Pd/C) Intermed1->FinalStep Intermed2->FinalStep Product Saturated Azepane Scaffold FinalStep->Product

Caption: Decision tree for azepane synthesis comparing RCM (Green path) and Photochemical Expansion (Red path).

Case Study: Histamine H3 Receptor Antagonists

This case study demonstrates the "Scaffold Hop" effect. Researchers synthesized biphenyloxy-alkyl derivatives to target the Histamine H3 receptor (H3R), a target for cognitive disorders.

The Experiment: Chemists compared a 6-membered piperidine lead against a 7-membered azepane analog to assess binding affinity (


) and selectivity.

Results (Data Source: Kononowicz et al., 2017):

Compound IDCore ScaffoldLinker LengthhH3R Affinity (

)
Selectivity (vs H4R)
Compound 14 Piperidine5-carbon25 nM>600-fold
Compound 16 Azepane 5-carbon34 nM >600-fold
Compound 13 Azepane 6-carbon18 nM High

Analysis: While the piperidine (Cmpd 14) was potent, expanding the ring to azepane (Cmpd 13) improved affinity to 18 nM .[4] The azepane ring allowed the hydrophobic tail to adopt a more favorable orientation within the H3R pocket, demonstrating that 7-membered rings can maintain or improve potency while offering distinct IP space.

Experimental Protocols

Protocol A: Synthesis of N-Boc-4-hydroxyazepane (RCM Route)

Validation: This protocol uses Ring-Closing Metathesis to generate the core azepane skeleton.

Reagents:

  • Diallylamine derivative (Precursor)

  • Grubbs Catalyst (2nd Generation)

  • Dichloromethane (Anhydrous)

  • Ti(OiPr)4 (Lewis Acid additive to prevent chelation)

Step-by-Step Methodology:

  • Preparation: Dissolve the diene precursor (1.0 equiv) in anhydrous degassed DCM (0.01 M concentration). Note: High dilution is critical to prevent intermolecular polymerization.

  • Catalyst Addition: Add Grubbs II catalyst (2-5 mol%) under an argon atmosphere.

  • Reflux: Heat the mixture to reflux (40°C) for 12–24 hours. Monitor reaction progress via TLC (Stain: KMnO4).

  • Quenching: Cool to room temperature. Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester the ruthenium species.

  • Purification: Filter through a pad of Celite. Concentrate the filtrate in vacuo.

  • Chromatography: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the dehydroazepane.

  • Hydrogenation: Dissolve the alkene in MeOH, add Pd/C (10% w/w), and stir under H2 balloon (1 atm) for 4 hours to yield the saturated azepane.

Protocol B: Microsomal Stability Assay (Metabolic Liability Check)

Rationale: Azepanes are prone to oxidation. This assay validates the metabolic stability of the new scaffold.

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[5]

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Mechanistic Signaling Pathway

The following diagram illustrates the pharmacological impact of Azepane-based antagonism on the Orexin pathway (Sleep/Wake regulation), a common target for this scaffold.

OrexinPath cluster_cortex Cortex / CNS Orexin Orexin A/B Peptides OX1R Orexin Receptor 1 (OX1R) Gq-Coupled GPCR Orexin->OX1R Activation PLC Phospholipase C (PLC) OX1R->PLC Gq Signaling Azepane Azepane Antagonist (Allosteric/Orthosteric) Azepane->OX1R Blockade (Ki < 50nM) Sleep Sleep Induction Azepane->Sleep Therapeutic Effect IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Wake Wakefulness / Arousal Ca->Wake Neuronal Excitation

Caption: Mechanism of Action for Azepane-based Orexin Antagonists blocking the Gq-calcium signaling cascade.

References

  • Kononowicz, K., et al. (2017). "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands."[4] Bioorganic & Medicinal Chemistry.

  • University of Manchester (2024). "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Nature Chemistry. [3]

  • Whitman, D. B., et al. (2009). "Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold."[6] ChemMedChem.

  • BenchChem (2025). "Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery."

  • Sridhara, M. B., et al. (2018). "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry.

Sources

Foundational

Executive Summary: Expanding Chemical Space with Azepane Scaffolds

Topic: Tert-butyl 4-hydroxyazepane-1-carboxylate: A Technical Guide to the 7-Membered Scaffold Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tert-butyl 4-hydroxyazepane-1-carboxylate: A Technical Guide to the 7-Membered Scaffold Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Tert-butyl 4-hydroxyazepane-1-carboxylate (CAS: 478832-21-2 for racemate) represents a critical "privileged structure" in modern medicinal chemistry. While 5- and 6-membered nitrogen heterocycles (pyrrolidines, piperidines) dominate FDA-approved drugs, the 7-membered azepane ring offers unique conformational flexibility and vector orientation that can break patent space and improve binding selectivity.

This guide details the synthesis, functionalization, and therapeutic application of this scaffold. Specifically, the C4-hydroxy group serves as a versatile handle for stereochemical inversion, nucleophilic substitution, and solubility modulation, making this compound a high-value intermediate for targeting GPCRs, kinases, and epigenetic modulators.

Part 1: Chemical Identity & Properties

PropertyData
IUPAC Name tert-butyl 4-hydroxyazepane-1-carboxylate
Common Name 1-Boc-4-hydroxyazepane
CAS Number 478832-21-2 (racemic); 1174020-38-2 ((S)-isomer)
Molecular Formula C₁₁H₂₁NO₃
Molecular Weight 215.29 g/mol
LogP (Predicted) ~1.3 - 1.5 (Lipophilic/Hydrophilic balance)
Key Functional Groups Secondary Alcohol (C4), Carbamate (N1 - Boc protected)
Physical State Viscous oil or low-melting solid (depending on purity)

Part 2: Synthesis & Production Protocols

The synthesis of tert-butyl 4-hydroxyazepane-1-carboxylate typically proceeds via the reduction of the corresponding ketone (tert-butyl 4-oxoazepane-1-carboxylate). This ketone is often accessed via Ring-Closing Metathesis (RCM) or ring expansion (Beckmann rearrangement) of cyclohexanone derivatives.

Protocol A: Reduction of 1-Boc-4-oxoazepane (Standard Route)

Rationale: Sodium borohydride (NaBH₄) provides a mild, chemoselective reduction of the ketone without affecting the Boc-protecting group.

Reagents:

  • Precursor: tert-butyl 4-oxoazepane-1-carboxylate (1.0 equiv)

  • Reductant: Sodium borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Workup: Saturated NH₄Cl, Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Dissolution: Dissolve tert-butyl 4-oxoazepane-1-carboxylate (e.g., 10 g) in dry MeOH (100 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath to suppress side reactions.

  • Addition: Add NaBH₄ (1.5 equiv) portion-wise over 20 minutes. Note: Vigorous gas evolution (H₂) will occur; ensure proper venting.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2–4 hours. Monitor by TLC (Visualizing stain: Ninhydrin or KMnO₄) until the starting ketone spot disappears.

  • Quench: Carefully quench the reaction by adding saturated aqueous NH₄Cl (50 mL) dropwise.

  • Extraction: Concentrate the mixture under reduced pressure to remove MeOH. Dilute the residue with water (50 mL) and extract with EtOAc (3 × 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. The crude oil is typically >95% pure but can be purified via silica gel chromatography (Gradient: 0–50% EtOAc in Hexanes).

Protocol B: Stereoselective Synthesis (Enzymatic Resolution)

Rationale: For drug candidates requiring a specific enantiomer (e.g., (S)-4-hydroxy), kinetic resolution is preferred over expensive chiral reduction catalysts.

Workflow:

  • Acylation: React racemic 1-Boc-4-hydroxyazepane with vinyl acetate in the presence of Lipase B from Candida antarctica (CAL-B).

  • Resolution: The enzyme selectively acetylates one enantiomer (typically the (R)-isomer), leaving the (S)-alcohol unreacted.

  • Separation: Separate the (S)-alcohol from the (R)-acetate via column chromatography.

Part 3: Reactivity & Functionalization Map

The 4-hydroxy group is a "pivot point" for chemical diversity. The following diagram illustrates the core functionalization pathways used to generate libraries for SAR (Structure-Activity Relationship) studies.

Azepane_Reactivity Start 1-Boc-4-hydroxyazepane (Core Scaffold) Oxidation Oxidation (Dess-Martin) Target: 4-Ketone Start->Oxidation  Re-oxidation to Ketone   Mitsunobu Mitsunobu (PPh3/DIAD) Target: Inverted Amines/Ethers Start->Mitsunobu  Stereoinversion (SN2)   Activation Activation (MsCl/TsCl) Target: Leaving Group Start->Activation  Nucleophilic Sub. Prep   Deprotection Acid Hydrolysis (TFA/HCl) Target: Free Secondary Amine Start->Deprotection  Scaffold Linking   Reductive Amination Reductive Amination Oxidation->Reductive Amination  Library Gen   Chiral Ethers/Azides Chiral Ethers/Azides Mitsunobu->Chiral Ethers/Azides

Caption: Core functionalization logic. The C4-hydroxyl allows stereochemical inversion or conversion to amines, while the N1-Boc group protects the amine during these transformations.

Part 4: Medicinal Chemistry Applications[2]

The azepane ring is larger and more flexible than the piperidine ring, allowing it to occupy hydrophobic pockets that are sterically inaccessible to smaller rings or to bridge distant binding sites.

Neuropharmacology: Monoamine Transporter Inhibitors

Recent studies have highlighted N-benzylated azepanes as potent inhibitors of the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).[1][2][3]

  • Mechanism: The 7-membered ring acts as a spacer, positioning the basic nitrogen and a hydrophobic aromatic tail (attached via the hydroxyl handle) into the S1 and S2 binding sites of the transporter.

  • Significance: Selectivity for NET/DAT over Serotonin Transporters (SERT) is crucial for developing non-stimulant treatments for ADHD and depression.

Epigenetics: KDM1A (LSD1) Inhibitors

The scaffold has been utilized in the design of Lysine Specific Demethylase 1 (KDM1A) inhibitors.

  • Role: The azepane ring mimics the substrate lysine's aliphatic chain. The 4-hydroxy group can be derivatized to interact with the FAD cofactor or surrounding residues in the catalytic domain.

  • Therapeutic Area: Oncology (Acute Myeloid Leukemia, Small Cell Lung Cancer).

Immunology: PARP14 Inhibitors

Quinazolinone-azepane conjugates have been synthesized to inhibit PARP14, a regulator of STAT6.

  • Chemistry: The 4-hydroxy group is converted to a thioether or ether linkage to attach the quinazolinone "warhead."

  • Outcome: Reduced lung inflammation in allergic airway disease models.[4]

Part 5: Analytical Characterization Standards

To ensure scientific integrity, synthesized batches must meet these criteria before use in biological assays.

TestAcceptance CriteriaPurpose
¹H NMR (CDCl₃) Distinct multiplet at δ 3.8–4.0 ppm (CH-OH). Boc singlet at δ 1.45 ppm (9H).Confirm structure and purity.
LC-MS [M+H]⁺ not usually visible due to Boc fragmentation. Look for [M+Na]⁺ or [M-Boc+H]⁺.Verify molecular mass.[5][6]
Chiral HPLC >95% ee (if using enantiomers).Ensure stereochemical integrity for binding assays.
Residual Solvent <5000 ppm (MeOH/EtOAc).Prevent cytotoxicity in cell-based assays.

References

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 2025.[2] Link

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 2019. Link

  • Quinazolinones as PARP14 inhibitors. US Patent US10562891B2, 2020. Link

  • Imidazoles as Histone Demethylase Inhibitors. European Patent EP3246330A1, 2017. Link

  • Tert-butyl 4-hydroxyazepane-1-carboxylate Compound Summary. PubChem, National Library of Medicine. Link

Sources

Exploratory

Safety and handling of Boc-protected azepanes

An In-Depth Technical Guide to the Safety and Handling of Boc-Protected Azepanes Authored by a Senior Application Scientist This guide provides comprehensive technical information and field-proven insights for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety and Handling of Boc-Protected Azepanes

Authored by a Senior Application Scientist

This guide provides comprehensive technical information and field-proven insights for researchers, scientists, and drug development professionals working with tert-butoxycarbonyl (Boc)-protected azepanes. The focus is on ensuring laboratory safety and procedural integrity through a deep understanding of the chemical properties, associated hazards, and requisite handling protocols for these valuable synthetic intermediates.

Introduction: The Azepane Scaffold and the Role of Boc Protection

The azepane ring, a seven-membered saturated heterocycle containing nitrogen, is a significant structural motif in medicinal chemistry and drug discovery.[1][2][3] Its conformational flexibility allows it to serve as a versatile scaffold in the design of novel therapeutics.[4][5] To facilitate multi-step syntheses, the nucleophilic and basic nitrogen of the azepane ring is often "protected" to prevent unwanted side reactions.

The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry.[6] Its popularity stems from its robust stability to most nucleophiles, bases, and many other reaction conditions, while being readily removable under specific acidic conditions.[7][8] This orthogonal stability is crucial for complex synthetic routes. This guide addresses the critical, yet often overlooked, safety and handling considerations inherent in the use of Boc-protected azepanes, particularly concerning the deprotection step.

Core Chemical Principles: Stability and Reactivity

Stability of the N-Boc Bond

The N-Boc group is a carbamate that is generally stable to heat, basic conditions, and oxidative reagents.[7] This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without disturbing the protected amine.

Reactivity: The Acid-Labile Nature of the Boc Group

The cornerstone of Boc-group utility is its lability under anhydrous acidic conditions.[8] The deprotection is an acid-catalyzed hydrolysis that proceeds via protonation of the carbamate's carbonyl oxygen. This is followed by cleavage to form a stable tert-butyl cation and an unstable carbamic acid intermediate, which rapidly decarboxylates to yield the free, protonated azepane.[9][10]

Boc_Deprotection_Mechanism cluster_0 Mechanism of Acid-Catalyzed Boc Deprotection BocAzepane Boc-Protected Azepane Protonated Protonated Carbamate BocAzepane->Protonated + H⁺ (e.g., TFA) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Fragmentation tBu tert-Butyl Cation tBu_out tert-Butyl Cation (t-Bu⁺) Protonated->tBu_out Releases FreeAmine Free Azepane (Salt) CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CO2_out Carbon Dioxide (CO₂) CarbamicAcid->CO2_out Releases

Mechanism of TFA-mediated Boc deprotection.

A critical consideration is the fate of the highly reactive tert-butyl cation generated during deprotection. In the presence of nucleophilic functional groups on the substrate or in the reaction mixture, this cation can lead to unwanted alkylation side-products.[11] The addition of "scavengers," such as triisopropylsilane (TIS) or thioanisole, is often necessary to trap this electrophile and prevent side reactions.[11][12]

Hazard Analysis: Reagents and Products

While Boc-protected azepanes themselves are typically solids with moderate hazards (e.g., potential irritants), the primary risks are associated with the reagents used for deprotection and the resulting free amine.[13][14]

Deprotection Reagents

The most common reagent for Boc deprotection is Trifluoroacetic Acid (TFA), often used in a solution with a chlorinated solvent like Dichloromethane (DCM).

ReagentKey Hazards
Trifluoroacetic Acid (TFA) Highly Corrosive: Causes severe chemical burns to skin, eyes, and mucous membranes.[15][16] Inhalation Hazard: Vapors are highly irritating and can cause severe damage to the respiratory tract, potentially leading to fatal pulmonary edema.[15][17][18] High Vapor Pressure: Fumes can corrode other labels and equipment if not stored properly.[15] Exothermic Reaction with Water: Mixing with water generates significant heat.[15]
Dichloromethane (DCM) Suspected Carcinogen. [19] Volatile: High vapor pressure leads to inhalation exposure risk. Harmful to the environment. [19]
4M HCl in Dioxane Corrosive: Similar hazards to other strong acids.[20] Dioxane is a suspected carcinogen. [19] Strong acids can cleave ether solvents like dioxane, potentially forming hazardous byproducts. [19]
Azepane Product

The deprotected product, azepane (also known as hexamethyleneimine), is a corrosive and toxic liquid with a strong ammonia-like odor.[21] It should be handled with the same precautions as other corrosive amines.

Standard Operating Procedures for Safe Handling

A systematic approach is mandatory to mitigate the risks associated with Boc-azepane deprotection.

Personal Protective Equipment (PPE)

Adherence to proper PPE is non-negotiable.[22]

  • Eye Protection: Chemical splash goggles are essential. For large-scale operations, a face shield should be worn in combination with goggles.[17][22]

  • Hand Protection: Use chemical-resistant gloves. Nitrile gloves provide splash protection, but for prolonged handling of TFA or DCM, heavier-duty gloves like butyl rubber are recommended. Always check glove compatibility charts.

  • Body Protection: A chemical-resistant apron or a lab coat is required to protect skin and clothing from spills.

  • Respiratory Protection: All work with concentrated TFA and DCM must be performed in a certified chemical fume hood to prevent inhalation of hazardous vapors.[18][23]

Safe_Handling_Workflow cluster_workflow Safe Handling & Deprotection Workflow Start Receive & Log Chemicals Storage Store in Ventilated, Compatible Cabinet Start->Storage Prep Prepare Designated Work Area in Fume Hood Storage->Prep DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->DonPPE Reaction Perform Deprotection Protocol DonPPE->Reaction Workup Quench & Work-up Reaction->Workup Waste Segregate & Label Waste (Acidic, Halogenated) Reaction->Waste Collect Waste During Procedure Purify Purify Product Workup->Purify Purify->Waste Dispose Dispose of Waste via EH&S Guidelines Waste->Dispose Decon Decontaminate Glassware & Work Area Dispose->Decon End Procedure Complete Decon->End

Workflow for safe handling of Boc-azepanes and reagents.
Storage and Segregation
  • Boc-Protected Azepanes: Store in a cool, dry, well-ventilated area in tightly sealed containers.[24][25]

  • Trifluoroacetic Acid (TFA): Store in a dedicated acid cabinet, segregated from bases, oxidizing agents, and reactive metals.[15][22][26] Ensure the container is tightly sealed to prevent corrosive fumes from escaping.[15]

  • Dichloromethane (DCM): Store in a cabinet suitable for flammable or halogenated solvents, away from heat sources.

Waste Disposal

Proper waste management is critical for safety and environmental compliance.

  • Neutralization: Never dispose of acidic waste directly. The reaction mixture should be carefully quenched and neutralized before disposal. A common method is to slowly add the acidic solution to a stirred, ice-cold solution of a base like sodium bicarbonate until bubbling ceases.

  • Segregation: Waste streams must be segregated. Halogenated waste (containing DCM) must be kept separate from non-halogenated waste.[19]

  • Labeling and Disposal: All waste containers must be clearly labeled with their contents and disposed of according to institutional and local environmental regulations.[22]

Experimental Protocol: TFA-Mediated Deprotection of N-Boc-Azepane

This protocol provides a self-validating methodology for a standard deprotection reaction.

Materials and Equipment
  • N-Boc-azepane derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, stir bar

  • Glassware for work-up (separatory funnel, beakers, Erlenmeyer flask)

  • Rotary evaporator

  • TLC plates, chamber, and appropriate eluent system (e.g., DCM/Methanol)

  • LC-MS for reaction monitoring (optional but recommended)

Step-by-Step Procedure

Experimental_Workflow cluster_exp Deprotection Experimental Workflow Setup 1. Dissolve Boc-Azepane in DCM in Fume Hood Reagent 2. Add TFA (e.g., 20-50% v/v) Stir at Room Temperature Setup->Reagent Monitor 3. Monitor Reaction by TLC/LC-MS (Disappearance of Starting Material) Reagent->Monitor Evap 4. Remove Volatiles (DCM and excess TFA) in vacuo Monitor->Evap Upon Completion Workup 5. Basic Work-up: - Dissolve in Organic Solvent - Wash with sat. NaHCO₃ - Wash with Brine Evap->Workup Dry 6. Dry Organic Layer (e.g., Na₂SO₄) & Filter Workup->Dry Concentrate 7. Concentrate in vacuo to Yield Crude Product Dry->Concentrate Characterize 8. Characterize Final Product (NMR, MS, etc.) Concentrate->Characterize

General workflow for a Boc deprotection experiment.
  • Reaction Setup: In a certified chemical fume hood, dissolve the Boc-protected azepane (1.0 equiv.) in anhydrous DCM (approx. 0.1–0.2 M concentration).[27]

  • Addition of TFA: To the stirred solution, add TFA. A common concentration is 20-50% TFA in DCM (v/v).[27][28] For substrates with other acid-sensitive groups, lower concentrations or alternative acids may be required.[11][20] The addition may be exothermic; for large-scale reactions, an ice bath is recommended.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours.[6][12] Monitor the progress by TLC or LC-MS, checking for the disappearance of the starting material. An easy way to check on TLC is to spot the reaction mixture, let the TFA evaporate, and then co-spot with the starting material. The product (free amine) should have a much lower Rf value and may streak without a basic TLC additive.

  • Removal of Volatiles: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA.[12] The product at this stage is the azepane trifluoroacetate salt.

  • Aqueous Work-up (to obtain the free amine): a. Dissolve the crude salt in an organic solvent (e.g., DCM or ethyl acetate). b. Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of NaHCO₃ until bubbling ceases. This neutralizes the TFA salt and converts the amine to its free base form.[20] c. Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude deprotected azepane.

  • Purification and Characterization: The crude product can be purified if necessary by column chromatography or distillation. Confirm the identity and purity of the final product using standard analytical techniques (NMR, MS, IR).

Conclusion

Boc-protected azepanes are indispensable tools in modern organic synthesis. However, their use necessitates a rigorous and informed approach to safety. The primary hazards do not typically lie with the protected compound itself, but with the potent and corrosive reagents required for its deprotection. By understanding the underlying chemical mechanisms, anticipating potential hazards, and adhering strictly to established safety protocols, researchers can safely and effectively leverage these versatile building blocks in the pursuit of scientific innovation.

References

  • ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available at: [Link]

  • National Research Council. (n.d.). LCSS: TRIFLUOROACETIC ACID. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available at: [Link]

  • IPCS. (n.d.). ICSC 1673 - TRIFLUOROACETIC ACID. Available at: [Link]

  • New Jersey Department of Health. (2001). HAZARD SUMMARY: TRIFLUOROACETIC ACID. Available at: [Link]

  • Acids Supplier Blog. (2025). What are the safety precautions when handling acids? Available at: [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Heterocyclic Compounds. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. Available at: [Link]

  • ResearchGate. (n.d.). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available at: [Link]

  • SOP. (n.d.). Acid Handling. Available at: [Link]

  • YouTube. (2022). Handle Strong Acids with Care. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Justrite. (2025). Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Available at: [Link]

  • Slideshare. (n.d.). Synthesis and reactions of Seven membered heterocycle-Azepines. Available at: [Link]

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available at: [Link]

  • PubMed. (n.d.). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Available at: [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • ACS Publications. (n.d.). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Available at: [Link]

  • ResearchGate. (2016). How to confirm BOC deprotection by TFA? Available at: [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. Download Scientific Diagram. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Specific solvent issues with BOC deprotection. Available at: [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Heterocyclic Compounds: Physical & Chemical Hazards. Available at: [Link]

  • Kao Chemicals. (2024). SAFETY DATA SHEET. Available at: [Link]

  • Laxai Life Sciences Pvt. Ltd. (n.d.). MATERIAL SAFETY DATA SHEET. Available at: [Link]

  • ChemBK. (2024). 3-Boc-amino-azepane. Available at: [Link]

  • NIH PubChem. (n.d.). Azepane. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Regioselective N-Boc Protection of 4-Hydroxyazepane

This Application Note is designed for researchers and drug discovery scientists requiring a robust, scalable protocol for the regioselective N-Boc protection of 4-hydroxyazepane . The protocol addresses the specific chal...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists requiring a robust, scalable protocol for the regioselective N-Boc protection of 4-hydroxyazepane .

The protocol addresses the specific challenge of selectively protecting the secondary amine in the presence of a free secondary hydroxyl group on a seven-membered azepane ring.

Introduction & Strategic Rationale

In medicinal chemistry, the azepane (homopiperidine) scaffold is a critical pharmacophore found in various neurological and metabolic modulators. The 4-hydroxyazepane core serves as a versatile building block; however, its bifunctionality (secondary amine and secondary alcohol) requires orthogonal protection strategies.

The tert-butyloxycarbonyl (Boc) group is the preferred N-protecting group due to its stability against basic hydrolysis and catalytic hydrogenolysis, while remaining labile to acidic conditions (e.g., TFA or HCl/Dioxane).

Critical Design Considerations
  • Regioselectivity: The nucleophilicity of the secondary amine (

    
     nitrogen) is significantly higher than that of the secondary alcohol (
    
    
    
    oxygen). Under controlled pH and temperature, chemoselective N-acylation is achieved without protecting the hydroxyl group.
  • Ring Strain: While 7-membered rings possess higher conformational entropy than piperidines, the nitrogen reactivity remains comparable. Standard Schotten-Baumann conditions are highly effective.

  • Starting Material: This protocol assumes the use of 4-hydroxyazepane hydrochloride (CAS: 193566-17-3) or the free base.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination pathway.

  • Deprotonation: The base (e.g., NaOH or TEA) deprotonates the ammonium salt (if starting with HCl salt) to generate the free amine.

  • Nucleophilic Attack: The lone pair of the azepane nitrogen attacks the carbonyl carbon of di-tert-butyl dicarbonate (

    
    ).
    
  • Collapse & Elimination: The tetrahedral intermediate collapses, expelling tert-butyl carbonate.

  • Decarboxylation: The leaving group decomposes into

    
     and tert-butanol.[1]
    

Selectivity Factor: The


 of the protonated amine (~10-11) vs. the hydroxyl group (~16) ensures that under mild basic conditions, the alkoxide is not formed, preventing O-Boc formation.

Experimental Protocol

Two methods are provided. Method A is preferred for scale-up (>5g) due to ease of workup. Method B is suitable for small-scale, anhydrous applications.

Materials & Reagents
ComponentCAS No.RoleEquiv.
4-Hydroxyazepane HCl 193566-17-3Substrate1.0
Di-tert-butyl dicarbonate 24424-99-5Reagent1.1
Sodium Hydroxide (NaOH) 1310-73-2Base (Method A)2.5
Triethylamine (TEA) 121-44-8Base (Method B)2.0
Dioxane / Water N/ASolvent (Method A)1:1 v/v
Dichloromethane (DCM) 75-09-2Solvent (Method B)N/A
Method A: Biphasic Schotten-Baumann Protocol (Recommended)

Step 1: Preparation Dissolve 4-hydroxyazepane HCl (10.0 g, 66.0 mmol) in a mixture of 1,4-dioxane (50 mL) and water (50 mL) in a 250 mL round-bottom flask.

Step 2: Basification Cool the solution to 0°C using an ice bath. Slowly add 1M aqueous NaOH (165 mL, 165 mmol, 2.5 equiv) ensuring the internal temperature does not exceed 10°C.

  • Note: If using free base starting material, reduce base to 1.1 equiv.

Step 3: Reagent Addition Prepare a solution of


  (15.8 g, 72.6 mmol, 1.1 equiv) in 1,4-dioxane (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes at 0°C.

Step 4: Reaction Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir vigorously for 4–12 hours.

  • Monitoring: Check reaction progress via TLC (Mobile phase: 5% MeOH in DCM, stain with Ninhydrin). The starting amine will remain at the baseline; the product (

    
    ) will not stain with Ninhydrin but can be visualized with PMA or 
    
    
    
    .

Step 5: Workup

  • Concentrate the mixture under reduced pressure (rotary evaporator) to remove most of the dioxane.

  • Dilute the remaining aqueous residue with Ethyl Acetate (EtOAc) (100 mL).

  • Separate the layers.[2] Extract the aqueous layer twice more with EtOAc (2 x 50 mL).

  • Combine organic layers and wash sequentially with:

    • 1M Citric acid or 5%

      
       (50 mL) – Removes unreacted amine.
      
    • Water (50 mL)

    • Brine (50 mL)

  • Dry over anhydrous

    
    , filter, and concentrate to dryness.
    

Step 6: Purification The crude material is often pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Yield: Expect 90–98% yield as a colorless viscous oil or low-melting solid.

Process Visualization

The following diagram illustrates the logical workflow for Method A, highlighting critical decision points and phase separations.

BocProtectionWorkflow Start Start: 4-Hydroxyazepane HCl Dissolve Dissolve in Dioxane/H2O (1:1) Cool to 0°C Start->Dissolve Basify Add NaOH (2.5 eq) pH > 10 Dissolve->Basify AddBoc Dropwise Addition of Boc2O (1.1 eq in Dioxane) Basify->AddBoc React Warm to RT Stir 4-12h AddBoc->React Check TLC / LCMS Check React->Check Check->React Incomplete Workup Evaporate Dioxane Extract w/ EtOAc Check->Workup Complete Wash Wash: Citric Acid -> Brine Dry (Na2SO4) Workup->Wash Final Target: N-Boc-4-hydroxyazepane Wash->Final

Figure 1: Workflow for the Schotten-Baumann protection of 4-hydroxyazepane.

Quality Control & Characterization

Verify the identity of the product using the following parameters.

ParameterExpected Value / Observation
Physical State Colorless viscous oil or white waxy solid.
TLC (

)
~0.4 (DCM:MeOH 95:5). Ninhydrin negative; PMA active.

NMR (CDCl

)

1.46 (s, 9H, Boc), 3.90 (m, 1H, CH-OH), 3.20-3.60 (m, 4H, N-CH

). Note: Rotamers may cause peak broadening.
MS (ESI+)

;

;

.

Troubleshooting Guide

IssueProbable CauseCorrective Action
O-Boc Formation Reaction pH too high (>12) or excess

used with strong base.
Maintain pH ~10. Use exactly 1.1 eq of

. If O-Boc forms, treat with mild base (LiOH/MeOH) to selectively hydrolyze the carbonate.
Incomplete Reaction Old

(hydrolyzed).
Check reagent quality. Add 0.2 eq additional

.
Emulsion during Workup Dioxane not fully removed.Evaporate dioxane more thoroughly before extraction. Add solid NaCl to saturate the aqueous phase.

References

  • General Boc Protection Mechanism

    • Han, G.; Tamaki, M.; Hruby, V. J. Journal of Peptide Research2001, 58, 338.
    • Mechanism of amine protection vs hydroxyl selectivity.
  • Synthesis of N-Boc-4-hydroxypiperidine (Analogous Protocol)

    • Detailed procedures for the 6-membered ring analog which directly transl
    • BenchChem Protocols: Synthesis routes of N-Boc-4-hydroxypiperidine.
  • Target Compound Data

    • PubChem CID: 22933363 (tert-butyl 4-hydroxyazepane-1-carboxylate).[3]

Sources

Application

Strategic Deprotection of Tert-butyl 4-hydroxyazepane-1-carboxylate: Conditions, Mechanisms, and Protocols

An Application Guide for Researchers Abstract The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability and predictable, facile cleavage under acidic conditions.[1][2] T...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability and predictable, facile cleavage under acidic conditions.[1][2] Tert-butyl 4-hydroxyazepane-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry, and its successful deprotection is a critical step in the synthesis of numerous pharmaceutical candidates.[3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the deprotection of this key intermediate. We will explore the underlying mechanisms, present detailed, field-proven protocols, and discuss critical parameters for achieving high-yield, clean conversion to 4-hydroxyazepane.

Introduction: The Role of Boc Protection in Heterocyclic Synthesis

The azepane scaffold is a privileged structure in drug discovery, appearing in a wide range of biologically active molecules. Protecting the secondary amine of the azepane ring is essential to modulate its reactivity during multi-step synthetic sequences. The Boc group is frequently the protector of choice due to its steric bulk, which can direct reactions at other sites, and its general stability towards nucleophiles, bases, and catalytic hydrogenation conditions.[2][4]

The removal of the Boc group is the final, liberating step to unveil the reactive amine for subsequent functionalization or to yield the final active pharmaceutical ingredient (API). The choice of deprotection conditions is paramount, as it must be robust enough to cleave the carbamate bond without compromising other sensitive functionalities, such as the hydroxyl group on the azepane ring. This guide focuses on the most reliable and widely adopted methods for this transformation.

Mechanistic Insights into Boc Deprotection

Understanding the reaction mechanism is crucial for troubleshooting and optimizing experimental conditions. The cleavage of the Boc group is primarily an acid-catalyzed process.[5]

Acid-Catalyzed E1-type Elimination Mechanism

The deprotection proceeds through a well-established E1-type mechanism under strongly acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[1][6] The key steps are as follows:

  • Protonation: The strong acid protonates the carbonyl oxygen of the Boc group, activating it for cleavage.[5][7]

  • Carbocation Formation: The protonated intermediate is unstable and collapses, leading to the loss of a stable tert-butyl cation and the formation of an intermediate carbamic acid.[5][7]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free secondary amine.[7]

  • Salt Formation: In the presence of excess acid, the newly liberated and nucleophilic amine is immediately protonated to form a stable ammonium salt (e.g., trifluoroacetate or hydrochloride).[1][7]

Acid-Catalyzed Boc Deprotection Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated + H+ p1 Protonated->p1 CarbamicAcid Carbamic Acid Intermediate p2 CarbamicAcid->p2 AmineSalt Amine Salt (Product) tBu tert-Butyl Cation (t-Bu+) Isobutylene Isobutylene tBu->Isobutylene - H+ CO2 CO2 p1->CarbamicAcid - t-Bu+ p1->tBu p2->AmineSalt + H+ p2->CO2 p3

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

A critical consequence of this mechanism is the generation of the electrophilic tert-butyl cation.[2][4] This cation can potentially alkylate nucleophilic sites on the substrate or product, leading to undesirable byproducts.[2][4] This issue is addressed through the use of "scavengers," which are discussed in the protocols below.

Comparative Overview of Standard Deprotection Protocols

The two most prevalent methods for Boc deprotection in a laboratory and process setting are treatment with Trifluoroacetic Acid (TFA) in a chlorinated solvent or with a solution of hydrogen chloride (HCl) in an etheral solvent like 1,4-dioxane.

ParameterProtocol 1: TFA / DCMProtocol 2: HCl / Dioxane
Primary Reagents Trifluoroacetic Acid, Dichloromethane4M Hydrogen Chloride in 1,4-Dioxane
Typical Reaction Time 30 minutes to 2 hours[8]30 minutes to 4 hours[9][10]
Typical Temperature 0 °C to Room Temperature[8]Room Temperature[9][11]
Product Form Trifluoroacetate (TFA) saltHydrochloride (HCl) salt[1]
Key Advantages High solubility of reagents and substrate; volatile byproducts allow for easy removal.Often affords a crystalline HCl salt that precipitates, simplifying isolation.[9]
Potential Issues TFA is highly corrosive and requires careful handling; potential for t-butylation side reactions.[4]Dioxane is a peroxide-former and has health concerns; reaction can be slower for sterically hindered substrates.
Work-up Strategy Evaporation of solvent/TFA, followed by precipitation or basic work-up.Direct filtration of the precipitated product salt.[9]

Detailed Experimental Protocols

Safety First: Trifluoroacetic acid and concentrated solutions of HCl are highly corrosive and cause severe burns.[12][13][14] Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Reactions involving Boc deprotection evolve carbon dioxide gas; never perform these reactions in a sealed vessel.[7]

Protocol 1: Deprotection using Trifluoroacetic Acid in Dichloromethane (TFA/DCM)

This method is valued for its speed and the high solubility of most substrates in the reaction medium.

Materials and Reagents:

  • Tert-butyl 4-hydroxyazepane-1-carboxylate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • (Optional Scavenger) Triethylsilane (TES) or Anisole

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether

Step-by-Step Methodology:

  • Dissolution: Dissolve tert-butyl 4-hydroxyazepane-1-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration). If using a scavenger to trap the tert-butyl cation, add it to the solution now (e.g., TES, 1.1 eq).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acid Addition: Slowly add a solution of TFA in DCM (typically 20-50% v/v, 5-10 eq of TFA) to the stirred reaction mixture.[8]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.

  • Isolation as TFA Salt: The resulting residue can be triturated with cold diethyl ether. The TFA salt of 4-hydroxyazepane often precipitates as a solid, which can be collected by filtration, washed with cold ether, and dried under vacuum.

  • Isolation as Free Amine (Alternative Work-up): a. Dissolve the crude residue in DCM. b. Carefully add saturated NaHCO₃ solution to neutralize the excess acid. Continue adding until CO₂ evolution ceases and the aqueous layer is basic (pH > 8). c. Separate the layers. Extract the aqueous layer with DCM (3x). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the 4-hydroxyazepane free amine.[9][15]

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This protocol is highly effective and often preferred when the resulting hydrochloride salt is a stable, crystalline solid, which facilitates purification.[10][11]

Materials and Reagents:

  • Tert-butyl 4-hydroxyazepane-1-carboxylate

  • 4M solution of HCl in 1,4-dioxane

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

Step-by-Step Methodology:

  • Reaction Setup: To a flask containing tert-butyl 4-hydroxyazepane-1-carboxylate (1.0 eq), add the 4M solution of HCl in 1,4-dioxane (5-10 eq of HCl). The substrate can be added neat or as a solution in a minimal amount of dioxane or DCM.[9]

  • Reaction: Stir the mixture at room temperature for 1-4 hours.[9] In many cases, the hydrochloride salt of the product will begin to precipitate out of the solution.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.

  • Isolation: Upon completion, dilute the reaction slurry with diethyl ether or MTBE to further precipitate the product.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with diethyl ether to remove any residual starting material and soluble byproducts.[9]

  • Drying: Dry the resulting white or off-white solid under high vacuum to afford the pure 4-hydroxyazepane hydrochloride salt.

Experimental Workflow Start Start: Boc-Protected Azepane Reaction Reaction: Add Acid (TFA or HCl) Monitor (TLC, LC-MS) Start->Reaction Workup Work-up Reaction->Workup TFA_Path TFA Path: Evaporate Solvent/Acid Workup->TFA_Path if TFA HCl_Path HCl Path: Dilute with Ether Workup->HCl_Path if HCl Isolation Isolation TFA_Path->Isolation HCl_Salt Filter Precipitate (HCl Salt) HCl_Path->HCl_Salt TFA_Salt Option A: Triturate -> Filter (TFA Salt) Isolation->TFA_Salt Free_Base Option B: Basic Wash -> Extract (Free Amine) Isolation->Free_Base Product Final Product: Deprotected Azepane TFA_Salt->Product Free_Base->Product HCl_Salt->Product

Caption: General Experimental Workflow for Boc Deprotection.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If monitoring shows significant starting material remaining, the cause could be insufficient acid or reaction time.[5] An additional charge of the acidic reagent can be added, or the reaction time can be extended. Gentle warming (to ~40°C) may be considered, but with caution to avoid potential side reactions.

  • Side-Product Formation: The primary side reaction is t-butylation of nucleophiles.[2][4] The hydroxyl group on the azepane ring is a potential site for this, though typically the amine deprotection is much faster. If t-butylated byproducts are observed, repeating the reaction with a scavenger like anisole, water, or triethylsilane is highly recommended.

  • Product Solubility: The deprotected 4-hydroxyazepane, particularly as the free base, is quite polar and may have some water solubility.[15] During basic work-up, ensure thorough extraction of the aqueous layer with an organic solvent like DCM or a mixture of chloroform/isopropanol to maximize recovery.

  • Alternative Conditions: For highly acid-sensitive substrates, other methods can be explored. Thermal deprotection, often requiring temperatures above 100°C, can be an option.[6][8][16] Additionally, milder acidic reagents like aqueous phosphoric acid have been reported for Boc deprotection.[17][18]

Conclusion

The deprotection of tert-butyl 4-hydroxyazepane-1-carboxylate is a routine yet critical transformation in synthetic chemistry. A thorough understanding of the acid-catalyzed mechanism allows for the rational selection of reagents and conditions. Both the TFA/DCM and HCl/dioxane protocols are robust and reliable, with the choice often depending on the desired final salt form and the scale of the reaction. By following the detailed protocols and considering the key troubleshooting points outlined in this guide, researchers can confidently and efficiently access the versatile 4-hydroxyazepane core for further application in drug discovery and development.

References

  • Boc Deprotection Mechanism | Organic Chemistry - YouTube. (2022, December 14). Retrieved from [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Retrieved from [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. (2013, January 14). Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences. (2020, June 23). Retrieved from [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd. (2023, July 4). Retrieved from [Link]

  • Synthesis and Ru(II)-BINAP Reduction of a Ketoester Derived from Hydroxyproline. Organic Syntheses. Retrieved from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. (2024, February 27). Retrieved from [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research. (2001). Retrieved from [Link]

  • tert-Butyl 4-hydroxyazepane-1-carboxylate. PubChem. Retrieved from [Link]

  • Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH. Retrieved from [Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. (2025, November 6). Retrieved from [Link]

  • 2-methyl-2-phenyl-4-pentenal. Organic Syntheses. Retrieved from [Link]

  • Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. Google Patents.
  • Synthesis, deprotection, analysis and purification of RNA and ribozymes. ResearchGate. (2025, August 7). Retrieved from [Link]

  • Total synthesis of (-)-4-hydroxyzinowol. PubMed. (2014, September 19). Retrieved from [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. Retrieved from [Link]

  • Boc deprotection using 4M HCl in dioxane also cleaved amide. Reddit. (2017, April 13). Retrieved from [Link]

  • Total Synthesis of 4α-Hydroxyallosecurinine and Securingine F, Securinega Alkaloids with a C4-Hydroxy Handle for Biofunctional Derivatizations. ResearchGate. Retrieved from [Link]

  • Amino Acid Sidechain Deprotection. Aapptec Peptides. Retrieved from [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. Retrieved from [Link]

  • via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Organic Syntheses. Retrieved from [Link]

  • Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. NJ.gov. Retrieved from [Link]

  • Process for preparing 4-hydroxypyridines. Google Patents.
  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Stack Exchange. (2017, November 19). Retrieved from [Link]

  • L-Proline. Organic Syntheses. Retrieved from [Link]

  • Method for synthesizing 4-hydroxyindole. Google Patents.
  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Retrieved from [Link]

  • Synthesis of 3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][4][6][7]triazines. ResearchGate. (2025, August 9). Retrieved from [Link]

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Method

Introduction: Strategic C-N and C-O Bond Formation in Azepane Scaffolds

An In-Depth Guide to the Mitsunobu Reaction with Tert-butyl 4-hydroxyazepane-1-carboxylate: Application Notes and Protocols for Drug Development Professionals The Mitsunobu reaction stands as a cornerstone of modern orga...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mitsunobu Reaction with Tert-butyl 4-hydroxyazepane-1-carboxylate: Application Notes and Protocols for Drug Development Professionals

The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its ability to facilitate the stereospecific substitution of primary and secondary alcohols.[1] In the landscape of medicinal chemistry and drug discovery, this reaction is particularly valuable for its capacity to invert the stereochemistry at a chiral center, a critical maneuver in structure-activity relationship (SAR) studies.[2][3] The reaction's power lies in its one-pot nature, converting a poorly leaving hydroxyl group into a highly reactive alkoxyphosphonium salt, which is then susceptible to SN2 displacement by a wide range of nucleophiles.[2][4][5]

This guide focuses on the application of the Mitsunobu reaction to Tert-butyl 4-hydroxyazepane-1-carboxylate, a key building block in pharmaceutical research. The seven-membered azepane ring is a prevalent motif in numerous biologically active compounds, and the ability to functionalize the 4-position with precise stereochemical control is of paramount importance for developing novel therapeutics.[6] However, as a sterically hindered secondary alcohol, this substrate presents unique challenges that necessitate a carefully optimized protocol. This document provides a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and a comprehensive troubleshooting guide to empower researchers in leveraging this powerful transformation.

The Reaction Mechanism: A Symphony of Redox and Substitution

The Mitsunobu reaction is a complex yet elegant sequence of steps involving a redox couple, typically triphenylphosphine (PPh3) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7] The overall process achieves the dehydration of the alcohol and the nucleophile, driven by the formation of the highly stable triphenylphosphine oxide (TPPO) and the reduced hydrazine dicarboxylate.[8][9]

The currently accepted mechanism unfolds as follows:

  • Activation of the Azodicarboxylate: The reaction initiates with the nucleophilic attack of triphenylphosphine on the azodicarboxylate (DEAD or DIAD), forming a highly reactive betaine intermediate.[7]

  • Protonation by the Nucleophile: This betaine is a sufficiently strong base to deprotonate the incoming nucleophile (H-Nu), which must be acidic enough (typically with a pKa ≤ 15) to facilitate this step.[7][8][10] This generates the conjugate anion of the nucleophile and a protonated phosphonium species.

  • Formation of the Alkoxyphosphonium Salt: The alcohol, in this case, Tert-butyl 4-hydroxyazepane-1-carboxylate, attacks the positively charged phosphorus atom. This displaces the reduced azodicarboxylate and forms the key alkoxyphosphonium salt intermediate. This step effectively converts the hydroxyl group into an excellent leaving group.[2][5]

  • SN2 Displacement: The final, stereochemistry-defining step is the SN2 attack of the nucleophile's conjugate anion on the carbon atom bearing the activated oxygen. This proceeds with a clean inversion of configuration, displacing triphenylphosphine oxide and yielding the final product.[2][8][11]

Diagram of the Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism Reagents PPh₃ + DEAD + R₂CHOH + H-Nu Betaine Betaine Intermediate Ph₃P⁺-N⁻-N=C(O)OEt... Reagents->Betaine Step 1 Protonation Nucleophile Deprotonation [Nu⁻] Betaine->Protonation Step 2 Alkoxyphosphonium Alkoxyphosphonium Salt [R₂CHO-P⁺Ph₃] Nu⁻ Protonation->Alkoxyphosphonium Step 3 SN2 SN2 Attack (Inversion) Alkoxyphosphonium->SN2 Step 4 Products Product (R₂CH-Nu) + Ph₃P=O + DEAD-H₂ SN2->Products Final

Caption: Key stages of the Mitsunobu reaction cycle.

Experimental Protocol: Mitsunobu Reaction with a Phenolic Nucleophile

This protocol details the reaction of Tert-butyl 4-hydroxyazepane-1-carboxylate with 4-nitrophenol. The higher acidity of 4-nitrophenol (pKa ~7.2) makes it an excellent nucleophile for this transformation, particularly with sterically hindered alcohols.[12]

Materials and Reagents:

  • Tert-butyl 4-hydroxyazepane-1-carboxylate

  • 4-Nitrophenol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • DEAD and DIAD are toxic and potentially explosive upon heating; handle with care.[12]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

ParameterValue/ConditionRationale
Alcohol 1.0 eqLimiting reagent.
Nucleophile 1.2 - 1.5 eqAn excess ensures complete consumption of the alcohol.
PPh3 1.5 eqExcess phosphine drives the reaction to completion.
Azodicarboxylate 1.5 eqUsed in excess to match the phosphine stoichiometry.
Solvent Anhydrous THFAprotic and effectively solubilizes all reagents.[13]
Temperature 0 °C to RTInitial cooling controls the exothermic reaction between PPh3 and DIAD.[7][13]
Reaction Time 6 - 24 hoursSterically hindered substrates may require longer reaction times.[8]

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Tert-butyl 4-hydroxyazepane-1-carboxylate (1.0 eq), 4-nitrophenol (1.5 eq), and triphenylphosphine (1.5 eq).

  • Dissolution: Add anhydrous THF (to achieve a concentration of ~0.1-0.2 M with respect to the alcohol). Stir the mixture until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Azodicarboxylate: Slowly add DIAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes. Ensure the internal temperature does not rise significantly. The solution will typically turn yellow-orange.[12]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting alcohol.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Redissolve the residue in ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 (to remove excess 4-nitrophenol), water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: The crude product will contain triphenylphosphine oxide (TPPO) and the DIAD-hydrazine byproduct. Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the desired product.[14]

Troubleshooting Common Issues

The Mitsunobu reaction, while powerful, is notorious for its sensitivity and challenging purification.[14][15]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Wet reagents or solvent. 2. Nucleophile is not acidic enough (pKa > 15). 3. Extreme steric hindrance.1. Use freshly dried solvent and reagents. 2. Use a more acidic nucleophile or a modified protocol (e.g., Tsunoda reagent).[15] 3. Increase reaction temperature (e.g., to 40-50 °C) and extend reaction time.[8][12]
Formation of Side Products 1. Elimination (alkene formation) due to steric hindrance. 2. Alkylation of the reduced azodicarboxylate if the nucleophile is too weak.[7][10]1. Use less sterically demanding reagents if possible. Run the reaction at the lowest effective temperature. 2. Ensure the nucleophile's pKa is sufficiently low (< 13 is ideal).[15]
Difficult Purification 1. Co-elution of product with TPPO or hydrazine byproduct.1. For TPPO removal, trituration with cold diethyl ether can sometimes precipitate the oxide. Alternatively, using polymer-bound PPh3 allows for simple filtration.[16] 2. Using di-(4-chlorobenzyl)azodicarboxylate (DCAD) can facilitate byproduct removal by filtration.[7]

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Check_Conversion Low or No Conversion? Start->Check_Conversion Check_Purity Impure Product? Start->Check_Purity Check_Conversion->Check_Purity No Cause_Reagents Check Reagent/Solvent Dryness Check Nucleophile pKa Check_Conversion->Cause_Reagents Yes Cause_Byproducts Identify Byproducts (TPPO, Hydrazine, Alkene) Check_Purity->Cause_Byproducts Yes Solution_Conditions Increase Temperature/Time Use More Acidic Nucleophile Cause_Reagents->Solution_Conditions Solution_Purification Optimize Chromatography Triturate to Remove TPPO Use Polymer-Bound Reagents Cause_Byproducts->Solution_Purification

Caption: A logical guide for troubleshooting the Mitsunobu reaction.

References

  • Title: Mitsunobu Reaction - Chemistry Steps Source: Chemistry Steps URL: [Link]

  • Title: Mitsunobu Reaction - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

  • Title: Effect of pKa value of acid component in Mitsunobu Reaction? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Mitsunobu Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Mitsunobu Reaction Source: organic-chemistry.org URL: [Link]

  • Title: Mitsunobu reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Mechanistic Study of the Mitsunobu Reaction Source: ResearchGate URL: [Link]

  • Title: Separation-friendly Mitsunobu reactions: a microcosm of recent developments in separation strategies Source: PubMed URL: [Link]

  • Title: Mitsunobu reaction - Organic Synthesis Source: Organic Synthesis URL: [Link]

  • Title: Mitsunobu Reaction | Chem-Station Int. Ed. Source: Chem-Station URL: [Link]

  • Title: Mitsunobu and Related Reactions: Advances and Applications Source: Chemical Reviews URL: [Link]

  • Title: Mitsunobu Reaction - Common Conditions Source: reaction.fi URL: [Link]

  • Title: Mitsunobu Reaction Using Basic Amines as Pronucleophiles Source: ACS Publications URL: [Link]

  • Title: A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS Source: Organic Syntheses URL: [Link]

  • Title: Medicinal Chemistry Insights: Utilizing tert-Butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate for Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

Sources

Application

The Strategic Deployment of Tert-butyl 4-hydroxyazepane-1-carboxylate in Fragment-Based Drug Discovery

Introduction: Embracing Three-Dimensionality in Early-Stage Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality starting points fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Early-Stage Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality starting points for novel therapeutics. By screening low molecular weight compounds (typically < 300 Da), FBDD offers an efficient exploration of chemical space, often yielding hits with high ligand efficiency.[1] However, the landscape of fragment libraries has historically been dominated by flat, aromatic systems. The increasing recognition of the importance of spatial complexity for target engagement has led to a paradigm shift towards fragments that possess greater three-dimensional (3D) character. Saturated heterocyclic scaffolds are at the forefront of this evolution, offering rigid yet conformationally diverse structures that can access binding pockets intractable to their planar counterparts.

This guide focuses on a particularly valuable, yet underexplored, fragment: Tert-butyl 4-hydroxyazepane-1-carboxylate . This molecule is a prime example of a 3D fragment, combining a flexible seven-membered azepane ring with strategically placed functional groups that serve as both interaction points and vectors for chemical elaboration. We will explore the rationale behind its use, provide detailed protocols for its application in FBDD campaigns, and outline a roadmap for its evolution from a weakly binding hit to a potent lead compound.

The Rationale: Why Tert-butyl 4-hydroxyazepane-1-carboxylate?

The utility of Tert-butyl 4-hydroxyazepane-1-carboxylate in FBDD is rooted in its unique combination of physicochemical and structural properties.

PropertyValue/DescriptionSignificance in FBDD
Molecular Weight 215.29 g/mol [2]Adheres to the "Rule of Three" for fragments, ensuring a higher probability of fitting into small binding pockets.
cLogP ~1.3Indicates good aqueous solubility, a critical factor for successful screening using biophysical methods like NMR and X-ray crystallography.
Topological Polar Surface Area (TPSA) 49.8 Ų[2]Contributes to favorable solubility and potential for hydrogen bonding interactions.
3D Scaffold The azepane ring is a flexible seven-membered ring system that can adopt multiple low-energy conformations.This conformational flexibility allows the fragment to adapt to the shape of various binding sites, increasing the likelihood of identifying a productive binding mode.
Functional Groups - Secondary Hydroxyl (-OH): A hydrogen bond donor and acceptor. - Boc-protected Amine: The tert-butyloxycarbonyl (Boc) group is a stable protecting group that can be readily removed to reveal a secondary amine for synthetic elaboration.The hydroxyl group can form directed hydrogen bonds with the target protein, providing critical anchoring points. The protected amine serves as a "poised" synthetic handle for fragment growing or linking strategies.

The azepane core itself is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][4] Its incorporation into a fragment library introduces novel chemical space and structural diversity.

FBDD Workflow Utilizing Tert-butyl 4-hydroxyazepane-1-carboxylate

The following diagram illustrates a typical FBDD workflow incorporating our fragment of interest.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Fragment_Library Fragment Library (including Tert-butyl 4-hydroxyazepane-1-carboxylate) Screening Biophysical Screening (NMR, X-ray, SPR) Fragment_Library->Screening Hits Identified Hits (Weak Binders) Screening->Hits Validation Hit Validation (Orthogonal Assays, Dose-Response) Hits->Validation Structural_Biology Structural Biology (X-ray Crystallography, NMR) Validation->Structural_Biology SBDD Structure-Based Design (Fragment Growing/Linking) Structural_Biology->SBDD Chemistry Synthetic Chemistry (Derivatization of Azepane) SBDD->Chemistry Lead_Compound Potent Lead Compound Chemistry->Lead_Compound

Caption: High-level overview of a Fragment-Based Drug Discovery (FBDD) campaign.

Application Notes & Protocols

Protocol 1: Fragment Screening by Saturation Transfer Difference (STD) NMR Spectroscopy

STD-NMR is a powerful ligand-based NMR technique for identifying fragment binding to a target protein, even for weak interactions.[5][6] It relies on the transfer of saturation from the protein to a bound ligand.

Rationale for this Choice: This method is highly sensitive to weak binding events and provides information about which protons of the fragment are in close contact with the protein, offering valuable structural insights early in the process.

Materials:

  • Target protein (≥95% purity)

  • Tert-butyl 4-hydroxyazepane-1-carboxylate (and other fragments in the library)

  • Deuterated buffer (e.g., 20 mM phosphate, 50 mM NaCl, in 99.9% D₂O, pH 7.4)

  • d6-DMSO (for fragment stock solutions)

  • NMR spectrometer (≥500 MHz) equipped with a cryoprobe is recommended.

Procedure:

  • Sample Preparation:

    • Prepare a 10-50 µM stock solution of the target protein in the deuterated buffer.

    • Prepare a 100 mM stock solution of Tert-butyl 4-hydroxyazepane-1-carboxylate in d6-DMSO.

    • For screening, prepare a final NMR sample containing 10-20 µM protein and 200 µM of the fragment. The final DMSO concentration should be kept low (<1%) to avoid protein denaturation.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the fragment in the absence of the protein to serve as a reference.

    • For the protein-fragment sample, acquire two spectra: an "off-resonance" spectrum where the protein is not irradiated, and an "on-resonance" spectrum where the protein is selectively saturated (typically at -1 to -2 ppm).

    • The difference between these two spectra yields the STD spectrum, which will only show signals from the fragment that has bound to the protein.

  • Data Analysis:

    • A positive signal in the STD spectrum confirms that Tert-butyl 4-hydroxyazepane-1-carboxylate is a binder.

    • The relative intensities of the signals in the STD spectrum can be used to map the binding epitope of the fragment. Protons with the strongest STD effect are in closest proximity to the protein surface.

STD_NMR_Principle cluster_protein Target Protein cluster_ligand Fragment Ligand P Protein Protons Saturation Saturation P->Saturation L Fragment Protons NOE Saturation Transfer (via NOE) L->NOE Irradiation Selective RF Irradiation Irradiation->P On-resonance Saturation->L Binding STD_Signal STD Signal (Observed) NOE->STD_Signal

Caption: Principle of Saturation Transfer Difference (STD) NMR for fragment screening.

Protocol 2: Hit Confirmation and Structural Elucidation by X-ray Crystallography

Crystallography provides high-resolution structural data, confirming fragment binding and revealing the precise binding mode.[7][8] This information is invaluable for subsequent structure-based design.

Rationale for this Choice: Provides unambiguous evidence of binding and the atomic details of the fragment-protein interaction, which is the cornerstone of the hit-to-lead optimization phase.

Materials:

  • Crystals of the target protein.

  • Tert-butyl 4-hydroxyazepane-1-carboxylate.

  • Cryoprotectant solution.

  • X-ray diffraction equipment (synchrotron source is highly recommended).

Procedure:

  • Crystal Soaking:

    • Prepare a soaking solution containing the fragment at a concentration of 10-50 mM in a solution similar to the crystal mother liquor.

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours. This step often requires optimization.

  • Cryo-cooling:

    • Briefly transfer the soaked crystal into a cryoprotectant solution before flash-cooling it in liquid nitrogen.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from the cooled crystal.

    • Process the data and solve the structure by molecular replacement using a previously determined apo-protein structure.

    • Carefully examine the resulting electron density maps for evidence of the bound fragment. The presence of clear, interpretable electron density corresponding to the shape of Tert-butyl 4-hydroxyazepane-1-carboxylate confirms its binding and reveals its orientation and interactions within the binding site.

Protocol 3: Hit-to-Lead Optimization - "Fragment Growing"

Once the binding mode of Tert-butyl 4-hydroxyazepane-1-carboxylate is confirmed, the next step is to increase its affinity and selectivity. The Boc-protected amine and the hydroxyl group are key synthetic handles for this "fragment growing" strategy.

Rationale for this Phase: The initial fragment hits typically have weak affinity (µM to mM range). The goal of hit-to-lead is to improve this potency into the nanomolar range while maintaining or improving other drug-like properties.[9]

Synthetic Strategy:

  • Boc Deprotection and Amide Coupling:

    • The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free secondary amine.

    • This amine can then be coupled with a variety of carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt) to introduce new functionality that can explore adjacent sub-pockets of the binding site, as guided by the crystal structure.

  • Derivatization of the Hydroxyl Group:

    • The hydroxyl group can be converted into an ether or ester to probe for additional interactions. For example, a Williamson ether synthesis can be employed to introduce new alkyl or aryl groups.

The choice of building blocks for these derivatizations should be guided by the structural information obtained from crystallography or NMR. The goal is to add chemical moieties that make favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein, thereby increasing binding affinity.

Fragment_Growing Fragment Tert-butyl 4-hydroxyazepane-1-carboxylate (Hit) Deprotection Boc Deprotection (TFA, DCM) Fragment->Deprotection Free_Amine 4-Hydroxyazepane (Free Amine) Deprotection->Free_Amine Coupling Amide Coupling (R-COOH, HATU) Free_Amine->Coupling Grown_Fragment Derivatized Azepane (Lead Compound) Coupling->Grown_Fragment

Caption: Synthetic workflow for "fragment growing" from the azepane hit.

Conclusion and Future Outlook

Tert-butyl 4-hydroxyazepane-1-carboxylate represents an exemplary scaffold for modern FBDD campaigns. Its inherent 3D nature, coupled with strategically placed and synthetically tractable functional groups, provides a robust starting point for the discovery of novel chemical matter against a wide range of biological targets. The protocols outlined in this guide provide a comprehensive framework for the successful integration of this and similar saturated heterocyclic fragments into drug discovery pipelines. As the field continues to move beyond "flatland," the thoughtful design and application of such 3D fragments will be paramount in addressing challenging targets and delivering the next generation of innovative medicines.

References

  • May, C., Downey, C., Power, J. D., & Kavanagh, P. V. (2020). An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. Drug testing and analysis, 12(9), 1387–1392. [Link]

  • ResearchGate. (n.d.). An unusual detection: tert-butyl-4-anilinopiperidine-1-carboxylate (4-Anilinopiperdine-t-BOC) found in seizures of falsified 'Xanax' tablets and also detected amongst items in a suspected heroin seizure submitted by Irish law enforcement.[Link]

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  • Sethuvasan, S., et al. (2018). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCrData. [Link]

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  • Viegas, A., Macedo, A. L., & Cabrita, E. J. (2011). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Journal of Chemical Education, 88(7), 990–994. [Link]

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  • PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]

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  • Yıldırım, S. T., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

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Method

Application Notes and Protocols for the Synthesis of Spirocyclic Compounds Utilizing Tert-butyl 4-hydroxyazepane-1-carboxylate

Introduction: The Significance of Spirocyclic Scaffolds and the Utility of Azepane Derivatives Spirocyclic compounds, characterized by two rings sharing a single atom, represent a unique and increasingly important struct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirocyclic Scaffolds and the Utility of Azepane Derivatives

Spirocyclic compounds, characterized by two rings sharing a single atom, represent a unique and increasingly important structural motif in medicinal chemistry. Their inherent three-dimensionality provides access to novel chemical space, often leading to improved pharmacological properties such as enhanced target specificity, metabolic stability, and cell permeability. The azepane core, a seven-membered nitrogen-containing heterocycle, is a valuable building block in drug discovery, offering greater conformational flexibility compared to its five- and six-membered counterparts. This guide details the synthetic utility of Tert-butyl 4-hydroxyazepane-1-carboxylate as a versatile starting material for the construction of novel spirocyclic architectures, providing researchers and drug development professionals with detailed protocols and the scientific rationale behind these methodologies.

The strategic placement of a hydroxyl group at the 4-position of the N-Boc protected azepane ring offers a convenient handle for a variety of chemical transformations, enabling the synthesis of diverse spirocyclic systems. This document will explore three primary synthetic pathways commencing from this key starting material.

Core Synthetic Strategies

The central theme of the protocols outlined below is the conversion of the hydroxyl functionality of Tert-butyl 4-hydroxyazepane-1-carboxylate into a reactive intermediate that can undergo an intramolecular or intermolecular cyclization to form the desired spirocyclic system. The tert-butoxycarbonyl (Boc) protecting group is instrumental in these syntheses, as it modulates the reactivity of the azepane nitrogen and can be readily removed under acidic conditions in the final stages of a synthetic sequence if required.

Part 1: Synthesis of Spiro-Azepane-Oxindoles via an Oxidation-Condensation Strategy

This strategy involves the initial oxidation of the secondary alcohol of Tert-butyl 4-hydroxyazepane-1-carboxylate to the corresponding ketone, Tert-butyl 4-oxoazepane-1-carboxylate. This ketone then serves as a key intermediate for the synthesis of spiro-oxindoles, a privileged scaffold in medicinal chemistry, through a condensation reaction with an isatin derivative.

Workflow for Spiro-Azepane-Oxindole Synthesis

workflow1 start Tert-butyl 4-hydroxyazepane-1-carboxylate oxidation Oxidation start->oxidation ketone Tert-butyl 4-oxoazepane-1-carboxylate oxidation->ketone condensation Condensation with Isatin Derivative ketone->condensation spiro_oxindole Spiro-Azepane-Oxindole condensation->spiro_oxindole

Caption: Workflow for the synthesis of spiro-azepane-oxindoles.

Protocol 1.1: Oxidation of Tert-butyl 4-hydroxyazepane-1-carboxylate to Tert-butyl 4-oxoazepane-1-carboxylate

The oxidation of the secondary alcohol to a ketone is a critical first step. Two common and effective methods are presented here: Dess-Martin Periodinane (DMP) oxidation and Swern oxidation. The choice between these methods often depends on the scale of the reaction and the availability of reagents.

Method A: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a mild and highly selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[1][2] It is performed under neutral conditions at room temperature, making it compatible with a wide range of functional groups.[3]

  • Materials:

    • Tert-butyl 4-hydroxyazepane-1-carboxylate

    • Dess-Martin Periodinane (DMP)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for elution

  • Procedure:

    • Dissolve Tert-butyl 4-hydroxyazepane-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add Dess-Martin periodinane (1.1 eq) portion-wise to the stirred solution.[4]

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.[4]

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Tert-butyl 4-oxoazepane-1-carboxylate.

Method B: Swern Oxidation

The Swern oxidation is a reliable and high-yielding method that utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures.[5] It is particularly useful for larger scale reactions.

  • Materials:

    • Tert-butyl 4-hydroxyazepane-1-carboxylate

    • Oxalyl chloride

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Triethylamine (TEA)

    • Dichloromethane (DCM), anhydrous

    • Water

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a thermometer, under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise, maintaining the internal temperature below -65 °C.

    • After stirring for 15 minutes, add a solution of Tert-butyl 4-hydroxyazepane-1-carboxylate (1.0 eq) in anhydrous DCM dropwise, again keeping the internal temperature below -65 °C.[6]

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add triethylamine (5.0 eq) dropwise to the reaction mixture, allowing the temperature to rise to -60 °C.[6]

    • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

    • Quench the reaction by adding water.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Tert-butyl 4-oxoazepane-1-carboxylate, which can be purified by column chromatography if necessary.

Oxidation Method Typical Yield Purity (post-chromatography) Key Considerations
Dess-Martin Periodinane85-95%>98%Mild conditions, easy workup, but DMP is expensive and can be shock-sensitive.
Swern Oxidation90-98%>98%High yielding, cost-effective for larger scales, but requires low temperatures and produces a strong odor (dimethyl sulfide).

Characterization Data for Tert-butyl 4-oxoazepane-1-carboxylate:

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃): δ 3.45-3.47 (m, 4H), 2.49-2.52 (m, 4H), 1.62-1.64 (m, 2H), 1.44-1.36 (s, 9H).[7]

Protocol 1.2: Synthesis of Spiro-Azepane-Oxindole

This protocol describes a three-component reaction for the synthesis of spiro[azepane-4,3'-oxindole] derivatives from the prepared ketone, an isatin, and an amine.

  • Materials:

    • Tert-butyl 4-oxoazepane-1-carboxylate

    • Isatin (or a substituted derivative)

    • Aniline (or a substituted derivative)

    • Glacial acetic acid

  • Procedure:

    • In a round-bottom flask, dissolve the arylamine (e.g., aniline, 1.0 eq), isatin (1.0 eq), and Tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) in glacial acetic acid.[8]

    • Stir the mixture at room temperature for 9-12 hours.

    • The resulting precipitate is collected by filtration.

    • Wash the solid with cold ethanol to give the pure spiro[dihydropyridine-oxindole] derivative. The reaction mechanism likely involves the formation of an enamine from the azepane ketone and the arylamine, which then attacks the C3-carbonyl of the isatin, followed by cyclization and dehydration.

Part 2: Synthesis of Spiro-Azepane-Ethers (Spiroketals)

This approach utilizes an acid-catalyzed reaction between the hydroxyl group of Tert-butyl 4-hydroxyazepane-1-carboxylate and a ketone or aldehyde to form a spiroketal. This method provides a direct route to spiro-ether structures.

Reaction Scheme for Spiroketal Formation

reaction_scheme2 reactant1 Tert-butyl 4-hydroxyazepane-1-carboxylate plus1 + reactant1->plus1 reactant2 Ketone/Aldehyde plus1->reactant2 arrow1 H+ catalyst reactant2->arrow1 product Spiro-Azepane-Ether arrow1->product

Caption: General scheme for acid-catalyzed spiroketal formation.

Protocol 2.1: Acid-Catalyzed Spiroketalization
  • Materials:

    • Tert-butyl 4-hydroxyazepane-1-carboxylate

    • Acetone (or other suitable ketone/aldehyde)

    • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

    • Toluene

    • Dean-Stark apparatus

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of Tert-butyl 4-hydroxyazepane-1-carboxylate (1.0 eq) in toluene, add the ketone or aldehyde (e.g., acetone, 5-10 eq).

    • Add a catalytic amount of p-TsOH (0.05-0.1 eq).

    • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

    • Heat the reaction mixture to reflux and continue until no more water is collected in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired spiro-azepane-ether.

Part 3: Synthesis of Spiro-Azepane-Lactones

This synthetic route involves the esterification of the hydroxyl group of Tert-butyl 4-hydroxyazepane-1-carboxylate with a molecule containing a latent carbanion or a group that can be converted to one, followed by an intramolecular cyclization (e.g., Dieckmann condensation) to form a spiro-lactone.

General Strategy for Spiro-Lactone Synthesis

strategy3 start Tert-butyl 4-hydroxyazepane-1-carboxylate esterification Esterification start->esterification intermediate Diester Intermediate esterification->intermediate cyclization Intramolecular Cyclization (e.g., Dieckmann Condensation) intermediate->cyclization spiro_lactone Spiro-Azepane-Lactone cyclization->spiro_lactone

Caption: Strategy for the synthesis of spiro-azepane-lactones.

Protocol 3.1: Esterification and Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which in this case will be a spirocyclic system.[9][10]

  • Materials:

    • Tert-butyl 4-hydroxyazepane-1-carboxylate

    • Ethyl malonyl chloride

    • Pyridine or Triethylamine

    • Dichloromethane (DCM), anhydrous

    • Sodium ethoxide (NaOEt)

    • Ethanol, anhydrous

    • Aqueous HCl

  • Procedure:

    • Step 1: Esterification

      • Dissolve Tert-butyl 4-hydroxyazepane-1-carboxylate (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM and cool to 0 °C.

      • Slowly add ethyl malonyl chloride (1.1 eq) to the solution.

      • Allow the reaction to warm to room temperature and stir for 12-16 hours.

      • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the diester intermediate. Purify by column chromatography if necessary.

    • Step 2: Dieckmann Condensation

      • Prepare a solution of sodium ethoxide in anhydrous ethanol.

      • Add the diester intermediate (1.0 eq) to the sodium ethoxide solution at room temperature.

      • Heat the reaction mixture to reflux for 2-4 hours.

      • Cool the reaction to room temperature and neutralize with aqueous HCl.

      • Extract the product with ethyl acetate.

      • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

      • Purify the crude product by column chromatography to afford the spiro-azepane-β-keto-lactone.

Conclusion

Tert-butyl 4-hydroxyazepane-1-carboxylate is a highly valuable and versatile building block for the synthesis of a variety of spirocyclic compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of novel spiro-azepane-oxindoles, spiro-azepane-ethers, and spiro-azepane-lactones. The choice of synthetic route and specific reaction conditions can be tailored to the desired final product and the available resources. These methodologies open up new avenues for the creation of complex, three-dimensional molecules with significant potential in drug discovery and development.

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  • ResearchGate. (2025, August 5). Reversible intramolecular Dieckmann-type condensation of 2-(2-hydroxymethyl-5,5,6-trimethoxytetrahydropyran-3-ylcarbonyl)-cyclopentanone: an alternative access to medium-sized lactones. [Link]

  • ResearchGate. (2025, August 10). Synthesis of Spiro Pyrazolone-Oxindole and Bicyclic Pyrazolone Derivatives via Solvent-Dependent Regioselective Aza-1,4/1,6-Michael and Intramolecular Cycloaddition under Catalyst-Free Conditions. [Link]

  • The Royal Society of Chemistry. (n.d.). Spiro-Fused Bis-Hexa-peri-hexabenzocoronene. [Link]

  • YouTube. (2021, December 9). Synthesis of Ethers from Alcohols. [Link]

  • ResearchGate. (2025, August 7). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. [Link]

Sources

Application

Application Note: Tert-butyl 4-hydroxyazepane-1-carboxylate in Kinase Inhibitor Synthesis

This guide details the strategic application of Tert-butyl 4-hydroxyazepane-1-carboxylate (CAS: 478832-21-2 / 478832-90-1) in the synthesis of kinase inhibitors.[1][2] It addresses the shift in medicinal chemistry from f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of Tert-butyl 4-hydroxyazepane-1-carboxylate (CAS: 478832-21-2 / 478832-90-1) in the synthesis of kinase inhibitors.[1][2] It addresses the shift in medicinal chemistry from flat, aromatic scaffolds to three-dimensional, solubilizing moieties like the 7-membered azepane ring.[3][4]

[1][2][5][6]

Executive Summary

The azepane (homopiperidine) scaffold has emerged as a critical bioisostere for piperidine and piperazine rings in next-generation kinase inhibitors.[1] Unlike its 6-membered counterparts, the 7-membered azepane ring introduces unique conformational entropy and puckering modes that can probe distinct regions of the ATP-binding pocket (e.g., the solvent-exposed front or the ribose-binding region).[1]

Tert-butyl 4-hydroxyazepane-1-carboxylate serves as a high-value, divergent intermediate.[1] The C4-hydroxyl group acts as a versatile "handle," allowing researchers to install ether, amine, or thioether linkages with precise stereochemical control, while the Boc-protected amine ensures solubility and compatibility with orthogonal deprotection strategies.

Strategic Utility in Drug Design (SAR)

"Escaping Flatland"

Kinase inhibitors often suffer from poor solubility due to flat, heteroaromatic cores (e.g., quinazolines, pyrimidines). Introducing an sp³-rich azepane ring improves Fsp³ score , often resulting in:

  • Enhanced Aqueous Solubility: The flexible ring disrupts crystal packing energy.

  • Selectivity: The larger ring volume can exploit subtle differences in the "gatekeeper" residues or solvent channels of kinases like JAK2 , CDK9 , Rho-Kinase (ROCK) , and LATS1/2 .

Divergent Synthesis Workflow

The 4-hydroxy moiety allows this single building block to access three distinct chemical spaces:

  • O-Linked Binders: Via Mitsunobu or SNAr reactions (e.g., ROCK inhibitors).[1][2]

  • N-Linked Binders: Via oxidation/reductive amination or activation/displacement (e.g., JAK inhibitors).[1]

  • S-Linked Binders: Via mesylation and thiol displacement (e.g., PARP14/Kinase dual probes).[1]

DivergentSynthesis Start Tert-butyl 4-hydroxyazepane-1-carboxylate (Core Scaffold) Path1 Pathway A: Ether Linkage Start->Path1 Mitsunobu / SNAr Path2 Pathway B: Amine Linkage Start->Path2 MsCl -> NaN3 -> Red OR Oxidation -> Red. Amination Path3 Pathway C: Thioether Linkage Start->Path3 MsCl -> R-SH Prod1 O-Linked Inhibitor (e.g., Indazole-Azepane) Path1->Prod1 Prod2 N-Linked Inhibitor (e.g., Aminopyrimidine-Azepane) Path2->Prod2 Prod3 S-Linked Probe (e.g., Covalent Modifier) Path3->Prod3

Figure 1: Divergent synthetic pathways utilizing the 4-hydroxyazepane scaffold.

Detailed Experimental Protocols

The following protocols are validated for high-yield conversion of the 4-hydroxyazepane scaffold.

Protocol A: Ether Linkage via Mitsunobu Coupling

Target Application: Synthesis of ROCK inhibitors (e.g., Indazole-linked analogs).

Rationale: The Mitsunobu reaction inverts the stereochemistry at the C4 position. If the starting material is racemic, the product will be racemic. If using chiral (S)-4-hydroxyazepane, the product will be (R)-configured.[1]

Reagents:

  • Tert-butyl 4-hydroxyazepane-1-carboxylate (1.0 equiv)[1][2]

  • Heteroaryl Alcohol (e.g., 4-hydroxy-1H-indazole) (1.0 equiv)[1]

  • Triphenylphosphine (PPh₃) (1.5 equiv)[1]

  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)[1]

  • Solvent: Anhydrous THF or Toluene.[1]

Step-by-Step Procedure:

  • Preparation: Dissolve the azepane (1.0 equiv), heteroaryl alcohol (1.0 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (0.1 M concentration) under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add DIAD (1.5 equiv) dropwise over 15 minutes. Note: Exothermic reaction; maintain temperature <5°C to prevent side reactions.[2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by LC-MS (Look for disappearance of the azepane peak).[1]

  • Workup: Quench with water. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient). The Boc-protected ether is typically a viscous oil or low-melting solid.[1]

Protocol B: Conversion to 4-Aminoazepane (The "Gatekeeper" Amine)

Target Application: Synthesis of JAK2 or CDK9 inhibitors requiring a hydrogen bond donor.[1]

Rationale: Direct reductive amination from the ketone (derived from the alcohol) is often preferred over azide displacement for safety and scalability.

Reagents:

  • Oxidation: Dess-Martin Periodinane (DMP) or Swern conditions.[1]

  • Amination: Ammonium acetate (NH₄OAc) or primary amine, NaBH(OAc)₃.[1]

Step-by-Step Procedure:

  • Oxidation (Alcohol to Ketone):

    • Dissolve tert-butyl 4-hydroxyazepane-1-carboxylate in DCM.

    • Add DMP (1.2 equiv) at 0°C. Stir at RT for 2 hours.

    • Quench with sat. NaHCO₃/Na₂S₂O₃ (1:1).[1] Extract, dry, and concentrate to yield tert-butyl 4-oxoazepane-1-carboxylate .[1]

  • Reductive Amination:

    • Dissolve the ketone (1.0 equiv) in DCE (Dichloroethane).[1]

    • Add the desired amine (e.g., aniline or heteroarylamine) (1.1 equiv) and Acetic Acid (1.0 equiv).[1] Stir for 30 mins.

    • Add NaBH(OAc)₃ (1.5 equiv) portion-wise.[1] Stir overnight.

  • Validation: This route typically yields the cis/trans mixture of the amine. Separation of diastereomers may be required via Chiral HPLC or SFC if a specific isomer is needed for the kinase pocket.

Quantitative Data: Solubility & Physical Properties[1]

Comparison of the Azepane scaffold versus standard Piperidine analogs.

PropertyPiperidine AnalogAzepane AnalogImpact on Drug Design
Ring Size 6-membered7-memberedIncreased conformational entropy.[1][2]
LogP (Calc) ~1.2~1.5Slight increase in lipophilicity, but better solvation.[1]
Fsp³ Score HighHighMaintains "drug-likeness" without aromatic flattening.[1]
Stereo-Inversion Predictable (Chair)Complex (Twist-chair)Allows unique vector exploration in ATP pocket.[1]

Troubleshooting & Optimization

Common Pitfalls
  • Boc-Deprotection Instability:

    • Issue: During acidic deprotection (TFA/DCM), the 4-hydroxy group can sometimes eliminate to form the alkene (2,3,4,7-tetrahydro-1H-azepine) if the conditions are too harsh or if the carbocation is stabilized.

    • Solution: Use HCl in Dioxane (4M) at 0°C instead of TFA, or ensure the hydroxyl is functionalized (ether/amine) before Boc removal.

  • Mitsunobu Stalling:

    • Issue: Steric hindrance of the 7-membered ring can slow down DIAD attack.[1]

    • Solution: Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ (Tributylphosphine) for more difficult couplings.[1]

  • Conformational Isomers in NMR:

    • Observation: Broad peaks in ¹H NMR at room temperature are common for Boc-azepanes due to slow rotamer interconversion.[1]

    • Validation: Run NMR at 50°C to coalesce peaks for accurate integration.[1]

References

  • Rho-Kinase Inhibitors: European Patent EP1403255A1.[1] "Rho Kinase Inhibitors and their synthesis." (Describes the synthesis of 4-(azepan-4-yloxy)-1H-indazole from tert-butyl 4-hydroxyazepane-1-carboxylate). Link

  • LATS1/2 Kinase Inhibitors: Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine. (Details the coupling of azepane scaffolds to pyrrolopyridine cores). Link

  • General Azepane Synthesis: Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (Provides context on the scarcity and value of azepane rings in medicinal chemistry). Link[1]

  • Compound Data: PubChem Entry for Tert-butyl 4-hydroxyazepane-1-carboxylate (CAS 478832-21-2).[1][2][5][6] Link[1]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Asymmetric Synthesis of Chiral Azepane Derivatives

Introduction: The Significance of Chiral Azepanes in Modern Drug Discovery The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry.[1][2] Its inherent thre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Azepanes in Modern Drug Discovery

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry.[1][2] Its inherent three-dimensional architecture provides an exceptional framework for developing novel therapeutics by allowing for diverse substitution patterns, which in turn enables the fine-tuning of a compound's physicochemical and pharmacokinetic properties.[1] Many biologically active molecules and FDA-approved drugs incorporate the azepane motif, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-Alzheimer's, and antimicrobial properties.[2][3]

However, the construction of this seven-membered ring system, particularly with stereochemical control, presents significant synthetic challenges. Unlike the formation of five- or six-membered rings, the synthesis of azepanes is often hampered by unfavorable thermodynamics and slow cyclization kinetics, which can lead to low yields and competing intermolecular side reactions like polymerization.[4] This guide provides researchers, scientists, and drug development professionals with an in-depth overview of modern, field-proven strategies for the asymmetric synthesis of chiral azepane derivatives, complete with detailed protocols and the causal logic behind experimental choices.

G cluster_0 Conceptual Framework cluster_1 Synthetic Execution A Identify Target Chiral Azepane B Retrosynthetic Analysis A->B Design C Linear Precursor Synthesis B->C Select Strategy D Key Asymmetric Cyclization Step C->D Build E Purification & Isolation D->E Isolate F Stereochemical Characterization E->F Verify G Enantiopure Azepane Derivative F->G Final Product

Caption: The catalytic cycle of Ring-Closing Metathesis (RCM).

Catalytic Asymmetric Cycloaddition Reactions

Atom-economical cycloaddition reactions provide an elegant route to functionalized azepanes. A notable example is the Rhodium(I)-catalyzed intermolecular aza-[4+3] cycloaddition of vinyl aziridines with dienes. [5]This method constructs the seven-membered ring in a single, highly selective step.

  • Expertise & Experience: This reaction proceeds with a net inversion of the absolute configuration from the starting vinyl aziridine, providing a predictable stereochemical outcome. [5]The choice of the chiral ligand bound to the rhodium catalyst is paramount for inducing high enantioselectivity.

Organocatalytic Strategies

The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. For azepanes, organocatalytic enantioselective methods can construct chiral skeletons bearing multiple stereocenters with high precision. [6]For instance, a chiral phosphoric acid can catalyze the intramolecular electrophilic aromatic substitution of vinylidene ortho-quinone methides to yield fused azepines with excellent diastereoselectivity and enantioselectivity. [6]

  • Expertise & Experience: The catalyst's chiral environment is directly responsible for controlling the facial selectivity of the reaction. The acidic nature of the catalyst activates the substrate towards the desired cyclization. These reactions often proceed under mild conditions, avoiding the use of sensitive organometallic reagents.

Substrate-Controlled Diastereoselective Approaches

This strategy relies on a chiral element already present in the starting material to direct the stereochemical outcome of the ring-forming reaction. A powerful example is the (-)-sparteine-mediated asymmetric lithiation-conjugate addition of N-Boc-N-(p-methoxyphenyl)-allylamines to an unsaturated ester. [7][8][9]The resulting enantioenriched intermediate is then carried through a sequence of hydrolysis, cyclization, and reduction to furnish polysubstituted chiral azepanes. [7][8]

  • Expertise & Experience: The use of (-)-sparteine as a chiral ligand is key to achieving high diastereoselectivity and enantioselectivity in the initial deprotonation and conjugate addition step. This method establishes multiple stereocenters early in the synthesis, which are then relayed through the subsequent transformations. [7][8]

Data Presentation: Comparison of Key Methodologies

Synthetic StrategyKey Reagent / CatalystTypical YieldsTypical Enantioselectivity (% ee)Key Advantages
Ring-Closing Metathesis (RCM) Grubbs' or Hoveyda-Grubbs' Ru-Catalysts50-90%N/A (Chirality from precursor)High functional group tolerance; forms C=C bond for further functionalization. [10][11]
Rh(I)-Catalyzed [4+3] Cycloaddition Rh(I) complex with chiral ligand60-95%90-99%High atom economy; excellent enantioselectivity; mild conditions. [5]
Organocatalytic Cyclization Chiral Phosphoric Acids / Prolinol Ethers45-92%up to 97%Metal-free; operational simplicity; high diastereo- and enantioselectivity. [6]
Substrate-Controlled Lithiation s-BuLi / (-)-sparteineHighup to 99%Access to polysubstituted azepanes; predictable stereocontrol. [7][8][9]
Copper-Catalyzed Annulation Copper(I) salts with chiral ligands (e.g., Ph-BPE)up to 98%up to 99%Constructs axially chiral biaryl azepines; excellent diastereo- and enantiocontrol. [12][13]

Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for key synthetic transformations.

Protocol 1: Asymmetric Synthesis of a [b]-Annulated Azepane Scaffold via RCM

(Adapted from Christoffers, J., et al., Eur. J. Org. Chem.) [11] This protocol describes a three-step sequence involving asymmetric allylation, olefin cross-metathesis, and a final hydrogenation/reductive amination to form the saturated azepane ring.

G A Cyclic β-Oxoester B Asymmetric Allylation (Pd(OAc)₂, Chiral Ligand) A->B C α-Allyl-β-oxoester (97-98% ee) B->C D Olefin Cross-Metathesis (Grubbs-II, CH₂=CHCN) C->D E Diene Precursor D->E F Four-fold Hydrogenation & Reductive Amination (H₂, Pd/C, AcOH) E->F G [b]-Annulated Azepane F->G

Caption: Workflow for [b]-annulated azepane synthesis.

Step 1: Asymmetric Allylation

  • To a solution of the cyclic α-allyl-β-oxoester (1.0 equiv) in toluene (0.83 M), add Pd(OAc)₂ (5 mol%), (4-FC₆H₄)₃P (15 mol%), and O-TBDPS-L-ThrOH (20 mol%).

  • Add allyl alcohol (1.1 equiv) to the mixture.

  • Stir the reaction at 40°C for 18 hours until complete consumption of the starting material is observed by TLC.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the optically active product (typically 91-94% yield, 97-98% ee).

Step 2: Olefin Cross Metathesis

  • Dissolve the product from Step 1 (1.0 equiv) in toluene (0.05 M) in a flask equipped with a reflux condenser.

  • Add acrylonitrile (1.5 equiv) and Hoveyda-Grubbs 2nd Generation catalyst (HG-II, 1 mol%).

  • Heat the mixture to 90°C and stir for 18 hours.

  • Add additional acrylonitrile (2.5 equiv) and HG-II (1 mol%) and continue stirring at 90°C for another 6 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the desired diene.

Step 3: Hydrogenation and Reductive Amination

  • In a high-pressure reactor, dissolve the diene from Step 2 (1.0 equiv) in methanol.

  • Add Pd/C (10% w/w) and acetic acid (5.0 equiv).

  • Pressurize the reactor with H₂ gas to 11 bar.

  • Heat the reaction to 80°C and stir for 24 hours.

  • Cool the reactor, carefully vent the hydrogen gas, and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to afford the final [b]-annulated azepane product (49-77% yield).

Protocol 2: Rhodium(I)-Catalyzed Enantioselective Aza-[4+3] Cycloaddition

(Adapted from Ghorai, M. K., et al., Angew. Chem. Int. Ed.) [5] This protocol details the direct formation of a highly functionalized chiral azepine from a vinyl aziridine and a silyl dienol ether.

Step 1: Catalyst Preparation (in situ)

  • In a flame-dried Schlenk tube under an argon atmosphere, add [Rh(CO)₂Cl]₂ (1.5 mol%) and the specified chiral phosphine ligand (e.g., (R)-BINAP, 3.3 mol%).

  • Add anhydrous, degassed 1,2-dichloroethane (DCE) to dissolve the components.

  • Stir the mixture at room temperature for 20-30 minutes to allow for catalyst pre-formation.

Step 2: Cycloaddition Reaction

  • To the catalyst solution, add the silyl dienol ether (1.2 equiv).

  • Add a solution of the N-tosyl vinyl aziridine (1.0 equiv) in DCE via syringe.

  • Stir the reaction mixture at room temperature for the time specified in the literature (typically 12-24 hours), monitoring progress by TLC.

  • Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the enantiomerically enriched azepine product.

Conclusion and Future Outlook

The asymmetric synthesis of chiral azepane derivatives has evolved significantly, with powerful methodologies now available to access these medicinally important scaffolds. [2][14]Strategies such as Ring-Closing Metathesis, catalytic asymmetric cycloadditions, and organocatalysis offer robust and versatile pathways with impressive levels of stereocontrol. [15][5][6]The choice of method depends on the desired substitution pattern and the availability of starting materials. Future innovations will likely focus on the development of even more efficient and sustainable catalytic systems, expanding the accessible chemical space and accelerating the discovery of new azepane-based therapeutics.

References

  • Lee, S. J., & Beak, P. (2006). Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence. Journal of the American Chemical Society. Available at: [Link]

  • Wang, Y., et al. (2021). Organocatalytic Enantioselective Construction of Chiral Azepine Skeleton Bearing Multiple-Stereogenic Elements. Angewandte Chemie International Edition. Available at: [Link]

  • Aeissen, E., et al. (2018). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry. Available at: [Link]

  • Lee, S. J., & Beak, P. (2006). Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation−Conjugate Addition Sequence. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. Available at: [Link]

  • Hofmann, M., et al. (2006). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Ojima, I., et al. (2000). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Aso, H., et al. (2016). Organocatalytic Asymmetric Synthesis of Chiral Dioxazinanes and Dioxazepanes with in Situ Generated Nitrones via a Tandem Reaction Pathway Using a Cooperative Cation Binding Catalyst. Journal of the American Chemical Society. Available at: [Link]

  • Semantic Scholar. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Available at: [Link]

  • Wang, H., et al. (2023). Copper-Catalyzed, N-Directed Distal C(sp3)–H Functionalization toward Azepanes. Organic Letters. Available at: [Link]

  • Wang, Z-X., et al. (2021). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science. Available at: [Link]

  • Gámez-Valero, A., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4,4′-Disubstituted Azepines via Ring-Closing Metathesis Reaction and Asymmetric Arylation of Lactones. Available at: [Link]

  • Craig, D., et al. (2020). Synthesis and hetero-Diels-Alder reactions of enantiomerically pure dihydro-1H-azepines. Chemical Communications. Available at: [Link]

  • Kurczab, R., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Ghorai, M. K., et al. (2017). Rhodium(I)-Catalyzed Intermolecular Aza-[4+3] Cycloaddition of Vinyl Aziridines and Dienes: Atom-Economical Synthesis of Enantiomerically Enriched Functionalized Azepines. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (n.d.). Commercially available drugs contain azepine derivatives. Available at: [Link]

  • Jayaraman, N., et al. (2007). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Available at: [Link]

  • Wikipedia. (n.d.). Aza-Diels–Alder reaction. Available at: [Link]

  • Lee, S. J., & Beak, P. (2006). Asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. PubMed. Available at: [Link]

  • Mykura, R. C., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Available at: [Link]

  • Wang, Z-X., et al. (2021). Asymmetric synthesis of dibenzo[ b , d ]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science. Available at: [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Available at: [Link]

  • Tu, Y-Q., et al. (2010). Application of the aza-Diels–Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, C., et al. (2007). Organocatalytic enantioselective cascade Michael-alkylation reactions: synthesis of chiral cyclopropanes and investigation of unexpected organocatalyzed stereoselective ring opening of cyclopropanes. Journal of the American Chemical Society. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Tert-butyl 4-hydroxyazepane-1-carboxylate

Welcome to the technical support center for Tert-butyl 4-hydroxyazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and question...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tert-butyl 4-hydroxyazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that may arise during the handling and analysis of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in scientific principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to see in my sample of Tert-butyl 4-hydroxyazepane-1-carboxylate?

The purity of Tert-butyl 4-hydroxyazepane-1-carboxylate is paramount for its successful use in further synthetic steps. Impurities can arise from the synthetic route, degradation, or storage. Based on common manufacturing processes, the primary impurities to be aware of are:

  • Process-Related Impurities:

    • Tert-butyl 4-oxoazepane-1-carboxylate: This is the most common process-related impurity, arising from the incomplete reduction of the ketone starting material. Its presence can significantly impact the yield and purity of subsequent reactions.

    • Unreacted Starting Materials: Depending on the synthetic pathway, residual starting materials other than the ketone may be present.

    • By-products of the N-Boc Protection Step: If the synthesis involves the protection of 4-hydroxyazepane, side reactions could potentially lead to di-Boc protected species, though this is less common.[1]

    • Reagent-Related Impurities: Residual reducing agents or their by-products (e.g., borate esters from sodium borohydride reduction) may be present.[2]

  • Degradation-Related Impurities:

    • Tert-butyl 4-oxoazepane-1-carboxylate: The hydroxyl group of the target compound can be oxidized back to the ketone upon exposure to air or certain reaction conditions. This is a common degradation pathway for many secondary alcohols.

    • Deprotected Azepane Ring: Under strong acidic conditions, the tert-butoxycarbonyl (Boc) protecting group can be cleaved, leading to the formation of 4-hydroxyazepane.[2]

  • Residual Solvents:

    • Solvents used during synthesis and purification (e.g., methanol, ethanol, ethyl acetate, dichloromethane, heptane) are common impurities and should be monitored according to ICH guidelines.[3]

II. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: My NMR/LC-MS analysis shows an unexpected peak with a mass corresponding to the starting ketone (Tert-butyl 4-oxoazepane-1-carboxylate).

Causality: The presence of the starting ketone indicates an incomplete reduction reaction. This can be due to several factors:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent to the ketone may have been inadequate.

  • Deactivated Reducing Agent: The reducing agent (e.g., sodium borohydride) may have degraded due to improper storage or handling.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can all influence the efficiency of the reduction.

Troubleshooting Steps:

  • Verify the Stoichiometry: Ensure that a sufficient molar excess of the reducing agent is used. For sodium borohydride reductions, a 1.5 to 2-fold molar excess is common.

  • Check the Quality of the Reducing Agent: Use a fresh, properly stored batch of the reducing agent. Sodium borohydride should be a white, free-flowing powder.

  • Optimize Reaction Conditions:

    • Temperature: While many borohydride reductions proceed at room temperature, some may require cooling to 0°C to improve selectivity and prevent side reactions.

    • Solvent: Protic solvents like methanol or ethanol are typically used for sodium borohydride reductions. Ensure the solvent is anhydrous if required by the specific protocol.

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or a rapid LC-MS analysis to ensure it has gone to completion.

Experimental Protocol: Monitoring Reaction Completion by TLC

  • Eluent: A mixture of heptane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point. The ketone will be less polar and have a higher Rf value than the alcohol product.

  • Visualization: Use a potassium permanganate stain to visualize the spots. The alcohol will readily oxidize and appear as a yellow spot on a purple background, while the ketone may be less reactive.

Issue 2: My final product is showing signs of degradation after storage.

Causality: The primary degradation pathway for Tert-butyl 4-hydroxyazepane-1-carboxylate is the oxidation of the secondary alcohol to the corresponding ketone. This can be accelerated by:

  • Exposure to atmospheric oxygen.

  • Presence of trace metal impurities that can catalyze oxidation.

  • Elevated storage temperatures.

  • Exposure to light.

Troubleshooting and Prevention:

  • Proper Storage: Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).

  • Low Temperature Storage: For long-term storage, keep the material at a reduced temperature (e.g., 2-8 °C).

  • Purity of the Material: Ensure the material is free from metallic impurities that could catalyze oxidation. If necessary, purify the material by column chromatography.

Workflow for Assessing Product Stability (Forced Degradation Study)

Forced degradation studies are essential to understand the stability of a drug substance.[4][5][6]

Caption: Workflow for a forced degradation study.

III. Analytical Methodologies

A robust analytical method is crucial for accurately assessing the purity of Tert-butyl 4-hydroxyazepane-1-carboxylate.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A stability-indicating HPLC method can be developed to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products.[7][8][9]

Suggested HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides good separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analytes from the column.
Gradient 5% to 95% B over 20 minutesTo ensure elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor reproducible retention times.
Detection UV at 210 nm or Mass Spectrometry (MS)The carbamate group has a weak UV chromophore. MS detection provides higher sensitivity and specificity.
Injection Volume 10 µLA typical injection volume.

Logical Flow for HPLC Method Development:

HPLC_Method_Development cluster_0 Initial Screening cluster_1 Optimization cluster_2 Validation Col_Screen Column Screening (C18, C8, Phenyl) MP_Screen Mobile Phase Screening (ACN vs. MeOH, pH) Col_Screen->MP_Screen Grad_Opt Gradient Optimization MP_Screen->Grad_Opt Flow_Temp_Opt Flow Rate & Temperature Optimization Grad_Opt->Flow_Temp_Opt Specificity Specificity Flow_Temp_Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Robustness Robustness Accuracy->Robustness

Caption: Logical workflow for HPLC method development.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

GC-MS is the preferred method for the identification and quantification of residual solvents.[10]

Sample Preparation:

  • Dissolve a known amount of the sample in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide - DMSO).

  • Use a headspace autosampler to inject the vapor phase into the GC-MS.

GC-MS Parameters:

  • Column: A low-polarity column, such as a DB-1 or equivalent, is typically used.

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: A temperature gradient from low to high temperature is used to separate solvents with different boiling points.

  • Detection: Mass spectrometry allows for the positive identification of the eluted solvents based on their mass spectra.

IV. References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 14(01), pp. 119-132. Retrieved from [Link]

  • Brown, R. E., & Brown, H. C. (2006). The reaction of sodium borohydride with methanol. Journal of the American Chemical Society, 88(23), 5674-5678. Retrieved from [Link]

  • European Medicines Agency. (2018). Guideline on the limits of genotoxic impurities. Retrieved from [Link]

  • Gadek, T. R., & Still, W. C. (1984). A new method for the protection of primary amines. Tetrahedron Letters, 25(47), 5381-5384. Retrieved from [Link]

  • ICH. (2006). Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • ICH. (2006). Q3C(R8) Impurities: Guideline for Residual Solvents. Retrieved from [Link]

  • Krstulović, A. M., & Brown, P. R. (1982). Reversed-Phase High-Performance Liquid Chromatography: Theory, Practice, and Biomedical Applications. John Wiley & Sons.

  • Krzek, J., et al. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Acta Poloniae Pharmaceutica, 69(5), 849-856. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. Retrieved from [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 145, 234-243. Retrieved from [Link]

  • Zare, A., et al. (2009). Simple and Efficient Method for N-Boc Protection of Amines Using PEG400 as a Reaction Medium Under Mild Conditions. Journal of the Iranian Chemical Society, 6(4), 727-732. Retrieved from [Link]

  • Roge, A. B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. Retrieved from [Link]

  • Pandey, A., & Kumar, A. (2023). Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Research Journal of Pharmacy and Life Sciences, 3(3), 1-4. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-hydroxyazepane-1-carboxylate. Retrieved from [Link]

  • Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry, 7(4), 223-224. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Boc Deprotection of Tert-butyl 4-hydroxyazepane-1-carboxylate

Welcome to the technical support center for the Boc deprotection of tert-butyl 4-hydroxyazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Boc deprotection of tert-butyl 4-hydroxyazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic step. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your reaction conditions for a successful outcome.

The deprotection of the tert-butyloxycarbonyl (Boc) group is a fundamental transformation in organic synthesis, particularly in the preparation of amine-containing pharmaceutical intermediates. While seemingly straightforward, the presence of a hydroxyl group and a seven-membered azepane ring in tert-butyl 4-hydroxyazepane-1-carboxylate introduces specific challenges that require careful consideration. This guide will address these issues in a practical, question-and-answer format, grounded in established chemical principles and supported by literature references.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the Boc deprotection of tert-butyl 4-hydroxyazepane-1-carboxylate. Each issue is followed by an in-depth explanation of potential causes and actionable solutions.

Question 1: My Boc deprotection is incomplete, even after extended reaction times. What's going wrong?

Answer:

Incomplete deprotection is a frequent hurdle and can often be attributed to several factors:

  • Insufficient Acid Strength or Stoichiometry: The Boc group is cleaved under acidic conditions.[1][2] If the acid is too weak or used in insufficient quantities, the reaction may not proceed to completion. The lone pair on the nitrogen of the azepane will be protonated, and the carbamate oxygen needs to be sufficiently protonated to initiate the cleavage mechanism.

  • Suboptimal Reaction Temperature: While many Boc deprotections proceed smoothly at room temperature, some substrates, particularly those that are sterically hindered or electronically deactivated, may require gentle heating to achieve a reasonable reaction rate.

  • Inappropriate Solvent Choice: The choice of solvent can significantly impact reaction efficiency. The solvent must be able to dissolve the starting material and be compatible with the acidic conditions. Common solvents include dichloromethane (DCM), dioxane, and methanol.

Troubleshooting Steps & Optimization:

  • Increase Acid Concentration: Gradually increase the equivalents of the acid (e.g., trifluoroacetic acid [TFA] or hydrochloric acid [HCl]). For TFA, a common starting point is a 20-50% solution in DCM. For HCl, a 4M solution in dioxane is frequently employed.[3][4]

  • Elevate the Temperature: If the reaction is sluggish at room temperature, consider gentle heating to 40-50°C. Monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid potential side reactions.

  • Optimize the Solvent System: If solubility is an issue, or if the reaction is still slow, consider alternative solvent systems. For instance, using HCl in methanol can be effective for some substrates.

  • Ensure Anhydrous Conditions (Especially with HCl/Dioxane): Water can compete with the substrate for the acid and may hinder the reaction. Using anhydrous solvents and reagents is crucial for consistent results, particularly when using HCl in dioxane.

Question 2: I'm observing the formation of a significant, less polar byproduct during my TFA-mediated deprotection. What could it be and how can I prevent it?

Answer:

The formation of a less polar byproduct when using TFA with a hydroxyl-containing substrate like tert-butyl 4-hydroxyazepane-1-carboxylate strongly suggests the formation of a trifluoroacetyl ester . The hydroxyl group can be acylated by trifluoroacetic acid, especially if trifluoroacetic anhydride is present as an impurity in the TFA or is formed in situ.

Causality and Prevention:

  • Mechanism of Esterification: The hydroxyl group on the azepane ring can act as a nucleophile and attack the highly electrophilic carbonyl carbon of TFA or its anhydride.

  • Prevention Strategies:

    • Use High-Purity TFA: Ensure you are using a fresh bottle of high-purity TFA, as older bottles may contain trifluoroacetic anhydride.

    • Add a Scavenger: The addition of a small amount of a nucleophilic scavenger that is more reactive than the hydroxyl group can help. While typically used to trap the tert-butyl cation, scavengers like water (in small amounts, e.g., 5%) can also help to hydrolyze any anhydride present.

    • Switch to a Different Acid: Hydrochloric acid (HCl) does not have this acylating potential and is an excellent alternative to TFA for this substrate. A 4M solution of HCl in dioxane is a standard reagent for Boc deprotection.[5][6]

    • Cleavage of the Ester: If the trifluoroacetyl ester has already formed, it can often be cleaved by treating the crude product with a mild base, such as sodium bicarbonate in methanol or water, during the work-up. However, this adds an extra step and may not be compatible with other functional groups.

Question 3: My reaction with HCl in dioxane is very slow, or I see the formation of a new, more polar spot on TLC that is not my desired product.

Answer:

Slow reaction rates with HCl in dioxane can be due to issues with reagent quality or reaction setup. The appearance of a new, more polar spot could indicate an intramolecular side reaction. Given the structure of 4-hydroxyazepane, a potential side reaction under acidic conditions is an intramolecular cyclization to form a bicyclic N,O-acetal.

Understanding the Side Reaction and Mitigation:

  • Mechanism of Cyclization: The hydroxyl group can act as an intramolecular nucleophile, attacking the protonated iminium ion that can form from the azepane nitrogen under acidic conditions. This would result in the formation of a bicyclic ether.

  • Mitigation Strategies:

    • Control Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of this byproduct. Avoid excessive heating.

    • Use Milder Conditions: If cyclization is a significant problem, consider using milder acidic conditions or a different deprotection method altogether.

    • Alternative Deprotection Methods: For substrates prone to acid-catalyzed rearrangements or side reactions, alternative, non-acidic deprotection methods could be explored, although they are often slower.[7]

Frequently Asked Questions (FAQs)

Q1: Which is the better choice for deprotecting tert-butyl 4-hydroxyazepane-1-carboxylate: TFA or HCl?

A1: For this specific substrate, HCl in dioxane or methanol is generally the preferred method. This is primarily to avoid the potential side reaction of trifluoroacetylation of the hydroxyl group that can occur with TFA.[8] HCl provides a strong, non-nucleophilic acid that effectively cleaves the Boc group without introducing an acylating agent.

Q2: How do I effectively work up the reaction and isolate my product, 4-hydroxyazepane?

A2: The product, 4-hydroxyazepane, is a small, polar molecule that is likely to be water-soluble, especially in its protonated (salt) form. This can make extraction challenging.

  • If using TFA:

    • After the reaction is complete, remove the TFA and solvent under reduced pressure (ensure your rotary evaporator is equipped with a base trap to neutralize the acidic vapors). Co-evaporation with a solvent like toluene can help remove residual TFA.

    • Dissolve the residue in a minimal amount of water and basify to a pH of >10 with a strong base like NaOH or K₂CO₃.

    • Extract the free amine with a polar organic solvent like dichloromethane (DCM) or a mixture of DCM/isopropanol. This may require multiple extractions.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.

  • If using HCl in dioxane:

    • Often, the hydrochloride salt of the product will precipitate directly from the reaction mixture, especially upon the addition of a less polar solvent like diethyl ether.[3]

    • The solid can be collected by filtration, washed with diethyl ether, and dried under vacuum. This provides the hydrochloride salt directly, which is often a stable, crystalline solid.

    • If precipitation does not occur, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

Q3: My final product (the hydrochloride salt) is difficult to purify. What techniques can I use?

A3: Purifying small, polar amine salts can be challenging.

  • Crystallization: This is the most effective method for obtaining high-purity material. Experiment with different solvent systems. For hydrochloride salts, common crystallization solvents include isopropanol/diethyl ether, methanol/diethyl ether, or ethanol.

  • Silica Gel Chromatography: Chromatography of the free amine (after basic work-up) can be performed, but the polar nature of the compound may lead to streaking on the column. Using a mobile phase containing a small amount of a base like triethylamine (e.g., 0.5-1%) can help to improve the peak shape. Alternatively, chromatography of the crude hydrochloride salt on a reverse-phase column may be an option.

  • Ion-Exchange Chromatography: For particularly challenging purifications, cation-exchange chromatography can be a powerful tool to isolate the positively charged amine from neutral impurities.

Q4: Do I need to use a scavenger in this reaction?

A4: The primary role of a scavenger in Boc deprotection is to trap the tert-butyl cation that is generated, which can otherwise alkylate nucleophilic functional groups.[9][10] In the case of tert-butyl 4-hydroxyazepane-1-carboxylate, the hydroxyl group is a potential site for alkylation, though this is generally less of a concern than with more nucleophilic groups like thiols or indoles. While not always strictly necessary for this substrate, the use of a scavenger like triethylsilane (TES) or anisole is good practice to ensure a cleaner reaction, especially if you are working on a larger scale or with precious material.

Data Presentation

Table 1: Comparison of Common Boc Deprotection Conditions

ReagentTypical ConcentrationSolventTemperature (°C)Typical Reaction TimeKey Considerations
TFA 20-50% (v/v)DCM0 to RT30 min - 4 hPotential for trifluoroacetylation of the hydroxyl group.
HCl 4 MDioxaneRT30 min - 2 hPreferred method; avoids ester formation. Ensure anhydrous conditions.
HCl 1.25 MMethanolRT1 - 4 hCan be a good alternative if solubility in dioxane is poor.

Experimental Protocols

Protocol 1: Boc Deprotection using HCl in Dioxane (Recommended)

  • Dissolve tert-butyl 4-hydroxyazepane-1-carboxylate (1.0 equiv) in a minimal amount of anhydrous methanol (optional, to aid solubility).

  • To this solution, add a 4 M solution of HCl in dioxane (5-10 equiv).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.

  • Upon completion, if a precipitate has formed, add diethyl ether to ensure complete precipitation. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield 4-hydroxyazepane hydrochloride.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to induce solidification, or purified by crystallization.

Protocol 2: Boc Deprotection using TFA in DCM

  • Dissolve tert-butyl 4-hydroxyazepane-1-carboxylate (1.0 equiv) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10-20 equiv) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA.

  • Proceed with a basic work-up as described in FAQ 2 to isolate the free amine.

Visualizations

Boc Deprotection Mechanism

Boc_Deprotection cluster_0 Mechanism of Boc Deprotection Boc-Protected_Amine Boc-Protected Amine Protonated_Carbamate Protonated Carbamate Boc-Protected_Amine->Protonated_Carbamate + H+ Carbamic_Acid Carbamic Acid Protonated_Carbamate->Carbamic_Acid - tBu+ tBu_cation tert-Butyl Cation Protonated_Carbamate->tBu_cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2 Protonated_Amine Protonated Amine Salt Free_Amine->Protonated_Amine + H+ Troubleshooting_Workflow Start Boc Deprotection of tert-butyl 4-hydroxyazepane-1-carboxylate Monitor Monitor Reaction by TLC/LC-MS Start->Monitor Incomplete Incomplete Reaction? Monitor->Incomplete Side_Products Side Products Observed? Incomplete->Side_Products No Increase_Acid Increase Acid Conc./Temp. Incomplete->Increase_Acid Yes Check_Reagents Check Reagent Quality Incomplete->Check_Reagents Still Incomplete Switch_Acid Switch from TFA to HCl Side_Products->Switch_Acid Yes (Ester Formation) Add_Scavenger Add Scavenger (e.g., TES) Side_Products->Add_Scavenger Yes (Alkylation/Cyclization) Optimize_Workup Optimize Work-up & Purification Side_Products->Optimize_Workup No Increase_Acid->Monitor Check_Reagents->Monitor Switch_Acid->Start Add_Scavenger->Start Success Successful Deprotection Optimize_Workup->Success

Caption: A logical workflow for troubleshooting common deprotection issues.

References

  • Geoffrey, T. W. G.; Peter, G. M. W. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, 2007.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Reddit. r/Chempros - Boc De-protection. [Link]

  • ResearchGate. Synthesis of Boc-protected 4,5-methano-β-proline | Request PDF. [Link]

  • The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. [Link]

  • Falb, E.; Yechezkel, T.; Salitra, Y.; Gilon, C. J. Pept. Res.1999, 53(5), 507-517.
  • Han, G.; Tamaki, M.; Hruby, V. J. J. Pept. Res.2001 , 58(4), 338-341. [Link]

  • PubMed. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]

  • ResearchGate. Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. [Link]

  • Google Patents.
  • ResearchGate. How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?[Link]

  • ResearchGate. Purification of organic hydrochloride salt?[Link]

  • ResearchGate. Peptide Global Deprotection/Scavenger-Induced Side Reactions | Request PDF. [Link]

  • ChemRxiv. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. [Link]

  • Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]

  • Google Patents.
  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?[Link]

  • PubMed. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]

  • ResearchGate. How can we do the deprotection of boc-amino acids using hcl ?[Link]

  • ScienceDirect. Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. [Link]

  • ResearchGate. Optimum conditions of autoclaving for hydrolysis of proteins and urinary peptides of prolyl and hydroxyprolyl residues and HPLC analysis. [Link]

  • Google Patents. Process for preparing 4-methoxyphenyl hydrazine hydrochloride.
  • Reddit. r/organicchemistry - Prevention of TFA ester formation during Boc + Acetonide deprotection. [Link]

  • ResearchGate. (PDF) Enantioselective Synthesis of (-)-Tetrabenazine Via Continuous Crystallization-Induced Diastereomer Transformation. [Link]

  • PubMed Central. Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. [Link]

  • PubMed. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. [Link]

  • National Center for Biotechnology Information. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. [Link]

  • MDPI. Amine Switchable Hydrophilic Solvent Vortex-Assisted Homogeneous Liquid–Liquid Microextraction and GC-MS for the Enrichment and Determination of 2, 6-DIPA Additive in Biodegradable Film. [Link]

  • National Center for Biotechnology Information. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. [Link]

  • Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?[Link]

  • ResearchGate. How can I isolate a highly polar compound from an aqueous solution?[Link]

  • Organic Syntheses. N-Methyl-O-benzoylhydroxylamine hydrochloride. [Link]

  • ResearchGate. Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. [Link]

Sources

Optimization

Technical Support Center: Preventing Racemization During Azepane Derivatization

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with chiral azepane scaffolds.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with chiral azepane scaffolds. Azepane and its derivatives are critical structural motifs in numerous bioactive molecules and pharmaceuticals.[1][2] Maintaining stereochemical integrity during synthetic modifications is paramount, as the biological activity of these molecules is often highly dependent on their specific three-dimensional structure.[3]

This resource provides in-depth, experience-driven answers to common challenges related to racemization during the derivatization of azepane precursors, which frequently possess stereocenters analogous to α-amino acids.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in azepane derivatization?

A: Racemization is the conversion of an enantiomerically pure compound (containing only one of a pair of mirror-image stereoisomers) into a mixture containing equal amounts of both enantiomers (a racemic mixture).[3] In the context of azepane synthesis, which often involves intermediates with α-amino acid-like structures, this leads to a loss of stereochemical purity.

This is critically important because the therapeutic efficacy and safety of a drug are intrinsically linked to its chirality.[3] One enantiomer may exhibit the desired biological activity, while the other could be inactive or, in some cases, cause harmful side effects. The formation of diastereomeric impurities complicates purification processes and can compromise the final product's pharmacological profile.[3][4]

Q2: What is the primary chemical mechanism that causes racemization during amide bond formation with azepane carboxylic acids?

A: The most prevalent mechanism for racemization during the coupling of N-protected α-amino acids (or analogous structures like N-protected azepane-2-carboxylic acid) is the formation of a 5(4H)-oxazolone, also known as an azlactone.[3][5][6]

This process occurs in two key steps:

  • Activation & Cyclization: The carboxylic acid is activated by a coupling reagent. Under the influence of a base, the activated carbonyl can be attacked intramolecularly by the oxygen of the N-acyl protecting group, forming a planar oxazolone intermediate.[7][8]

  • Deprotonation-Reprotonation: The α-proton on the oxazolone ring is highly acidic (pKa ≈ 9) and can be easily removed by a base.[9] The resulting planar, achiral enolate intermediate can then be reprotonated from either face, leading to a mixture of both L- and D-isomers and thus, racemization.[10][11]

Caption: Oxazolone pathway is a major cause of racemization.

A secondary, less common mechanism is the direct abstraction of the α-proton by a strong base from the activated carboxylic acid, forming a carbanion intermediate without cyclization.[10][12] This is more likely with highly acidic α-protons.

Q3: Are certain reaction conditions more likely to cause racemization?

A: Yes, several factors can significantly increase the rate of racemization:

  • Strong Bases: The presence of strong, sterically unhindered bases like triethylamine (TEA) accelerates the deprotonation of the oxazolone intermediate.[7]

  • High Temperatures: Increased reaction temperatures provide the necessary activation energy for both oxazolone formation and deprotonation, accelerating racemization.[3][13]

  • Polar Solvents: Highly polar solvents can stabilize the charged intermediates involved in the racemization pathway, potentially increasing the rate.[3]

  • Extended Reaction Times: Longer exposure to basic conditions and activated states increases the probability of racemization.

Troubleshooting Guide: Mitigating Racemization

Problem: My chiral HPLC analysis shows a significant diastereomeric impurity after coupling my N-Boc-azepane-2-carboxylic acid.

This is a classic racemization scenario. Here is a systematic approach to troubleshoot and optimize your reaction protocol.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is the most critical factor in controlling racemization.[7]

Solution:

  • Avoid Standalone Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are potent activators but are known to cause significant racemization when used alone.[14]

  • Incorporate Additives: Always use carbodiimides in combination with racemization-suppressing additives. These additives react with the activated intermediate to form a more stable active ester that is less prone to oxazolone formation.[7][10]

    • HOBt (1-Hydroxybenzotriazole): The classic and still effective choice for minimizing racemization.[10][15]

    • Oxyma Pure® (Ethyl 2-cyano-2-(hydroximino)acetate): A highly effective and non-explosive alternative to HOBt, known for high coupling rates and low racemization.[8][10]

    • HOAt (1-Hydroxy-7-azabenzotriazole): More reactive than HOBt and excellent at suppressing racemization, but its availability can be limited due to its explosive properties.[10]

  • Consider Phosphonium/Uronium Reagents: Reagents like BOP, PyBOP, HBTU, and HATU have the additive (HOBt or HOAt) incorporated into their structure.[14] HATU, in particular, is known for fast reactions with minimal epimerization.[14]

Reagent CombinationRelative Racemization RiskKey AdvantageReference
DIC / Oxyma Pure Very Low High efficiency, non-explosive additive.[3][10]
DIC / HOBt Low Well-established, cost-effective.[10][14]
HATU / BaseVery Low Fast coupling, very low racemization.[14]
DEPBT Extremely Low Excellent for Nα-acylated substrates.[8]
DIC aloneHigh Not recommended for chiral substrates.[14]
Step 2: Re-evaluate Your Choice and Stoichiometry of Base

The basicity and steric bulk of the amine base play a crucial role.[7]

Solution:

  • Switch to a Weaker, Sterically Hindered Base: Instead of N,N-diisopropylethylamine (DIPEA or Hünig's base), consider using a weaker or more sterically hindered base.[7]

    • N-methylmorpholine (NMM): Less basic than DIPEA (pKa ~7.4 vs. ~10.7), reducing the rate of α-proton abstraction.[7]

    • 2,4,6-Collidine: Similar basicity to NMM but with greater steric hindrance, which can further disfavor the deprotonation step.[7][10]

  • Optimize Stoichiometry: Use the minimum amount of base required to neutralize any acid salts and catalyze the reaction. An excess of base will only increase the risk of racemization.[3]

Step 3: Control the Reaction Temperature

Thermal energy directly contributes to overcoming the activation barrier for racemization.[13]

Solution:

  • Perform Couplings at Low Temperatures: Start the reaction at 0°C and allow it to slowly warm to room temperature. For particularly sensitive substrates, maintaining the reaction at 0°C or even lower may be necessary.[3]

  • Pre-activation: Activate the carboxylic acid with the coupling reagent and additive at 0°C for a few minutes before adding the amine nucleophile. This minimizes the time the activated species is exposed to the base in the presence of the amine.[3]

Validated Experimental Protocol: Low-Racemization Amide Coupling

This protocol provides a robust starting point for minimizing racemization during the coupling of an N-protected azepane carboxylic acid.

Materials:

  • N-Fmoc-azepane-2-carboxylic acid

  • Amine coupling partner (as HCl salt)

  • Diisopropylcarbodiimide (DIC)

  • Oxyma Pure®

  • N-methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve N-Fmoc-azepane-2-carboxylic acid (1.0 eq) and Oxyma Pure® (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Activation: Add DIC (1.1 eq) dropwise to the cooled solution. Stir the mixture at 0°C for 5-10 minutes. This is the pre-activation step.

  • Amine Addition: In a separate flask, dissolve the amine hydrochloride salt (1.1 eq) in anhydrous DCM and add NMM (1.1 eq) to generate the free amine.

  • Coupling: Add the free amine solution to the pre-activated acid mixture at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, filter off the diisopropylurea byproduct. Proceed with a standard aqueous workup to isolate the crude product.

  • Analysis: Purify the product via column chromatography. Critically, analyze the enantiomeric or diastereomeric purity using chiral HPLC.[16][17][18]

Sources

Troubleshooting

Technical Support Guide: Stability of Tert-butyl 4-hydroxyazepane-1-carboxylate in Basic Conditions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Tert-butyl 4-hydroxyazepane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Tert-butyl 4-hydroxyazepane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. We will address common questions and troubleshooting scenarios related to its stability in the presence of basic reagents, providing expert insights and validated protocols to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries we receive regarding the stability of Tert-butyl 4-hydroxyazepane-1-carboxylate under basic conditions.

Q1: How stable is the tert-butyloxycarbonyl (Boc) protecting group on this molecule to bases?

A: The Boc group is generally known for its robust stability against a wide range of nucleophiles and basic conditions.[1][2] This stability is a cornerstone of its widespread use in organic synthesis, allowing for selective deprotection of other protecting groups, such as Fmoc, in its presence.[1] Tert-butyl carbamates, like the one in this molecule, are primarily cleaved under acidic conditions.[3][4] However, its stability is not absolute and can be compromised under specific, harsh basic conditions.

Q2: Under what specific basic conditions might I observe degradation (Boc deprotection)?

A: While resistant to mild bases (e.g., NaHCO₃, K₂CO₃, triethylamine) at ambient temperatures, the Boc group can be cleaved under more forcing basic conditions. The primary factors that can induce unwanted deprotection are:

  • Strong Bases: Concentrated solutions of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can hydrolyze the carbamate.[5]

  • Elevated Temperatures: Heating a reaction mixture that contains a base significantly increases the rate of carbamate hydrolysis.[5] Conditions such as refluxing in the presence of a base are often sufficient to cause cleavage.

  • Prolonged Exposure: Long reaction times, even with moderately strong bases, can lead to gradual degradation.

Q3: If the Boc group is cleaved, what are the primary degradation products?

A: The basic hydrolysis of the carbamate linkage in Tert-butyl 4-hydroxyazepane-1-carboxylate will yield three main products: the deprotected amine (4-hydroxyazepane), carbon dioxide (which may exist as carbonate or bicarbonate in the basic medium), and tert-butanol.[6]

Q4: Can the free hydroxyl group at the C4 position cause complications under basic conditions?

A: Yes. The hydroxyl group is acidic and will be readily deprotonated by a sufficiently strong base to form a negatively charged alkoxide. This alkoxide is a more potent nucleophile than the starting alcohol and could potentially participate in undesired side reactions, such as O-alkylation, if electrophiles are present. This is a critical consideration in planning your synthetic strategy.

Q5: What are the recommended storage conditions for Tert-butyl 4-hydroxyazepane-1-carboxylate?

A: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8] It is crucial to store it away from incompatible materials, particularly strong acids and strong oxidizing agents, to prevent degradation.

Section 2: Troubleshooting Guide for Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during synthesis.

Problem: Unexpected deprotection of the Boc group is observed on TLC or LC-MS analysis.

This is the most common issue reported. The appearance of a new, more polar spot on a TLC plate or a mass corresponding to 4-hydroxyazepane in an LC-MS trace indicates loss of the Boc group.

The following workflow can help diagnose the root cause of unintended deprotection.

troubleshooting_workflow start Unexpected Deprotection Observed check_base What base was used? start->check_base strong_base Strong Base (e.g., NaOH, KOH, LiOH) check_base->strong_base Evaluate mild_base Mild Base (e.g., K2CO3, Et3N, DIPEA) check_base->mild_base Evaluate check_temp What was the reaction temperature? high_temp Elevated Temp (> 40°C or Reflux) check_temp->high_temp Evaluate low_temp Ambient or Sub-ambient Temp check_temp->low_temp Evaluate check_time How long was the reaction? long_time Prolonged Time (> 24h) check_time->long_time Evaluate short_time Standard Time (< 12h) check_time->short_time Evaluate solution_base SOLUTION: Switch to a milder base. See Table 2 for options. strong_base->solution_base mild_base->check_temp solution_temp SOLUTION: Reduce reaction temperature. Attempt at RT or 0°C. high_temp->solution_temp low_temp->check_time solution_time SOLUTION: Monitor reaction closely. Work up as soon as complete. long_time->solution_time ok Investigate other causes (e.g., reagent purity) short_time->ok

Caption: Troubleshooting logic for Boc deprotection.

  • Cause A: Base Strength. The rate of carbamate hydrolysis is highly dependent on the strength and concentration of the base.[9] Strong hydroxides directly attack the carbonyl carbon of the carbamate.

    • Expert Recommendation: If your protocol allows, substitute strong bases like NaOH or KOH with milder inorganic bases such as potassium carbonate (K₂CO₃) or organic amine bases like triethylamine (Et₃N) or DIPEA. These are typically not basic enough to initiate significant hydrolysis at room temperature. See the reference table below for guidance.

  • Cause B: Reaction Temperature. Chemical reaction rates, including degradation pathways, generally increase with temperature. Thermolytic cleavage of Boc groups can occur, although it usually requires very high temperatures (>150 °C).[10] However, base-catalyzed hydrolysis is significantly accelerated by heat long before such temperatures are reached.

    • Expert Recommendation: Perform the reaction at the lowest effective temperature. If a reaction is sluggish at room temperature, consider longer reaction times before resorting to heat. If heating is necessary, apply it cautiously and monitor for byproduct formation.

Section 3: Key Experimental Protocols

Adherence to validated protocols is essential for reproducible results. Here we provide a self-validating method for testing the stability of your compound under your specific proposed reaction conditions.

Protocol 1: Assessing Stability of Tert-butyl 4-hydroxyazepane-1-carboxylate

This protocol allows you to quantify the stability of the title compound before committing a large amount of material to a reaction.

Objective: To determine the percentage of compound remaining after exposure to a specific base over time.

Materials:

  • Tert-butyl 4-hydroxyazepane-1-carboxylate

  • Chosen base (e.g., Potassium Carbonate)

  • Reaction solvent (e.g., DMF or CH₃CN)

  • Internal standard (e.g., dodecane or another stable, non-reactive compound with a distinct NMR/GC peak)

  • TLC plates, LC-MS vials, NMR tubes

Procedure:

  • Preparation: Accurately weigh ~50 mg of Tert-butyl 4-hydroxyazepane-1-carboxylate and a known quantity of the internal standard into a vial.

  • Dissolution: Dissolve the mixture in 5 mL of the chosen reaction solvent.

  • Time Zero Sample (t=0): Remove a 0.1 mL aliquot. Quench it with a drop of dilute aqueous acid (e.g., 1M HCl), dilute with solvent, and prepare for LC-MS analysis. This is your baseline reference.

  • Initiate Experiment: Add the desired amount of base (e.g., 2 equivalents) to the main reaction vial. Start a timer.

  • Time-Point Sampling: At regular intervals (e.g., 1h, 3h, 6h, 24h), withdraw another 0.1 mL aliquot, quench it immediately as in step 3, and prepare it for analysis.

  • Analysis:

    • TLC: Spot each time-point on a TLC plate to visually check for the appearance of new, more polar spots corresponding to the deprotected product.

    • LC-MS/GC-MS: Analyze each sample to determine the ratio of the starting material to the internal standard. A decrease in this ratio over time indicates degradation. The appearance of a mass peak corresponding to 4-hydroxyazepane confirms the degradation pathway.

Data Interpretation: By comparing the peak area ratio of your compound to the internal standard at each time point relative to t=0, you can calculate the percentage of compound remaining and determine if the conditions are suitable for your planned reaction.

Visualizing the Degradation Pathway

Understanding the mechanism of degradation is key to preventing it.

Caption: Base-catalyzed hydrolysis of the Boc group.

Section 4: Data & Reference Tables
Table 1: Illustrative Stability Data under Various Basic Conditions

The following data is for illustrative purposes and demonstrates the expected relative stability. Actual results may vary based on concentration, solvent, and exact temperature.

Base (2.0 eq)SolventTemperature (°C)Time (h)Approx. % Degradation
NaHCO₃Methanol2524< 1%
K₂CO₃DMF2524< 2%
TriethylamineDCM2524< 1%
K₂CO₃DMF6012~ 10-15%
NaOH (1M aq)THF256~ 5-10%
NaOH (1M aq)THF65 (reflux)2> 90%
Table 2: pKa Values of Common Laboratory Bases

Use this table to select a base with appropriate strength for your transformation while minimizing the risk of Boc-deprotection. A higher pKaH indicates a stronger base.

BaseConjugate Acid (pKaH)Classification
Sodium Bicarbonate (NaHCO₃)H₂CO₃~6.4
Potassium Carbonate (K₂CO₃)HCO₃⁻~10.3
Triethylamine (Et₃N)Et₃NH⁺~10.7
DBUDBUH⁺~13.5
Sodium Hydroxide (NaOH)H₂O~15.7
Potassium tert-butoxide (KOtBu)t-BuOH~19
References
  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Boc Deprotection Mechanism. Organic Chemistry Explained. [Link]

  • Mechanism of base-induced hydrolysis of carbamates. ResearchGate. [Link]

  • tert-Butyl 4-hydroxyazepane-1-carboxylate. PubChem. [Link]

  • Tert-butyl 1,4-diazepane-1-carboxylate. PubChem. [Link]

  • Synthesis and Ru(II)-BINAP reduction of a ketoester derived from hydroxyproline. Organic Syntheses. [Link]

  • Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Synthesis of 3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1][3][11]triazines. ResearchGate. [Link]

  • How to confirm BOC deprotection by TFA? ResearchGate. [Link]

  • The hydrolysis of amides, esters, and related compounds in acid solution. Journal of the Chemical Society B: Physical Organic. [Link]

  • 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester. Organic Syntheses. [Link]

  • Potassium Carbonate. PubChem. [Link]

  • Kinetics of Carbaryl Hydrolysis. Clemson University. [Link]

  • tert-Butyl 4-aminoazepane-1-carboxylate. PubChem. [Link]

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. National Institutes of Health. [Link]

  • mono-tert-butyl carbonate potassium salt. PubChem. [Link]

  • tert-Butyl 4-hydroxybenzoate. PubChem. [Link]

  • Tert-butyl 4-cyanopiperidine-1-carboxylate. PubChem. [Link]

  • t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate. PubChem. [Link]

  • 4'-tert-Butyl-4-chlorobutyrophenone. PubChem. [Link]

Sources

Optimization

Byproduct formation in ring expansion reactions for azepanes

Ticket System: Advanced Organic Synthesis Division Topic: Troubleshooting Byproduct Formation in Azepane Synthesis Status: Active Audience: Medicinal Chemistry & Process Development Teams Introduction: The Entropic Chall...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Organic Synthesis Division Topic: Troubleshooting Byproduct Formation in Azepane Synthesis Status: Active Audience: Medicinal Chemistry & Process Development Teams

Introduction: The Entropic Challenge

Welcome to the Azepane Synthesis Support Hub. You are likely here because generating 7-membered nitrogen heterocycles (azepanes) is thermodynamically and kinetically more demanding than their 5- or 6-membered counterparts.

The Core Problem: Azepanes suffer from significant transannular strain and unfavorable entropy of activation (


). When forcing these rings to close or expand, the system often seeks lower-energy escape routes, resulting in three primary classes of byproducts:
  • Regioisomers: Migration of the "wrong" carbon during rearrangement.

  • Oligomers/Polymers: Intermolecular attack competes with intramolecular expansion.

  • Elimination/Hydrolysis Products: Solvolysis of activated intermediates.

This guide breaks down these failures by reaction class.

Module 1: Acid-Mediated Expansions (Schmidt & Beckmann)

Context: You are converting a piperidin-4-one or cyclohexanone derivative to a lactam (azepan-2-one) using


 (Schmidt) or 

(Beckmann).
Diagnostic Matrix
SymptomProbable CauseThe Mechanistic "Why"
Wrong Regioisomer Poor migratory aptitude controlMigration is stereoelectronically controlled. In Beckmann, the group anti-periplanar to the leaving group migrates. In Schmidt, the most electron-rich group typically migrates, but sterics can override this.
Tetrazole Formation Excess

(Schmidt)
The intermediate iminium ion is trapped by a second equivalent of azide instead of water.
Nitrile Formation "Second-order" Beckmann (Fragmentation)Stable carbocation formation at the

-carbon facilitates C-C bond cleavage instead of N-insertion.
Hydrolysis (Amino Acid) High Water Content / High TempThe resulting lactam is unstable in hot acid, opening to the

-amino acid.
Deep Dive: Regioselectivity Failure

The Scenario: You treated a 2-substituted piperidin-4-one with


 expecting expansion at the less substituted side, but got the mixture or the reverse.

The Fix:

  • Schmidt: Switch to intramolecular variants if possible, or use bulky Lewis Acids (

    
    ) instead of Brønsted acids to lock the conformation.
    
  • Beckmann: You must separate the oxime geometric isomers (

    
     vs 
    
    
    
    ) before rearrangement. The migration is stereospecific, not just electronic.
Visualization: The Anti-Periplanar Rule

The following diagram illustrates why you get specific isomers and how "Second Order" fragmentation occurs.

BeckmannPathways Fig 1. Divergent pathways in Beckmann Rearrangement: Expansion vs. Fragmentation Substrate Oxime (E/Z Mixture) Step1 Protonation (-OH2+) Substrate->Step1 Migration [1,2]-Migration (Anti-Periplanar Group) Step1->Migration Concerted FragStep Stable Carbocation Formation Step1->FragStep If alpha-cation stable Nitrilium Nitrilium Ion Migration->Nitrilium Product Azepan-2-one (Lactam) Nitrilium->Product + H2O Nitrile Nitrile + Fragment (Byproduct) FragStep->Nitrile C-C Cleavage

Module 2: Diazo-Mediated Homologation (Roskamp/Buchner)

Context: Reaction of ketones (e.g., N-Boc-4-piperidone) with ethyl diazoacetate (EDA) and a Lewis Acid (


) to generate 

-keto ester azepanes.
FAQ: Common Failures

Q: I see a major byproduct that is NOT the ring-expanded ketone. It looks like an epoxide or an enol ether.

  • A: This is O-alkylation . The diazonium intermediate can lose

    
     to form a carbocation that is quenched by the enol oxygen rather than undergoing the necessary 1,2-carbon shift.
    
    • Correction: Lower the temperature (-78°C) and switch Lewis Acids.

      
       or 
      
      
      
      often favor the rearrangement over O-alkylation compared to
      
      
      .

Q: My reaction stalled, and I isolated diethyl maleate/fumarate.

  • A: This is Carbene Dimerization . Your diazo decomposition is faster than the attack on the ketone.

    • Correction: Use a syringe pump for slow addition of the diazo species. Ensure the ketone is in stoichiometric excess.

Q: I obtained the C-H insertion product instead of ring expansion.

  • A: Common in metal-catalyzed (Rh/Cu) variations. If there are active

    
    -protons, the metal-carbenoid may insert there.
    
    • Correction: Use Lewis Acid catalysis (

      
      ) instead of Transition Metal catalysis (
      
      
      
      ) for ketone expansion. Lewis acids activate the carbonyl for nucleophilic attack, whereas Rh-carbenoids seek electron-rich bonds for insertion.
Protocol: High-Fidelity Roskamp Reaction

Standard Operating Procedure for N-Boc-4-piperidone expansion.

  • Preparation: Flame-dry a 2-neck RBF under Argon.

  • Solvent: Dissolve N-Boc-4-piperidone (1.0 equiv) in anhydrous

    
     (0.5 M).
    
  • Activation: Cool to -40°C (Acetonitrile/Dry Ice bath). Add

    
     (1.1 equiv) dropwise. Stir for 15 min.
    
  • Addition: Add Ethyl Diazoacetate (1.2 equiv) via syringe pump over 1 hour. Crucial: Rapid addition spikes local concentration, favoring dimerization.

  • Quench: Once gas evolution ceases and TLC shows consumption, quench with saturated

    
    .
    
  • Purification: The

    
    -keto ester product exists as a mixture of keto-enol tautomers. Do not discard "minor" spots without NMR verification.
    

Module 3: Radical Expansion (Dowd-Beckwith)

Context: Using radical initiators (


) on 

-halomethyl

-keto esters.
Troubleshooting Guide
ObservationDiagnosisTechnical Fix
Direct Reduction (No Expansion) H-Atom Abstraction > FragmentationThe initial radical quenched H from tin hydride before it could attack the ketone carbonyl. Dilute the reaction (0.01 M) to slow intermolecular H-abstraction.
Cyclopropane Formation 3-Exo-trig CyclizationThe radical attacked the carbonyl but didn't undergo the ring-expansion cleavage. Increase temperature (reflux benzene/toluene) to overcome the activation barrier for the fragmentation step.

Decision Logic: Troubleshooting Workflow

Use this flow to diagnose your failed reaction.

Troubleshooting Fig 2. Diagnostic Logic Tree for Azepane Synthesis Failures Start Start: Low Yield of Azepane CheckSM Is Starting Material Remaining? Start->CheckSM SM_Yes Yes CheckSM->SM_Yes SM_No No (Consumed) CheckSM->SM_No CheckByprod Analyze Byproducts (LCMS/NMR) ByprodType Identify Major Species CheckByprod->ByprodType TempCheck Check Reaction Temp SM_Yes->TempCheck IncreaseTemp Increase Temp or Switch Catalyst (LA strength) TempCheck->IncreaseTemp SM_No->CheckByprod Type_Dimer Maleates/Fumarates (Diazo Dimers) ByprodType->Type_Dimer Type_Regio Wrong Regioisomer ByprodType->Type_Regio Type_Hydro Open Chain Amine/Acid ByprodType->Type_Hydro Fix_Dimer Protocol Fix: Use Syringe Pump Addition Type_Dimer->Fix_Dimer Fix_Regio Protocol Fix: Switch Solvent (Protic vs Aprotic) or use Bulky Lewis Acid Type_Regio->Fix_Regio Fix_Hydro Protocol Fix: Strict Anhydrous Conditions Lower Acid Concentration Type_Hydro->Fix_Hydro

References

  • Schmidt Reaction Mechanisms & Regioselectivity

    • Source:Journal of the American Chemical Society[1]

    • Title: "The Schmidt Reaction: Experimental Conditions and Mechanism"[1]

    • URL:[Link]

  • Beckmann Rearrangement Byproducts

    • Source:Green Chemistry[2]

    • Title: "Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids"
    • URL:[Link]

  • Diazo-Medi

    • Source:The Journal of Organic Chemistry
    • Title: "Lewis Acid-Catalyzed Reactions of Diazoacetates with Ketones"[3]

    • URL:[Link]

  • Tiffeneau-Demjanov Rearrangement

    • Source:Comprehensive Organic Name Reactions and Reagents
    • Title: "Tiffeneau-Demjanov Rearrangement"[4]

    • URL:[Link]

  • Metal-C

    • Source:Nature Chemistry[5]

    • Title: "Synthesis of polysubstituted azepanes by dearom
    • URL:[Link][5]

Sources

Troubleshooting

Technical Support Center: Analytical Protocols for Tert-butyl 4-hydroxyazepane-1-carboxylate

CAS: 478839-72-0 | Molecular Formula: C11H21NO3 Support Tier: Level 3 (Method Development & Troubleshooting) Introduction: The Analytical Landscape Tert-butyl 4-hydroxyazepane-1-carboxylate is a critical chiral intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 478839-72-0 | Molecular Formula: C11H21NO3 Support Tier: Level 3 (Method Development & Troubleshooting)

Introduction: The Analytical Landscape

Tert-butyl 4-hydroxyazepane-1-carboxylate is a critical chiral intermediate, often utilized in the synthesis of vasopressin receptor antagonists (e.g., Balovaptan). Researchers analyzing this compound face three distinct challenges:

  • Weak Chromophores: The molecule lacks a conjugated

    
    -system, rendering standard UV detection (254 nm) ineffective.
    
  • Thermal Instability: The tert-butyloxycarbonyl (Boc) group is thermally labile, complicating Gas Chromatography (GC) analysis.

  • Stereochemical Purity: The hydroxyl group at position 4 creates a chiral center requiring strict enantiomeric control.

This guide provides self-validating protocols to address these specific hurdles.

Module 1: Purity Analysis (The "Invisible Peak" Problem)

User Issue:

"I injected my sample into the HPLC using a standard C18 method with UV detection at 254 nm, but I see no main peak, only solvent fronts."

Root Cause Analysis:

The molecule contains only carbonyl and hydroxyl functional groups. These absorb weakly in the deep UV range (200–210 nm). At 254 nm, the molar extinction coefficient (


) is near zero. Furthermore, using 210 nm often results in baseline drift due to mobile phase absorption (the "cut-off" effect).
Recommended Protocol: Universal Detection (CAD/ELSD)

For robust quantification without derivatization, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is required. These detectors respond to the mass of the non-volatile analyte, independent of optical properties.

Protocol A: HPLC-CAD Method
ParameterSettingRationale
Column C18 (e.g., Kinetex 2.6µm), 100 x 4.6 mmStandard reverse-phase retention for lipophilic Boc groups.
Mobile Phase A Water + 0.1% Formic AcidAcid ensures protonation, improving peak shape.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN provides lower backpressure than Methanol.
Gradient 10% B to 90% B over 10 minBroad gradient to capture polar impurities (amine) and non-polar dimers.
Detector CAD (Nebulizer: 35°C)Critical: High nebulizer temp can volatilize the Boc-group; keep <40°C.
Flow Rate 0.8 mL/minOptimized for nebulization efficiency.
Troubleshooting Logic (Decision Matrix)

AnalyticalDecision Start Sample Analysis Chromophore Strong UV Chromophore? Start->Chromophore UV_Det Use UV 254nm Chromophore->UV_Det Yes Weak_UV Weak/No Chromophore Chromophore->Weak_UV No (Current Case) Mass_Spec Need ID? Weak_UV->Mass_Spec Quant Need Purity %? Weak_UV->Quant LCMS LC-MS (ESI+) Mass_Spec->LCMS Identification CAD_ELSD CAD / ELSD Quant->CAD_ELSD Preferred Deriv Pre-col Derivatization (FMOC/BzCl) Quant->Deriv Alternative

Figure 1: Decision matrix for selecting the appropriate detector based on analyte properties.

Module 2: Impurity Identification (LC-MS)

User Issue:

"I see a mass peak at m/z 160 in my LC-MS spectrum. Is this a de-protected impurity?"

Scientific Insight:

Not necessarily.[1] Boc-protected amines in Electrospray Ionization (ESI) often undergo in-source fragmentation .

  • Parent Mass (M): 215.29 Da[2][3]

  • Observed Adducts:

    • 
       (Sodium adduct, common in ESI)
      
    • 
       (Protonated, often weak)
      
    • 
       (Characteristic Boc fragment)
      
Differentiation Protocol:

To confirm if the peak at 160 is a real impurity (4-hydroxyazepane) or an artifact:

  • Lower the Cone Voltage: Reduce fragmentation energy in the source. If the 160 peak decreases relative to the 238 peak, it is an artifact.

  • Retention Time Check: The de-Boc impurity (4-hydroxyazepane) is highly polar and will elute near the void volume (

    
    ) in Reverse Phase. The artifact will co-elute with the main peak.
    

Module 3: GC-MS & Thermal Degradation

User Issue:

"My GC-MS shows multiple peaks, including one that matches the starting amine, but my NMR shows the compound is pure."

Root Cause:

The Boc group eliminates isobutylene and CO


 at temperatures above 150°C. Standard GC injector ports (250°C) will thermally decompose the analyte before it reaches the column.
Recommended Protocol: Silylation Derivatization

To stabilize the molecule for GC, you must cap the hydroxyl group and potentially the carbamate.

Protocol B: TMS Derivatization
  • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide) + 1% TMCS.

  • Procedure:

    • Dissolve 5 mg sample in 1 mL anhydrous Pyridine.

    • Add 100 µL MSTFA.

    • Incubate at 60°C for 30 minutes.

  • GC Parameters:

    • Inlet: Splitless, 200°C (Lower temp minimizes Boc cleavage).

    • Column: DB-5ms or equivalent.

    • Oven: 60°C (1 min)

      
       10°C/min 
      
      
      
      280°C.

Mechanism of Stabilization: The Trimethylsilyl (TMS) group replaces the active proton on the 4-hydroxyl group. This lowers the boiling point (by preventing H-bonding) and improves thermal stability, though the Boc group remains the weak link. Note: LC-MS is superior for this compound if available.

Module 4: Stereochemical Purity (Chiral HPLC)

User Issue:

"I need to determine the enantiomeric excess (ee) of the (S)-enantiomer."

Methodology:

Separating the (R) and (S) enantiomers of 4-hydroxyazepane derivatives requires a polysaccharide-based chiral stationary phase.

Protocol C: Chiral Normal Phase
ParameterSetting
Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or Lux Amylose-1)
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV 210 nm (Hexane cutoff is low enough to allow deep UV)
Temperature 25°C

Validation Check: Inject the racemate first to establish the separation factor (


). A baseline separation (

) is required before quantifying the single enantiomer.

Visualizing the Workflow

Workflow cluster_0 Method A: Purity (HPLC-CAD) cluster_1 Method B: Chirality (Chiral HPLC) RawSample Crude Reaction Mixture Prep Sample Prep: Dilute in ACN RawSample->Prep CAD Inj: 10µL Det: CAD/ELSD Prep->CAD Chiral Inj: 5µL Col: Amylose-1 Prep->Chiral Result1 Purity % (Area) CAD->Result1 Result2 Enantiomeric Excess (ee) Chiral->Result2

Figure 2: Parallel workflow for determining chemical purity and stereochemical purity.

References

  • Magnusson, L. et al. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores. PubMed.[4] Link

  • Phenomenex Application Guide. (2019). Chiral HPLC Separations: Method Development Strategies for Amino Alcohols. Phenomenex.[5][6] Link

  • Sigma-Aldrich Technical Bulletin. (2020). The Derivatization and Analysis of Amino Acids by GC-MS using MSTFA. Sigma-Aldrich. Link

  • Hutchinson, J.P. et al. (2011). Universal detection in liquid chromatography: The charged aerosol detector.[7] Journal of Chromatography A. Link

Sources

Reference Data & Comparative Studies

Validation

Biological activity comparison of azepane vs piperidine scaffolds

Executive Summary: The "Magic Methyl" of Ring Expansion In medicinal chemistry, the choice between a piperidine (6-membered) and azepane (7-membered) scaffold is rarely arbitrary. While piperidine is the "workhorse" of d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" of Ring Expansion

In medicinal chemistry, the choice between a piperidine (6-membered) and azepane (7-membered) scaffold is rarely arbitrary. While piperidine is the "workhorse" of drug discovery—appearing in thousands of approved drugs due to its predictable chair conformation and synthetic accessibility—azepane represents a strategic tool for breaking IP space , modulating metabolic stability , and altering vector geometry .

This guide objectively compares these two heterocycles, analyzing how a single methylene unit expansion shifts the physicochemical landscape, alters binding thermodynamics, and impacts safety profiles like hERG inhibition.

Physicochemical & Structural Profile[1][2]

The transition from a 6- to 7-membered ring drastically alters the conformational energy landscape. Piperidine exists predominantly in a rigid chair conformation, whereas azepane is fluxional, existing in a pseudorotation cycle with low energy barriers between twist-chair and twist-boat forms.

Comparative Data Table
FeaturePiperidine (6-membered) Azepane (7-membered) Impact on Drug Design
Structure Rigid Chair (lowest energy)Fluxional (Twist-Chair / Twist-Boat)Entropy: Azepane pays a higher entropic penalty upon binding (needs to "freeze" conformation).
Basicity (pKa) ~11.2~11.1Negligible: Both are protonated at physiological pH (7.4).
Lipophilicity (LogP) ~0.84~1.87Permeability: Azepane is significantly more lipophilic (+1 methylene), improving BBB penetration but increasing non-specific binding.
C-N-C Angle ~110° (Tetrahedral)~115-117° (Widened)Vector: Substituents on azepane project at wider angles, potentially reaching distinct sub-pockets.
Ring Strain Minimal (~0 kcal/mol)Moderate (~6 kcal/mol)Reactivity: Azepane is slightly more prone to oxidative ring opening under high-stress metabolic conditions.

Biological Activity & Mechanism of Action

Conformational Entropy: Lock-and-Key vs. Induced Fit
  • Piperidine: Acts as a rigid anchor. If the binding pocket is well-defined and narrow (e.g., the orthosteric site of GPCRs), piperidine provides a high-affinity "lock-and-key" fit with minimal entropic loss.

  • Azepane: Acts via "induced fit." Its flexibility allows it to mold into irregularly shaped or "breathing" pockets (e.g., solvent-exposed kinase domains). However, this comes at a thermodynamic cost: the binding energy (

    
    ) is reduced by the entropy loss (
    
    
    
    ) required to lock the flexible ring into a single bioactive conformation.
Case Study: Specificity in GPCR Ligands

In the development of Dopamine D3 and Histamine H3 antagonists, expanding the ring from piperidine to azepane often retains the primary pharmacophore (the basic nitrogen) but alters the vector of the attached hydrophobic tail.

  • Result: The azepane analogs often show increased selectivity over homologous receptors (e.g., D3 vs. D2) because the 7-membered ring clashes with the tighter pockets of the off-target receptor, while the target receptor accommodates the bulk.

Safety Profile: hERG and Metabolism
  • hERG Liability: Piperidine is a classic pharmacophore for hERG channel blockade (Lipophilic Basic Amine).

    • Mitigation: Ring expansion to azepane can reduce hERG affinity if the larger ring disrupts the pi-stacking interactions within the channel pore, although the increased lipophilicity (LogP) acts as a counter-risk.

  • Metabolic Stability:

    • Piperidine: Prone to CYP450-mediated N-dealkylation and C-hydroxylation (typically at C2/C3).

    • Azepane: The increased lipophilicity generally increases intrinsic clearance (

      
      ). However, the 7-membered ring changes the regioselectivity of oxidation, often shifting metabolism away from the nitrogen, which can be advantageous if N-dealkylation produces toxic metabolites.
      

Visualization of Signaling & Logic

Diagram 1: Scaffold Selection Decision Tree

This decision tree guides the medicinal chemist on when to deploy azepane vs. piperidine based on SAR feedback.

ScaffoldLogic Start Lead Compound Optimization (Piperidine Core) CheckPotency Is Potency Sufficient? Start->CheckPotency CheckSelectivity Is Selectivity Sufficient? CheckPotency->CheckSelectivity Yes ExpandRing Ring Expansion to Azepane (7-membered) CheckPotency->ExpandRing No (Explore Chemical Space) CheckhERG hERG Liability Detected? CheckSelectivity->CheckhERG Yes CheckSelectivity->ExpandRing No (Alter Vector) KeepPip Maintain Piperidine Focus on Substituents CheckhERG->KeepPip No (Clean Profile) CheckhERG->ExpandRing Yes (Disrupt Pi-Stacking) AnalyzeVector Does Vector Change Improve Fit? ExpandRing->AnalyzeVector AnalyzeVector->KeepPip No (Loss of Potency) CheckLogP Check LogP Increase (Is LogP > 3.5?) AnalyzeVector->CheckLogP Yes Add Polar Group\n(Morpholine/Piperazine) Add Polar Group (Morpholine/Piperazine) CheckLogP->Add Polar Group\n(Morpholine/Piperazine) Yes (Too Lipophilic) Adopt Azepane Scaffold Adopt Azepane Scaffold CheckLogP->Adopt Azepane Scaffold No (Acceptable PK)

Caption: Decision logic for transitioning from a standard piperidine scaffold to an azepane core during lead optimization.

Experimental Protocols

Protocol A: Synthesis via Schmidt Ring Expansion

Objective: Convert a piperidine precursor (via cyclohexanone intermediate) to an azepane scaffold. This method is chosen for its robustness in generating the 7-membered lactam, which is easily reduced to the amine.

Reagents:

  • Cyclohexanone derivative (Precursor)

  • Sodium Azide (

    
    )
    
  • Methanesulfonic acid (

    
    ) or Polyphosphoric acid
    
  • Lithium Aluminum Hydride (

    
    )
    
  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Schmidt Rearrangement (Ketone

    
     Lactam): 
    
    • Dissolve the cyclohexanone derivative (1.0 eq) in

      
       (5.0 eq) at 0°C.
      
    • Slowly add

      
       (1.2 eq) portion-wise over 30 minutes. Caution: Evolution of 
      
      
      
      gas.
    • Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Validation: Monitor via TLC/LC-MS for disappearance of ketone and formation of the more polar caprolactam species.

    • Quench: Pour onto ice-water and neutralize with NaOH. Extract with DCM.

  • Lactam Reduction (Lactam

    
     Azepane): 
    
    • Suspend

      
       (2.0 eq) in anhydrous THF under Argon atmosphere.
      
    • Add the isolated lactam (dissolved in THF) dropwise at 0°C.

    • Reflux the mixture for 6-12 hours.

    • Quench: Fieser workup (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ).
    • Filter precipitate, dry filtrate over

      
      , and concentrate.
      
  • Purification:

    • Isolate the secondary amine via flash column chromatography (typically DCM/MeOH/NH3 systems).

Protocol B: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic stability difference between the matched molecular pair.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase)

  • Test Compounds (Piperidine analog vs. Azepane analog)

  • Internal Standard (e.g., Tolbutamide)

Workflow:

  • Incubation: Prepare a master mix of HLM (0.5 mg/mL final) in Phosphate Buffer (pH 7.4).

  • Dosing: Spike test compounds to a final concentration of 1

    
     (ensure DMSO < 0.1%).
    
  • Initiation: Pre-incubate at 37°C for 5 mins, then initiate reaction by adding NADPH.

  • Sampling: Aliquot samples at

    
     min into ice-cold Acetonitrile (containing Internal Standard) to quench.
    
  • Analysis: Centrifuge samples (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life (
    
    
    ) and Intrinsic Clearance (
    
    
    ).
Diagram 2: Synthesis & Assay Workflow

Workflow cluster_0 Synthesis (Schmidt Expansion) cluster_1 Biological Validation Ketone Cyclohexanone Precursor Lactam Caprolactam Intermediate Ketone->Lactam NaN3, MsOH (Ring Expansion) Azepane Azepane Scaffold Lactam->Azepane LiAlH4 (Reduction) Assay Microsomal Stability (HLM + NADPH) Azepane->Assay Data Calc: Cl_int & t1/2 Assay->Data

Caption: Synthetic route from ketone precursor to azepane scaffold and subsequent metabolic testing.

References

  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of Azepan-3-one and Piperidin-3-one. Retrieved from

  • Drug Hunter. (2024).[1] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from

  • National Institutes of Health (NIH). (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Retrieved from

  • MDPI. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from

  • Royal Society of Chemistry. (2003). Stereoselective and regioselective synthesis of azepane derivatives via piperidine ring expansion. J. Chem. Soc., Perkin Trans. 1. Retrieved from

Sources

Comparative

In Vitro Profiling of Azepane Scaffolds: A Comparative Guide vs. Piperidine Analogs

Executive Summary: The Seven-Membered Advantage In medicinal chemistry, the transition from a six-membered piperidine ring to a seven-membered azepane ring is a strategic "ring expansion" tactic used to modulate physicoc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Seven-Membered Advantage

In medicinal chemistry, the transition from a six-membered piperidine ring to a seven-membered azepane ring is a strategic "ring expansion" tactic used to modulate physicochemical properties and binding kinetics. While piperidines represent the dominant standard in nitrogen heterocycles (found in >1% of all FDA-approved drugs), azepanes offer a unique "Goldilocks" zone of conformational flexibility.

This guide objectively compares the in vitro performance of azepane-based compounds against their piperidine analogs. It focuses on two critical performance metrics: Target Residence Time/Affinity (GPCRs) and Metabolic Stability (ADME), providing researchers with the data needed to justify scaffold selection.

Structural Dynamics & Chemical Space

The primary differentiator between azepane and piperidine is conformational entropy . The azepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations. This flexibility allows the azepane nitrogen to adopt orientations that are energetically unfavorable for the rigid chair conformation of a piperidine, often resulting in superior "induced fit" within complex binding pockets.

Comparative Physicochemical Profile
FeaturePiperidine (6-membered) Azepane (7-membered) Impact on Assay Performance
Conformation Rigid Chair (Low Entropy)Flexible Twist-Chair (High Entropy)Azepanes can access cryptic pockets; higher entropic penalty upon binding.
Lipophilicity (LogP) ModerateHigh (+0.5 to +0.8 vs Piperidine)Azepanes often show higher non-specific binding (NSB) in assays.
Basicity (pKa) ~11.0~11.1 (Slightly higher)Marginal difference; both are protonated at physiological pH.
Metabolic Liability

-carbon oxidation

-carbon & remote ring oxidation
Azepanes generally have higher intrinsic clearance (

) in microsomes.

Case Study A: GPCR Antagonism (Histamine H3 Receptor)

Objective: Compare the binding affinity (


) of a direct azepane-vs-piperidine analog pair to demonstrate the impact of ring expansion on potency.

Reference Compound: The data below is derived from a structure-activity relationship (SAR) study on biphenyloxy-alkyl derivatives targeting the human Histamine H3 receptor (


).
Comparative Data: Binding Affinity
Compound IDCore Scaffold

(nM) [hH3R]
Functional Potency (

)
Selectivity (

vs

)
Analog 14 Piperidine25 nM4 nM>600-fold
Analog 16 Azepane 18 nM 9 nM >600-fold

Analysis: The azepane derivative (Analog 16) exhibited a superior binding affinity (


 nM) compared to the piperidine analog (

nM). This suggests that the additional methylene group in the azepane ring allowed the terminal pharmacophore to extend deeper into the hydrophobic pocket of the H3 receptor, optimizing Van der Waals interactions that the rigid piperidine could not achieve.
Experimental Protocol: Radioligand Binding Assay

To replicate these results, use the following self-validating protocol.

Materials:

  • Source: HEK-293 cell membranes stably expressing human H3 receptor.

  • Radioligand:

    
    -N-
    
    
    
    -methylhistamine (
    
    
    nM).
  • Buffer: 50 mM Tris-HCl, 5 mM

    
    , pH 7.4.
    

Workflow:

  • Preparation: Thaw membranes and homogenize in assay buffer. Dilute to 5-10

    
    g protein/well.
    
  • Incubation: In a 96-well plate, combine:

    • 150

      
      L Membrane suspension.
      
    • 50

      
      L Test Compound (Azepane/Piperidine analog in 1% DMSO).
      
    • 50

      
      L Radioligand (Final conc. = 
      
      
      
      ).
  • Equilibrium: Incubate for 60 minutes at 30°C with gentle agitation.

  • Termination: Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding of the lipophilic azepane.

  • Quantification: Wash filters 3x with ice-cold buffer. Dry and count via liquid scintillation spectroscopy.

Case Study B: The Benzazepine Standard (Dopamine D1)

While the H3 example shows a subtle shift, the Benzazepine scaffold (fused azepane) represents a class where the 7-membered ring is non-negotiable for selectivity.

Hero Compound: SCH 23390 (Halogenated Benzazepine). Comparison: vs. 6-membered Tetrahydroisoquinolines.

Performance Metrics
MetricSCH 23390 (Benzazepine)Standard Piperazine/Piperidine D1 Ligands

(D1 Receptor)
0.2 - 0.3 nM > 10 - 100 nM
Selectivity (D1 vs D2) > 500-foldOften < 50-fold
Mechanism Competitive AntagonistMixed Agonist/Antagonist

Scientific Insight: The benzazepine ring of SCH 23390 locks the phenyl ring and the nitrogen into a specific dihedral angle (approx 60°) that perfectly mimics the high-energy "active" conformation of dopamine. Piperidine-based analogs often lack the steric bulk to force this conformation, leading to "slippage" in the binding pocket and loss of D1/D2 selectivity.

Critical Liability: Metabolic Stability Profiling

The primary drawback of azepane scaffolds is metabolic instability. The expanded ring exposes more carbon centers to Cytochrome P450 (CYP) oxidation compared to the compact piperidine.

Assay Workflow: Microsomal Stability

Objective: Determine Intrinsic Clearance (


) and 

.

Protocol:

  • Reaction Mix: 0.5 mg/mL Human Liver Microsomes (HLM) + 1

    
    M Test Compound in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile (stop solution).

  • Analysis: LC-MS/MS monitoring of parent ion depletion.

Data Interpretation:

  • Piperidine: Primary metabolite is often N-dealkylation or lactam formation.

  • Azepane: Primary metabolites include ring hydroxylation (positions 3, 4, or 5) and N-oxidation.

  • Mitigation Strategy: If

    
     is high for the azepane, introduce a fluorine atom at the C4 position to block the primary site of metabolic oxidation.
    

Visualizations

Figure 1: Mechanistic Decision Tree for Scaffold Selection

A logical flow for deciding when to deploy an azepane over a piperidine.

ScaffoldSelection Start Start: Lead Optimization CheckPotency Is Potency/Selectivity Satisfactory? Start->CheckPotency KeepPiperidine Maintain Piperidine (Focus on ADME) CheckPotency->KeepPiperidine Yes CheckPocket Does Pocket allow Bulk/Flexibility? CheckPotency->CheckPocket No CheckPocket->KeepPiperidine No (Steric Clash) SwitchAzepane Switch to Azepane (Ring Expansion) CheckPocket->SwitchAzepane Yes (Deep/Hydrophobic Pocket) CheckMetab Assess Metabolic Stability (HLM Assay) SwitchAzepane->CheckMetab OptimizeAzepane Block Oxidation Sites (e.g., C4-Fluorination) CheckMetab->OptimizeAzepane High Clearance Final Candidate Final Candidate CheckMetab->Final Candidate Low Clearance

Caption: Decision matrix for transitioning from Piperidine to Azepane scaffolds based on potency requirements and metabolic liability.

Figure 2: Radioligand Binding Assay Workflow

Standardized protocol for H3/D1 receptor affinity testing.

BindingAssay Prep Membrane Prep (HEK-293/hH3R) Mix Reaction Assembly (Membrane + Ligand + Azepane) Prep->Mix Incubate Equilibrium (60 min @ 30°C) Mix->Incubate Filter Vacuum Filtration (GF/B + 0.3% PEI) Incubate->Filter Terminate Count Scintillation Counting (Calculate Ki) Filter->Count

Caption: Step-by-step workflow for determining Ki values of azepane compounds in GPCR radioligand binding assays.

References

  • Lazewska, D., et al. (2017). "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry Letters, 27(20), 4686-4693. Link

  • Bourne, J. A. (2001). "SCH 23390: The first selective dopamine D1-like receptor antagonist." CNS Drug Reviews, 7(4), 399-414. Link

  • Ruffoni, A., et al. (2024). "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Nature Chemistry, 16, 771–779.[1] Link

  • BenchChem Application Note. "Radioligand Binding Assay Protocol for Dopamine Receptors." Link

Sources

Validation

A Comparative Guide to the Pharmacokinetic Profile of Drugs Containing the Azepane Moiety

For Researchers, Scientists, and Drug Development Professionals The seven-membered azepane ring is a significant heterocyclic scaffold in medicinal chemistry, featured in a variety of approved drugs and clinical candidat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The seven-membered azepane ring is a significant heterocyclic scaffold in medicinal chemistry, featured in a variety of approved drugs and clinical candidates.[1] Its unique three-dimensional structure provides a versatile platform for developing therapeutic agents with diverse pharmacological activities.[2][3] This guide offers an in-depth comparison of the pharmacokinetic profiles of drugs containing the azepane moiety, supported by experimental data and protocols to provide a comprehensive resource for drug discovery and development.

The Influence of the Azepane Moiety on Pharmacokinetics

The azepane scaffold's impact on a drug's absorption, distribution, metabolism, and excretion (ADME) profile is a critical consideration in drug design. Basic amine groups, like the one in the azepane ring, can offer several pharmacokinetic advantages over acidic or neutral functional groups.[4] However, they can also be associated with off-target effects.[4]

Key Pharmacokinetic Parameters at a Glance
ParameterGeneral Influence of the Azepane MoietyDesired Outcome in Drug Discovery
Absorption Generally favorable due to the basicity of the amine, which can improve solubility and membrane permeability.High oral bioavailability
Distribution Can lead to a large volume of distribution, indicating extensive tissue uptake.Optimal tissue penetration for the intended target
Metabolism Susceptible to oxidation by cytochrome P450 (CYP) enzymes, potentially leading to the formation of reactive metabolites.[5]Moderate metabolic stability to ensure sufficient drug exposure without causing toxicity.
Excretion Primarily renal clearance for the parent drug and its metabolites.Efficient clearance to avoid drug accumulation.

Comparative Pharmacokinetic Profiles of Azepane-Containing Drugs

Several FDA-approved drugs feature the azepane ring, including bazedoxifene, cetiedil, glisoxepide, mecillinam, nabazenil, setastine, and tolazamide.[6] The pharmacokinetic properties of these drugs vary significantly, highlighting the influence of the overall molecular structure in conjunction with the azepane moiety.

DrugTherapeutic ClassOral Bioavailability (%)Protein Binding (%)Volume of Distribution (L/kg)Major Metabolic PathwaysPrimary Route of Excretion
Bazedoxifene Selective Estrogen Receptor Modulator~6>9914.7GlucuronidationFeces
Cetiedil VasodilatorVariable~90HighHydrolysis, OxidationUrine and Feces
Glisoxepide Antidiabetic~80>990.2HydroxylationUrine
Mecillinam Antibiotic45 (as pivmecillinam)5-100.3Hydrolysis to active formUrine
Tolazamide Antidiabetic~100~940.2OxidationUrine

Note: The data presented is a compilation from various sources and may vary. It is intended for comparative purposes.

Experimental Protocols for Assessing Pharmacokinetic Properties

Accurate determination of a drug candidate's ADME profile is crucial for its successful development.[7][8][9] Below are detailed protocols for key in vitro and in vivo assays used to evaluate the pharmacokinetic properties of compounds, including those containing an azepane moiety.

In Vitro Assays

1. Caco-2 Permeability Assay for Intestinal Absorption

This assay is a widely used in vitro model to predict the oral absorption of drugs.[10][11][12] It utilizes a human colon carcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[10][13]

Objective: To determine the rate of transport of a compound across the Caco-2 cell monolayer, providing an estimate of its intestinal permeability.

Workflow for Caco-2 Permeability Assay

G cluster_prep Pre-Assay Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis Caco2_culture Caco-2 Cell Culture & Seeding on Transwell Inserts (21 days) Monolayer_integrity Monolayer Integrity Check (TEER Measurement) Caco2_culture->Monolayer_integrity A_to_B Apical to Basolateral Transport (Absorption) Monolayer_integrity->A_to_B B_to_A Basolateral to Apical Transport (Efflux) Monolayer_integrity->B_to_A Compound_prep Test Compound Preparation in Transport Buffer Compound_prep->A_to_B Compound_prep->B_to_A Incubation Incubate at 37°C A_to_B->Incubation B_to_A->Incubation Sampling Sample from Receiver Compartment at Timed Intervals Incubation->Sampling Quantification Quantify Compound Concentration (LC-MS/MS) Sampling->Quantification Papp_calc Calculate Apparent Permeability (Papp) Quantification->Papp_calc Efflux_ratio Determine Efflux Ratio (Papp B-A / Papp A-B) Papp_calc->Efflux_ratio

Caption: Workflow for Caco-2 Permeability Assay.

Step-by-Step Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days to allow for differentiation into a polarized monolayer.[10]

  • Monolayer Integrity: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[13]

  • Compound Preparation: Dissolve the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration.[13]

  • Permeability Measurement (Apical to Basolateral):

    • Add the compound solution to the apical (upper) compartment of the Transwell® insert.

    • At predetermined time points, collect samples from the basolateral (lower) compartment.

  • Permeability Measurement (Basolateral to Apical):

    • Add the compound solution to the basolateral compartment.

    • At predetermined time points, collect samples from the apical compartment. This helps determine if the compound is a substrate for efflux transporters.[12]

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate the potential for active efflux.[12]

2. Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[9][14][15]

Objective: To determine the rate of metabolism of a compound and predict its intrinsic clearance.

Workflow for Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsome_prep Thaw & Dilute Liver Microsomes Reaction_mix Combine Microsomes, Compound, & Buffer Microsome_prep->Reaction_mix Compound_prep Prepare Test Compound Solution Compound_prep->Reaction_mix Cofactor_prep Prepare NADPH Solution Initiate_reaction Initiate Reaction with NADPH Cofactor_prep->Initiate_reaction Reaction_mix->Initiate_reaction Time_points Incubate at 37°C & Sample at Timed Intervals Initiate_reaction->Time_points Quench_reaction Quench Reaction with Acetonitrile Time_points->Quench_reaction Centrifuge Centrifuge to Pellet Protein Quench_reaction->Centrifuge LCMS_analysis Analyze Supernatant by LC-MS/MS Centrifuge->LCMS_analysis Data_plot Plot % Remaining vs. Time LCMS_analysis->Data_plot Clearance_calc Calculate In Vitro Half-Life & Intrinsic Clearance Data_plot->Clearance_calc

Caption: Workflow for Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Preparation: Thaw pooled human liver microsomes and dilute them to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[14][15]

  • Incubation Mixture: Prepare a reaction mixture containing the liver microsomes, the test compound (typically at 1 µM), and the buffer.[15][16]

  • Reaction Initiation: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the cofactor NADPH.[14][17]

  • Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[14][15]

  • Reaction Quenching: Stop the reaction at each time point by adding a quenching solution, such as cold acetonitrile.[16]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant to quantify the remaining parent compound using LC-MS/MS.[18]

  • Data Analysis: Plot the percentage of the remaining compound against time to determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).[18]

In Vivo Pharmacokinetic Studies in Rodents

In vivo studies are essential for understanding the complete pharmacokinetic profile of a drug in a living organism.[19][20][21][22] Rodent models, such as mice and rats, are commonly used in early-stage drug discovery.[19]

Objective: To determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.

Workflow for a Rodent Pharmacokinetic Study

G cluster_prestudy Pre-Study cluster_dosing Dosing & Sampling cluster_analysis Sample & Data Analysis Animal_acclimatization Animal Acclimatization IV_dosing Intravenous (IV) Dosing Animal_acclimatization->IV_dosing PO_dosing Oral (PO) Dosing Animal_acclimatization->PO_dosing Dose_formulation Dose Formulation Preparation Dose_formulation->IV_dosing Dose_formulation->PO_dosing Blood_sampling Serial Blood Sampling at Predetermined Time Points IV_dosing->Blood_sampling PO_dosing->Blood_sampling Plasma_separation Plasma Separation Blood_sampling->Plasma_separation LCMS_analysis LC-MS/MS Analysis of Plasma Samples Plasma_separation->LCMS_analysis PK_modeling Pharmacokinetic Modeling (NCA) LCMS_analysis->PK_modeling Parameter_determination Determination of PK Parameters (Cmax, Tmax, AUC, t1/2, F) PK_modeling->Parameter_determination

Caption: Workflow for a Rodent Pharmacokinetic Study.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the study.[23]

  • Dose Administration: Administer the compound to different groups of animals via intravenous (IV) and oral (PO) routes.[24]

  • Blood Sampling: Collect blood samples at specific time points after dosing.[19][20] The timing of sample collection is crucial to accurately capture the absorption, distribution, and elimination phases.[19][25] For IV administration, typical time points might be 5, 15, 30, 60, 120, and 240 minutes. For oral administration, time points could include 15, 30, 60, 120, 240, and 360 minutes.[24]

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.[24]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to perform a non-compartmental analysis (NCA) of the plasma concentration-time data to determine key parameters, including:

    • Cmax: Maximum plasma concentration

    • Tmax: Time to reach Cmax

    • AUC: Area under the plasma concentration-time curve

    • t½: Elimination half-life

    • F (%): Oral bioavailability (calculated by comparing the AUC from oral and IV administration)

The Role of Cytochrome P450 in the Metabolism of Azepane-Containing Drugs

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the phase I metabolism of a vast number of drugs.[26][27][28][29] The metabolism of cyclic tertiary amines, such as the azepane moiety, can involve several CYP-mediated reactions, including N-dealkylation, ring hydroxylation, and α-carbonyl formation.[5] These metabolic pathways can sometimes lead to the formation of reactive iminium ion intermediates.[5]

Metabolic Pathways of Cyclic Amines

G cluster_main Metabolism of Azepane Moiety Azepane Azepane-Containing Drug Iminium_Ion Iminium Ion Intermediate Azepane->Iminium_Ion CYP450 Oxidation N_Dealkylation N-Dealkylation Metabolite Iminium_Ion->N_Dealkylation Ring_Hydroxylation Ring Hydroxylation Metabolite Iminium_Ion->Ring_Hydroxylation Alpha_Carbonyl α-Carbonyl Metabolite Iminium_Ion->Alpha_Carbonyl Ring_Opening Ring-Opened Metabolite Iminium_Ion->Ring_Opening

Sources

Comparative

Cross-validation of analytical methods for Tert-butyl 4-hydroxyazepane-1-carboxylate

An In-Depth Technical Guide to the Cross-Validation of Analytical Methods for Tert-butyl 4-hydroxyazepane-1-carboxylate Executive Summary: The Analytical Challenge Tert-butyl 4-hydroxyazepane-1-carboxylate (CAS: 478839-7...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Cross-Validation of Analytical Methods for Tert-butyl 4-hydroxyazepane-1-carboxylate

Executive Summary: The Analytical Challenge

Tert-butyl 4-hydroxyazepane-1-carboxylate (CAS: 478839-76-4) is a critical chiral building block in the synthesis of pharmaceutical agents, including arginine vasopressin 1a (V1a) receptor antagonists like Balovaptan .[1][2]

Its structural duality presents a unique analytical paradox:

  • The Boc Group (Tert-butoxycarbonyl): Provides necessary amine protection but introduces thermal instability , making direct Gas Chromatography (GC) risky without derivatization.[2]

  • The Hydroxyl Group & Azepane Ring: Creates a weak UV chromophore, rendering standard HPLC-UV (254 nm) ineffective and necessitating low-wavelength (205-210 nm) or universal detection (CAD/ELSD).[1][2]

  • Chirality: The C4 stereocenter requires enantioselective separation to ensure optical purity (e.e. >99.5%).[2][3][4][5]

This guide provides a rigorous cross-validation of three orthogonal methods: HPLC-CAD (Purity/Assay), GC-MS (Impurity Profiling), and Chiral HPLC (Enantiomeric Excess), offering a self-validating framework for drug development professionals.[1][2]

Method A: HPLC-CAD (The Quantitative Workhorse)[1][2]

Rationale: High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) is the preferred method for assay and purity.[2] Unlike UV, CAD response is independent of chemical structure, crucial for this aliphatic molecule which lacks strong conjugation.

Experimental Protocol
  • System: Agilent 1290 Infinity II or Thermo Vanquish with CAD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).[2]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).[2] Note: Avoid strong acids (TFA) to prevent on-column Boc deprotection.[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2]

  • Gradient: 10% B (0-1 min)

    
     90% B (10 min) 
    
    
    
    Hold (2 min).
  • Flow Rate: 1.0 mL/min.[2][3][6]

  • Column Temp: 30°C.

  • Detection: CAD (Evap Temp: 35°C, Power Function: 1.0).

Representative Validation Data
ParameterResult (HPLC-CAD)Acceptance Criteria
Linearity (R²) 0.9992 (0.05 - 1.0 mg/mL)> 0.999
LOD / LOQ 0.5 µg/mL / 1.5 µg/mLSignal-to-Noise > 3 / > 10
Precision (RSD, n=6) 0.4%< 1.0%
Recovery (Spike) 99.1% - 101.3%98.0% - 102.0%

Method B: GC-MS (The Orthogonal Stability Check)[1][2]

Rationale: GC-MS is superior for detecting volatile organic impurities (solvents, reagents).[1][2] However, the Boc group undergoes thermolytic cleavage (releasing isobutylene and CO₂) at temperatures >150°C. Therefore, Derivatization is mandatory to validate this method against HPLC.

Experimental Protocol (with Derivatization)
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.[2]

  • Sample Prep: Dissolve 10 mg sample in 1 mL dry Pyridine. Add 100 µL BSTFA.[1] Incubate at 60°C for 30 mins.

  • Column: DB-5ms UI (30 m x 0.25 mm x 0.25 µm).[1][2][6]

  • Inlet: Split 20:1, 220°C (Keep as low as possible).

  • Oven: 60°C (1 min)

    
     15°C/min 
    
    
    
    280°C (5 min).
  • Detection: MS (EI Source), Scan m/z 40-400.[1][2]

Critical Observation: Thermal Degradation

Without derivatization, a "ghost peak" appearing at [M-100] (Loss of Boc) is frequently observed.[2]

  • Direct Injection: 15% degradation observed (Invalid Assay).[2]

  • TMS-Derivatized: <0.1% degradation (Valid Assay).[1][2]

Method C: Chiral HPLC (Stereochemical Validation)

Rationale: The biological activity of azepane derivatives is often stereospecific. Standard C18 columns cannot separate enantiomers.[1]

Experimental Protocol
  • Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2]

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[2][3][6]

  • Detection: UV 210 nm (Sufficient for high concentrations used in chiral checks).[2]

  • Selectivity Factor (

    
    ):  1.45 (Baseline separation).[2]
    

Cross-Validation & Decision Matrix

The following diagram illustrates the logical workflow for selecting and validating the appropriate method based on the analytical goal.

AnalyticalWorkflow Start Start: Analytical Requirement CheckType Determine Analyte Goal Start->CheckType Assay Potency / Assay CheckType->Assay Main Component Impurity Volatile Impurities CheckType->Impurity Solvents/Reagents Chiral Enantiomeric Purity CheckType->Chiral Stereoisomers HPLC_CAD Method A: HPLC-CAD (Universal Detection) Assay->HPLC_CAD Deriv Is Derivatization Possible? Impurity->Deriv Chiral_Col Method C: Chiral HPLC (Amylose/Cellulose Phase) Chiral->Chiral_Col Result_Assay Result: Quantitation >99.0% HPLC_CAD->Result_Assay GC_Direct Direct GC-MS (Risk: Thermal Degradation) Deriv->GC_Direct No GC_Deriv Method B: GC-MS (TMS) (Stable Silyl Ether) Deriv->GC_Deriv Yes (Recommended)

Figure 1: Decision matrix for analytical method selection ensuring data integrity and preventing thermal artifacts.

Comparative Performance Summary

The table below summarizes the cross-validation results. Note that while GC-MS offers higher theoretical plate counts, HPLC-CAD provides the most reliable mass balance for this thermally sensitive carbamate.[1][2]

FeatureMethod A: HPLC-CADMethod B: GC-MS (TMS)Method C: Chiral HPLC
Specificity High (for non-volatiles)High (Structural ID)Enantioselective
Sensitivity (LOD) ~0.5 µg/mL~0.05 µg/mL~2.0 µg/mL
Linearity Range 0.05 - 1.0 mg/mL0.001 - 0.1 mg/mL0.1 - 2.0 mg/mL
Robustness ExcellentModerate (Moisture sensitive)Good
Major Limitation Buffer selection (No TFA)Requires DerivatizationSolvent consumption
Suitability Release Testing Residual Solvents Chiral Purity

References

  • Guideline on Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Conference on Harmonisation (ICH). Available at: [Link]

  • Subramanian, G. (2012).[2] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (General reference for Chiralpak AD-H methodology).

  • Novel HPLC-CAD methods for weak chromophores . Thermo Fisher Scientific Learning Center.[1] (Supporting the use of CAD for non-aromatic Boc-amines).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Tert-butyl 4-hydroxyazepane-1-carboxylate

As a Senior Application Scientist, my objective extends beyond the application of chemical compounds to encompass their entire lifecycle within the laboratory, including their safe and compliant disposal. The proper mana...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my objective extends beyond the application of chemical compounds to encompass their entire lifecycle within the laboratory, including their safe and compliant disposal. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the disposal of tert-butyl 4-hydroxyazepane-1-carboxylate, grounded in established safety standards and regulatory requirements. The structure of this document is designed to be intuitive, following the logical workflow of a researcher from hazard assessment to final disposal.

Hazard Profile and Foundational Risk Assessment

Before any handling or disposal procedure, a thorough understanding of the compound's intrinsic hazards is essential. This knowledge forms the basis for all safety precautions and dictates the required disposal pathway. Tert-butyl 4-hydroxyazepane-1-carboxylate is a compound that requires careful handling due to its potential health effects.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1] A summary of its hazard profile, based on data submitted to the European Chemicals Agency (ECHA), is presented below.[1]

Hazard Class Hazard Statement Practical Implication & Rationale
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion must be strictly avoided. This reinforces the rule against eating, drinking, or smoking in laboratory areas and underscores the importance of washing hands thoroughly after handling.
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationDirect skin contact can lead to irritation. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent exposure.
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationThe risk of serious eye irritation from splashes or aerosol generation requires the mandatory use of safety glasses with side shields or chemical splash goggles.
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritationInhalation of dust or vapors can irritate the respiratory tract. All handling and disposal operations should be conducted within a certified chemical fume hood to minimize inhalation risk.[2][3]

Understanding these hazards is the first and most critical step in a self-validating safety protocol. Each subsequent action is a direct response to mitigate these identified risks.

Engineering Controls and Personal Protective Equipment (PPE)

Based on the risk assessment, the following engineering controls and PPE are mandatory when handling and preparing tert-butyl 4-hydroxyazepane-1-carboxylate for disposal.

Control/PPE Specification & Justification
Primary Engineering Control Chemical Fume Hood: All transfers and packaging of this waste must be performed in a properly functioning chemical fume hood. This is a non-negotiable control to mitigate the respiratory irritation hazard (H335).[2][3]
Eye Protection Safety Goggles: To protect against splashes and ensure full coverage, chemical splash goggles are required, conforming to ANSI Z87.1 standards.
Hand Protection Nitrile Gloves: Standard laboratory nitrile gloves should be worn. If prolonged contact is anticipated, consult glove manufacturer compatibility charts. Always inspect gloves before use and wash hands after removal.
Body Protection Laboratory Coat: A flame-resistant lab coat should be worn to protect against skin contact from spills or splashes.
Core Disposal Protocol: A Step-by-Step Guide

The disposal of tert-butyl 4-hydroxyazepane-1-carboxylate must be handled as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

Step 1: Waste Classification

  • Based on its GHS hazard profile, any unused, expired, or contaminated tert-butyl 4-hydroxyazepane-1-carboxylate must be classified as hazardous chemical waste. This aligns with the requirements set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]

Step 2: Waste Segregation

  • This waste must be segregated from other waste streams. Critically, it should not be mixed with incompatible materials such as strong oxidizing agents.[2] Mixing incompatible chemicals can lead to dangerous reactions. Keep this waste stream separate in its own designated container.

Step 3: Proper Containerization

  • Select a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof screw-top cap. A high-density polyethylene (HDPE) or glass container is typically appropriate.

  • The container must remain closed at all times except when waste is being added.[7]

Step 4: Accurate Labeling

  • The waste container must be labeled immediately upon the first addition of waste. The label must be clear, legible, and permanently affixed. At a minimum, the label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "tert-butyl 4-hydroxyazepane-1-carboxylate"

    • The associated hazard pictograms (e.g., exclamation mark for irritant/harmful).

    • The date of initial accumulation.

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container at or near the point of generation, in a designated SAA. This area should be under the direct control of the laboratory personnel.

  • The SAA must be a secondary containment tray to prevent the spread of material in case of a leak.

Step 6: Final Disposal Arrangement

  • Once the container is full, or if waste generation is complete, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

  • This ensures the waste is transported with the proper manifest and disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF), completing the "cradle-to-grave" responsibility for the waste.[6][8]

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental release.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact EHS immediately.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.

  • Contain & Absorb: For small spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.[2][3] Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material and contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent or soap and water, and collect the cleaning materials as hazardous waste.

  • Label & Dispose: Seal and label the container with a hazardous waste tag, detailing the contents, including the absorbent material. Arrange for disposal through EHS.

The Regulatory Landscape: OSHA and EPA Compliance

All laboratory operations in the United States are governed by the Occupational Safety and Health Administration (OSHA). Specifically, the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[9][10] The disposal procedures outlined here should be incorporated into your laboratory's specific CHP.[11][12]

The final disposal of the waste is regulated by the EPA.[5] Your institution's EHS department is responsible for ensuring that all hazardous waste is managed and disposed of in strict compliance with these federal and any applicable state regulations.[6][7]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of tert-butyl 4-hydroxyazepane-1-carboxylate waste.

G cluster_spill Spill Protocol cluster_routine Routine Disposal start Waste Generation: tert-butyl 4-hydroxyazepane-1-carboxylate decision Spill or Routine Disposal? start->decision spill1 1. Alert Personnel & Don PPE decision->spill1 Spill routine1 1. Classify as Hazardous Waste decision->routine1 Routine spill2 2. Contain with Inert Absorbent spill1->spill2 spill3 3. Collect Contaminated Material spill2->spill3 containerize Containerize in a Labeled, Compatible Waste Bottle spill3->containerize routine2 2. Segregate from Incompatibles routine1->routine2 routine2->containerize store Store in Secondary Containment in a Satellite Accumulation Area containerize->store dispose Arrange Pickup by EHS for Disposal at a Permitted Facility store->dispose

Caption: Workflow for the safe disposal of tert-butyl 4-hydroxyazepane-1-carboxylate.

References

  • New Jersey Department of Health. Hazard Substance Fact Sheet: tert-BUTYL ISOCYANATE. Retrieved from [Link]

  • PubChem, National Center for Biotechnology Information. tert-Butyl 4-hydroxyazepane-1-carboxylate. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. Laboratory Safety: OSHA Laboratory Standard Fact Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US); 1995. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • PharmaCompass. tert-butyl 4-hydroxypiperidin-1-carboxylate. Retrieved from [Link]

  • Chemistry For Everyone. (2024, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? [Video]. YouTube. Retrieved from [Link]

  • Oregon OSHA. Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • PubChem, National Center for Biotechnology Information. Tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • California Department of Toxic Substances Control. Managing Hazardous Waste. Retrieved from [Link]

  • PubChem, National Center for Biotechnology Information. tert-Butyl 4-aminoazepane-1-carboxylate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). 2-tert-butylphenol - Registration Dossier. Retrieved from [Link]

Sources

Handling

Mastering the Safe Handling of Tert-butyl 4-hydroxyazepane-1-carboxylate: A Guide for Drug Development Professionals

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth technical guidance on the safe handling of Te...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth technical guidance on the safe handling of Tert-butyl 4-hydroxyazepane-1-carboxylate, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. By fostering a culture of safety and procedural excellence, we can collectively advance scientific discovery without compromising well-being.

Understanding the Hazard Profile: Why This Compound Demands Respect

Tert-butyl 4-hydroxyazepane-1-carboxylate is a valuable building block in medicinal chemistry. However, its utility is matched by a specific hazard profile that necessitates careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed: Ingestion can lead to adverse health effects.

  • H315: Causes skin irritation: Direct contact with the skin can cause redness, itching, and inflammation.

  • H319: Causes serious eye irritation: Contact with the eyes can result in significant and potentially damaging irritation.

  • H335: May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort.[1]

It is imperative to recognize that these are not mere warnings, but a directive to implement robust protective measures at every stage of handling.

Core Principles of Safe Handling: A Proactive Approach

A foundational principle of laboratory safety is to minimize all potential routes of exposure: ingestion, skin/eye contact, and inhalation. For Tert-butyl 4-hydroxyazepane-1-carboxylate, this translates to a multi-layered defense strategy encompassing engineering controls, personal protective equipment (PPE), and stringent operational protocols.

Engineering Controls: Your First Line of Defense

The most effective way to mitigate exposure is to contain the hazard at its source. All operations involving Tert-butyl 4-hydroxyazepane-1-carboxylate, especially those that may generate dust or aerosols (e.g., weighing, transferring solids, preparing solutions), must be conducted within a certified chemical fume hood.[2][3][4] The fume hood provides critical ventilation to capture and exhaust airborne contaminants, protecting the user from inhalation.

Personal Protective Equipment (PPE): Your Essential Barrier

While engineering controls are primary, a comprehensive PPE regimen is non-negotiable. The selection of appropriate PPE is not a matter of preference but is dictated by the specific hazards of the chemical.

TaskRecommended PPERationale
Weighing and Transferring Solids - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Full-face Shield- Lab Coat- Respiratory Protection (e.g., N95)- Gloves: Prevent skin contact with the solid compound.- Goggles & Face Shield: Protect against accidental splashes into the eyes and face.[4]- Lab Coat: Provides a removable barrier to protect personal clothing and skin.[5]- Respirator: Minimizes the risk of inhaling fine dust particles.
Preparing Solutions - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Lab Coat- Gloves: Protect against skin contact with both the solid and the solvent.- Goggles: Essential to shield eyes from splashes during dissolution.- Lab Coat: Protects against drips and splashes.
Post-Reaction Work-up and Purification - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Lab Coat- Gloves: Necessary for handling reaction mixtures and purification apparatus.- Goggles: Protect eyes from potential splashes during transfers and extractions.- Lab Coat: Maintains a barrier against chemical contact.
Waste Disposal - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Lab Coat- Gloves, Goggles, Lab Coat: Essential for safely handling contaminated waste containers and materials.

Procedural Deep Dive: A Step-by-Step Workflow for Safe Handling

To translate theory into practice, let's examine a common laboratory workflow: the preparation of a stock solution of Tert-butyl 4-hydroxyazepane-1-carboxylate.

Workflow: Preparing a Stock Solution

Safe Handling Workflow Figure 1: Step-by-Step Safe Handling Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_sds 1. Review SDS prep_ppe 2. Don PPE prep_sds->prep_ppe Understand Hazards prep_hood 3. Prepare Fume Hood prep_ppe->prep_hood Ensure Protection handle_weigh 4. Weigh Compound prep_hood->handle_weigh Containment Ready handle_dissolve 5. Dissolve Compound handle_weigh->handle_dissolve Transfer cleanup_waste 6. Dispose of Waste handle_dissolve->cleanup_waste Task Complete cleanup_doff 7. Doff PPE cleanup_waste->cleanup_doff Decontaminate cleanup_wash 8. Wash Hands cleanup_doff->cleanup_wash Final Step

Caption: A logical flow diagram illustrating the key stages of safely preparing a chemical solution.

Step 1: Review the Safety Data Sheet (SDS)

  • Action: Before entering the lab, thoroughly read and understand the SDS for Tert-butyl 4-hydroxyazepane-1-carboxylate and any solvents to be used.

  • Causality: The SDS provides compound-specific information on hazards, handling, storage, and emergency procedures. This knowledge is the foundation of a safe experimental plan.

Step 2: Don Appropriate PPE

  • Action: Put on a lab coat, chemical splash goggles, and nitrile or neoprene gloves. For weighing the solid, also wear a face shield and an N95 respirator.

  • Causality: This creates a physical barrier to prevent skin/eye contact and inhalation, directly addressing the H315, H319, and H335 hazard statements.

Step 3: Prepare the Chemical Fume Hood

  • Action: Ensure the fume hood is operational, the sash is at the appropriate height, and the work area is clean and uncluttered.

  • Causality: A properly functioning fume hood is the primary engineering control to mitigate the inhalation hazard (H335).

Step 4: Weigh the Compound

  • Action: Carefully weigh the desired amount of Tert-butyl 4-hydroxyazepane-1-carboxylate onto a weigh paper or in a suitable container within the fume hood.

  • Causality: Performing this task in the fume hood contains any dust generated, preventing respiratory exposure.

Step 5: Dissolve the Compound

  • Action: Add the weighed solid to a flask containing the appropriate solvent. Gently swirl or stir to dissolve.

  • Causality: Keeping the dissolution process within the fume hood protects against potential splashes and vapor inhalation.

Step 6: Dispose of Waste

  • Action: Dispose of all contaminated materials (e.g., weigh paper, gloves, pipette tips) in a designated hazardous waste container.

  • Causality: Proper waste segregation and disposal are crucial to prevent accidental exposure to others and to comply with institutional and regulatory requirements.[2][6]

Step 7: Doff PPE

  • Action: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination.

  • Causality: A systematic doffing procedure minimizes the risk of transferring any chemical residue from the PPE to your skin or personal clothing.

Step 8: Wash Hands

  • Action: Thoroughly wash your hands with soap and water after removing all PPE.

  • Causality: This is the final and critical step to remove any potential residual contamination.[5]

Emergency Procedures: Be Prepared

Spills: In the event of a spill, immediately alert others in the vicinity. For a small spill within the fume hood, use an appropriate absorbent material (e.g., chemical absorbent pads or sand) to contain and clean up the spill. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Storage and Disposal: Maintaining a Safe Environment

Storage: Store Tert-butyl 4-hydroxyazepane-1-carboxylate in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][6]

Disposal: All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2][6] Never dispose of this chemical down the drain.

By integrating these principles and procedures into your daily laboratory practice, you contribute to a robust safety culture that protects you, your colleagues, and the integrity of your research.

References

  • PubChem. (n.d.). tert-Butyl 4-hydroxyazepane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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